SL antagonist 1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15FN2O |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-methyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C16H15FN2O/c1-18(15-9-5-3-7-13(15)17)16(20)19-11-10-12-6-2-4-8-14(12)19/h2-9H,10-11H2,1H3 |
InChI Key |
NTTZHSHCOFEAEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Strigolactone Antagonists in Parasitic Plants
Executive Summary
Parasitic plants, particularly those of the Striga and Orobanche genera, represent a significant threat to global food security, causing billions of dollars in crop losses annually.[1] These obligate parasites have a unique dependency: their seeds only germinate upon detecting strigolactones (SLs), a class of phytohormones exuded from the roots of host plants.[2][3] This dependency presents a strategic vulnerability. The development of strigolactone antagonists—molecules that inhibit SL perception—offers a promising avenue for controlling these devastating weeds.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of SL antagonists, using recently discovered potent inhibitors like Dormirazine (DOZ) as a primary example. We will explore the molecular interactions, the interruption of the SL signaling pathway, quantitative efficacy data, and the key experimental protocols used to elucidate these mechanisms.
The Strigolactone Signaling Pathway: The Target for Antagonism
To understand how antagonists function, it is crucial to first understand the native SL signaling pathway that triggers germination in parasitic plants.
-
Perception: The process begins when SLs, exuded by a host plant, are perceived by specialized α/β hydrolase receptors in the parasite's seeds. In Striga hermonthica, these are known as HYPOSENSITIVE TO LIGHT (ShHTL) proteins, with ShHTL7 being an exceptionally sensitive and key receptor for germination.
-
Conformational Change and Hydrolysis: Upon binding the SL molecule in its catalytic pocket, the ShHTL receptor undergoes a conformational change. This change is facilitated by the hydrolysis of the SL molecule.
-
Complex Formation: The activated receptor-hormone complex then interacts with an F-box protein, MAX2 (MORE AXILLARY GROWTH 2).
-
Derepression of Transcription: This new complex (ShHTL-SL-MAX2) targets a transcriptional repressor protein from the SMAX1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Expression and Germination: With the repressor removed, genes required for seed germination are expressed, allowing the parasite to emerge and attach to the host root.
Below is a diagram illustrating this critical signaling cascade.
Mechanism of Action of SL Antagonists
SL antagonists function by directly competing with SLs and disrupting the signaling cascade at its inception. The compound Dormirazine (DOZ), a potent piperazine-based antagonist, provides an excellent model for this mechanism.
The inhibitory mechanism is threefold:
-
Physical Blockade: The antagonist molecule binds within the catalytic pocket of the ShHTL7 receptor. Its structure physically obstructs the entrance, preventing the natural SL hormone from accessing its binding site. This is also the mechanism for other antagonists like Triton X-100.
-
Competitive Binding: The antagonist binds to many of the same critical amino acid residues within the pocket that SLs must interact with to trigger signaling. By occupying these residues, the antagonist effectively outcompetes the hormone.
-
Prevention of Conformational Change: By binding stably within the pocket and preventing SL hydrolysis, the antagonist prevents the receptor from undergoing the essential conformational change required for it to interact with downstream signaling partners like MAX2. Furthermore, DOZ has been shown to reduce the flexibility of the protein-protein interaction domains of the receptor, further impairing its ability to signal.
This interruption effectively halts the signaling pathway before it can begin, keeping the SMXL repressor active and the germination genes silenced.
A crucial discovery is that ShHTL receptors are also active during the seed "conditioning" phase, a necessary warm, moist period before germination can occur. Applying antagonists like DOZ during this phase is highly effective, suggesting they block a critical priming function of the receptor, making the timing of application a key factor for agricultural solutions.
Quantitative Data on SL Antagonist Activity
The efficacy of SL antagonists has been quantified through various biochemical and biological assays. Competitive binding assays are used to determine the concentration at which an antagonist can displace 50% of a competing ligand (IC₅₀), a key measure of potency.
| Compound | Target Receptor | Assay Type | IC₅₀ (µM) | Reference(s) |
| RG66-6 | ShHTL7 | YLG Competition | 0.28 | |
| RG6-6 | ShHTL7 | YLG Competition | 0.67 | |
| RG6 | ShHTL7 | YLG Competition | 1.54 | |
| Dormirazine (DOZ) | ShHTL7 | Germination Assay | N/A (Potent inhibitor) | |
| Triton X-100 | ShHTL7 | YLG Competition | Nanomolar range | |
| Table 1: In vitro potency of various SL antagonists against the Striga hermonthica SL receptor, ShHTL7. A lower IC₅₀ value indicates higher potency. |
In germination assays, potent antagonists demonstrate a strong physiological effect. For instance, Dormirazine can reduce parasitic seed germination by as much as 90%.
Key Experimental Protocols
The elucidation of the antagonist mechanism of action relies on a suite of biochemical, genetic, and structural biology techniques.
Protein Expression and Purification of ShHTL7
This protocol is foundational for all in vitro studies.
-
Cloning: The codon-optimized protein coding sequence for S. hermonthica HTL7 is cloned into an expression vector (e.g., pMCSG53).
-
Transformation: The vector is transformed into a suitable bacterial expression host, such as E. coli BL21-Gold (DE3) cells.
-
Culture Growth: Cells are grown in large-volume LB media at 37°C until they reach an optimal density (e.g., A₆₀₀ of 0.6-0.8).
-
Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture, which is then incubated at a lower temperature (e.g., 18°C) overnight to ensure proper protein folding.
-
Harvesting and Lysis: Cells are harvested by centrifugation and lysed using sonication in a buffer containing lysozyme and protease inhibitors.
-
Purification: The protein is purified from the lysate using affinity chromatography (e.g., Ni-NTA column), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample for subsequent assays.
In Vitro Striga Seed Germination Assay
This assay directly measures the physiological effect of an antagonist.
-
Sterilization: Striga hermonthica seeds are surface-sterilized using a solution of sodium hypochlorite and a wetting agent like Tween 20.
-
Conditioning (Pre-incubation): Seeds are placed on glass fiber filter paper discs moistened with sterile water or conditioning buffer in petri dishes. They are incubated in the dark at a constant temperature (e.g., 28-30°C) for 10-14 days. This step is critical to make the seeds responsive to SLs.
-
Treatment: The conditioning medium is removed, and the seeds are treated with solutions containing:
-
A positive control: A synthetic SL analog like rac-GR24 to induce germination.
-
A negative control: Solvent only.
-
Test conditions: rac-GR24 mixed with varying concentrations of the SL antagonist.
-
-
Incubation: The treated seeds are incubated in the dark for 24-48 hours.
-
Scoring: Germination is scored under a dissecting microscope. A seed is considered germinated if the radicle has visibly protruded through the seed coat.
The workflow for screening and validating SL antagonists is depicted below.
Fluorogenic Competitive Binding Assay
This high-throughput biochemical assay is used to quantify the binding affinity of antagonists to the ShHTL7 receptor.
-
Reagents: Purified ShHTL7 protein, a fluorogenic SL mimic like Yoshimulactone Green (YLG), and the antagonist compound are required.
-
Principle: YLG does not fluoresce in solution but fluoresces intensely upon being hydrolyzed in the active site of the ShHTL7 receptor. An antagonist will compete with YLG for binding to the receptor, thereby inhibiting the hydrolysis and reducing the fluorescent signal.
-
Procedure: A fixed concentration of purified ShHTL7 and YLG are incubated in a microplate well. Varying concentrations of the antagonist are added to different wells.
-
Measurement: The fluorescence intensity is measured over time using a plate reader.
-
Analysis: The rate of fluorescence increase is plotted against the antagonist concentration. This data is used to calculate the IC₅₀ value, which is the concentration of antagonist required to inhibit 50% of the enzymatic activity.
Conclusion and Future Outlook
Strigolactone antagonists represent a highly targeted and promising technology for combating parasitic weeds. Their mechanism of action is centered on the direct inhibition of the parasite's SL receptors, primarily ShHTL7. By physically blocking the receptor's binding pocket, these antagonists prevent the perception of host-derived SLs and halt the downstream signaling cascade required for germination. The discovery that these receptors play a role during seed conditioning has opened new avenues for optimizing the application and efficacy of these compounds.
Future research will focus on structure-guided design to develop antagonists with even greater potency, selectivity for parasite receptors over host plant receptors, and stability in the field. These "Ag-Biotech Solutions" have the potential to provide farmers with a powerful new tool to protect their crops, break the life cycle of parasitic weeds, and enhance global food security.
References
- 1. Emerging technologies for the chemical control of root parasitic weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of strigolactone perception in root-parasitic plants: aiming to control its germination with strigolactone agonists/antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for specific inhibition of the highly sensitive ShHTL7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-based selectivity of strigolactone agonists and antagonists in plants and their potential use in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Strigolactone Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture.[1][2] Beyond their endogenous roles, SLs are also key signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds like Striga and Orobanche. The germination of these parasitic plants is triggered by SLs exuded from host plant roots, leading to significant crop losses worldwide. This dual role of SLs has spurred the discovery and development of synthetic antagonists that can modulate SL signaling. These antagonists are invaluable tools for dissecting the SL signaling pathway and hold great promise as novel agrochemicals to control parasitic weeds and modify plant architecture for improved crop yields.
This technical guide provides an in-depth overview of the discovery and synthesis of novel strigolactone antagonists, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The Strigolactone Signaling Pathway
The canonical strigolactone signaling pathway involves perception of the SL molecule by an α/β-hydrolase receptor, DWARF14 (D14) in non-parasitic plants, or HYPOSENSITIVE TO LIGHT (HTL) in parasitic plants.[3] Upon binding, the receptor hydrolyzes the SL molecule, leading to a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) or D3 in rice. This complex then recruits a member of the SMAX1-LIKE (SMXL) family of transcriptional repressors, targeting them for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL proteins derepresses downstream target genes, leading to the physiological responses associated with SL signaling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Strigolactone Receptor: A Technical Guide to the Binding of N-Phenylanthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding mechanism of a significant class of strigolactone (SL) antagonists, the N-phenylanthranilic acid derivatives, to their cognate receptors. The obfuscation surrounding the precise chemical nature of commercially designated compounds such as "SL antagonist 1" necessitates a focused examination of well-documented antagonists to understand the principles of SL receptor inhibition. This document leverages published crystallographic and biochemical data to detail the binding site, quantitative interactions, and the experimental methodologies used to elucidate these interactions, offering a blueprint for future research and development in this field.
The Strigolactone Signaling Pathway: A Brief Overview
Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. They also play a crucial role in the communication between plants and symbiotic or parasitic organisms in the rhizosphere. The perception of SLs is mediated by the DWARF14 (D14) family of α/β-hydrolase fold proteins.
The canonical SL signaling pathway is initiated by the binding of a strigolactone molecule to the D14 receptor. This binding event, followed by the hydrolysis of the SL molecule, induces a conformational change in the D14 receptor. This change facilitates the interaction of D14 with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and the subsequent recruitment of a member of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family of transcriptional co-repressors. The formation of this D14-SL-MAX2-SMXL complex leads to the ubiquitination and subsequent degradation of the SMXL protein by the 26S proteasome, thereby de-repressing downstream gene expression and eliciting a physiological response.
N-Phenylanthranilic Acid Derivatives as Strigolactone Receptor Antagonists
High-throughput screening has identified N-phenylanthranilic acid derivatives, such as tolfenamic acid, mefenamic acid, and flufenamic acid, as potent inhibitors of SL receptors.[1] These compounds act as antagonists, binding to the receptor and preventing the downstream signaling cascade.
Quantitative Binding Data
The inhibitory effects of these antagonists have been quantified using various biochemical assays. The data presented below is summarized from studies on the petunia (DAD2) and rice (OsD14) SL receptors.[2][3]
| Compound | Target Receptor | Assay Type | Measured Value (IC50 in µM) |
| Tolfenamic Acid | DAD2 (Petunia) | YLG Hydrolysis Inhibition | 2.5 ± 0.2 |
| Mefenamic Acid | DAD2 (Petunia) | YLG Hydrolysis Inhibition | 4.6 ± 0.4 |
| Flufenamic Acid | DAD2 (Petunia) | YLG Hydrolysis Inhibition | 1.8 ± 0.1 |
| Tolfenamic Acid | OsD14 (Rice) | YLG Hydrolysis Inhibition | 10.3 ± 0.8 |
| Mefenamic Acid | OsD14 (Rice) | YLG Hydrolysis Inhibition | 21.5 ± 1.5 |
| Flufenamic Acid | OsD14 (Rice) | YLG Hydrolysis Inhibition | 8.9 ± 0.6 |
YLG (Yoshimulactone Green) is a fluorescent probe used to measure the hydrolytic activity of SL receptors.
Thermal shift assays (Differential Scanning Fluorimetry) also demonstrate direct binding of these antagonists to the receptor, causing a change in the protein's melting temperature (ΔTm).
| Compound | Target Receptor | ΔTm (°C) |
| Tolfenamic Acid | DAD2 (Petunia) | +2.5 |
| Mefenamic Acid | DAD2 (Petunia) | +3.1 |
| Flufenamic Acid | DAD2 (Petunia) | +3.8 |
The Binding Site and Mechanism of Inhibition
Crystallographic studies of DAD2 and OsD14 in complex with N-phenylanthranilic acid derivatives have provided high-resolution insights into their binding mode.[2] These antagonists occupy the same binding pocket as the natural strigolactone hormones.
Key features of the binding interaction include:
-
Occupation of the Ligand-Binding Cavity: The antagonists fit snugly into the hydrophobic pocket of the receptor.
-
Interaction with Key Residues: The carboxyl group of the antagonist forms hydrogen bonds with conserved residues within the binding pocket, mimicking the interactions of the butenolide D-ring of natural strigolactones.
-
Steric Hindrance: The bulky phenyl and substituted phenyl rings of the antagonists physically obstruct the binding of strigolactones.
-
Allosteric Effects: Binding of the antagonist stabilizes the receptor in a conformation that is unable to interact with downstream signaling partners like MAX2.
The logical relationship of antagonist binding leading to the inhibition of the signaling pathway can be visualized as follows:
Experimental Protocols
The characterization of strigolactone receptor antagonists involves a suite of biochemical and biophysical techniques. Below are outlines of the key experimental protocols.
Protein Expression and Purification
-
Cloning: The coding sequence for the strigolactone receptor (e.g., DAD2, OsD14) is cloned into an expression vector, often with a tag (e.g., His6, GST) for purification.
-
Expression: The expression vector is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain). Protein expression is induced by the addition of IPTG.
-
Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, are often employed to achieve high purity.
In Vitro Hydrolysis Assay (YLG Assay)
This assay measures the enzymatic activity of the SL receptor and its inhibition by antagonists.
-
Reagents: Purified receptor protein, Yoshimulactone Green (YLG) fluorescent probe, antagonist compounds, and assay buffer.
-
Procedure: a. The purified receptor is pre-incubated with varying concentrations of the antagonist compound in a microplate. b. The reaction is initiated by the addition of YLG. c. The increase in fluorescence, resulting from the hydrolysis of YLG by the receptor, is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the direct binding of an antagonist to the receptor by measuring changes in protein thermal stability.
-
Reagents: Purified receptor protein, antagonist compounds, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and buffer.
-
Procedure: a. The receptor protein is mixed with the antagonist and the fluorescent dye in a PCR plate. b. The plate is heated in a real-time PCR machine with a defined temperature gradient. c. Fluorescence is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the peak of the first derivative of the melting curve. The change in Tm (ΔTm) in the presence of the antagonist indicates a binding event.
X-ray Crystallography
This technique provides a high-resolution 3D structure of the receptor-antagonist complex.
-
Crystallization: The purified receptor protein is co-crystallized with the antagonist compound using vapor diffusion (hanging or sitting drop) methods. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map. The 3D structure of the protein-ligand complex is built into the electron density and refined to produce a final atomic model.
The general workflow for these key experiments can be visualized as follows:
Conclusion and Future Directions
The study of N-phenylanthranilic acid derivatives has significantly advanced our understanding of strigolactone receptor antagonism. The detailed structural and quantitative data available for these compounds provide a solid foundation for the rational design of novel, more potent, and selective inhibitors. Future research should focus on leveraging this knowledge to develop next-generation antagonists for agricultural applications, such as controlling parasitic weeds, and as chemical probes to further dissect the intricacies of strigolactone signaling in various plant species. The experimental framework outlined in this guide serves as a robust methodology for the evaluation of such novel compounds.
References
- 1. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of Strigolactones in Plant Development and Stress Acclimation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs) have emerged from relative obscurity to become recognized as a critical class of phytohormones governing a wide array of developmental processes and mediating responses to environmental challenges in plants. Initially identified for their role in the rhizosphere as signaling molecules for parasitic weeds and symbiotic fungi, their endogenous functions are now a subject of intense research. This technical guide provides an in-depth exploration of the biosynthesis, signaling, and physiological roles of strigolactones. It is designed to furnish researchers, scientists, and professionals in drug development with a comprehensive understanding of SLs, from fundamental molecular mechanisms to practical experimental methodologies. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and presents signaling pathways and experimental workflows as visual diagrams to facilitate comprehension and further investigation into this fascinating class of plant hormones.
Introduction to Strigolactones
Strigolactones are a class of carotenoid-derived terpenoid lactones that function as essential signaling molecules in plants.[1][2][3][4] Their name is derived from the parasitic plant Striga, from which they were first isolated as germination stimulants.[1] Beyond their ecological roles in the rhizosphere, SLs are now firmly established as phytohormones that regulate various aspects of plant architecture, including shoot branching, root system development, and leaf senescence. Furthermore, accumulating evidence highlights their crucial involvement in mediating plant responses to a variety of abiotic and biotic stresses, positioning them as key targets for the development of novel strategies to enhance crop resilience and productivity.
Strigolactone Biosynthesis Pathway
The biosynthesis of strigolactones is a multi-step process that originates from the carotenoid pathway and involves enzymes located in both plastids and the cytoplasm.
Key Enzymes and Genes in Strigolactone Biosynthesis:
| Enzyme/Protein | Gene (Arabidopsis) | Gene (Rice) | Function |
| β-carotene isomerase | DWARF27 (D27) | DWARF27 (D27) | Isomerization of all-trans-β-carotene to 9-cis-β-carotene in the plastid. |
| Carotenoid Cleavage Dioxygenase 7 | MORE AXILLARY GROWTH 3 (MAX3) | DWARF17/HIGH-TILLERING DWARF1 (D17/HTD1) | Cleavage of 9-cis-β-carotene in the plastid. |
| Carotenoid Cleavage Dioxygenase 8 | MORE AXILLARY GROWTH 4 (MAX4) | DWARF10 (D10) | Further cleavage to produce carlactone in the plastid. |
| Cytochrome P450 monooxygenase | MORE AXILLARY GROWTH 1 (MAX1) | DWARF14-LIKE (D14L)/Os900 | Oxidation of carlactone in the cytoplasm to produce various strigolactones. |
| Lateral Branching Oxidoreductase | LBO | - | Involved in the final steps of SL biosynthesis. |
Diagram of the Strigolactone Biosynthesis Pathway:
References
Structural Biology of Strigolactone Antagonist Interaction with D14 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and molecular interactions between strigolactone (SL) antagonists and the DWARF14 (D14) protein, a key receptor in the SL signaling pathway. This document summarizes quantitative binding data, details key experimental protocols, and visualizes the underlying biological and experimental workflows. As a representative example of a rationally designed SL antagonist, this guide focuses on (±)-1'-carba-4BD , a member of the carba-strigolactone series.
Introduction to Strigolactone Signaling and D14 Antagonism
Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. The perception of SLs is mediated by the α/β-hydrolase DWARF14 (D14). Upon binding and hydrolysis of SLs, D14 undergoes a conformational change that enables it to interact with the F-box protein MAX2 (or D3 in rice) and target the transcriptional repressor proteins SMXLs (or D53 in rice) for ubiquitination and subsequent degradation by the 26S proteasome. This degradation alleviates the repression of downstream genes, thereby activating SL signaling.
The development of SL antagonists is a crucial area of research for modulating plant growth and for studying the intricacies of the SL signaling pathway. SL antagonists are molecules that can bind to the D14 receptor but fail to trigger the downstream signaling cascade. By competitively inhibiting the binding of endogenous SLs, these antagonists can block the signaling pathway, leading to, for example, an increase in shoot branching. The carba-strigolactones (carba-SLs) are a class of synthetic SL analogs in which the ether oxygen in the D-ring is replaced with a methylene group, making them resistant to hydrolysis by D14.[1]
Quantitative Data on SL Antagonist-D14 Interaction
The interaction between the SL antagonist (±)-1'-carba-4BD and the D14 protein has been characterized using various biochemical and biophysical assays. While direct binding affinity data from techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for (±)-1'-carba-4BD with D14 is not extensively reported in the literature, its antagonistic activity is quantified through its ability to inhibit the enzymatic activity of D14 and to block the interaction between D14 and its downstream partner, D53.
| Antagonist | Assay | Parameter | Value | Organism | Reference |
| (±)-1'-carba-4BD | YLG Competition Assay | IC50 | ~10 µM | Rice (Oryza sativa) | [1] |
| (±)-1'-carba-4BD | D14-D53 Interaction Assay (in vitro) | Inhibition | >50% at 50 µM | Rice (Oryza sativa) | [1] |
Table 1: Quantitative analysis of (±)-1'-carba-4BD antagonism on D14 protein. The YLG competition assay measures the inhibition of the hydrolysis of the fluorescent SL analog Yoshimulactone Green (YLG) by D14. The D14-D53 interaction assay quantifies the ability of the antagonist to block the GR24-induced interaction between D14 and D53.
Signaling Pathways and Experimental Workflows
Strigolactone Signaling Pathway and Antagonist Action
The following diagram illustrates the canonical SL signaling pathway and the mechanism of action for an SL antagonist like (±)-1'-carba-4BD.
Caption: SL signaling pathway and the inhibitory action of an SL antagonist.
Experimental Workflow for Characterizing D14-Antagonist Interaction
The following diagram outlines a typical experimental workflow for characterizing the interaction between a novel SL antagonist and the D14 protein.
Caption: Workflow for the characterization of a novel SL antagonist.
Detailed Experimental Protocols
Recombinant D14 Protein Purification
Objective: To produce and purify recombinant D14 protein for use in biochemical and biophysical assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the D14 coding sequence (e.g., pET vector with an N-terminal His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Transform the D14 expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged D14 protein with elution buffer.
-
Pool the elution fractions containing D14 and dialyze against dialysis buffer to remove imidazole.
-
Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between an SL antagonist and D14.
Materials:
-
Purified D14 protein
-
SL antagonist (e.g., (±)-1'-carba-4BD)
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, with a small percentage of DMSO if the antagonist is dissolved in it)
-
Isothermal titration calorimeter
Protocol:
-
Prepare the D14 protein solution in the ITC buffer to a final concentration of 10-20 µM.
-
Prepare the SL antagonist solution in the same ITC buffer to a final concentration of 100-200 µM.
-
Degas both solutions to prevent air bubbles.
-
Load the D14 solution into the sample cell of the calorimeter and the antagonist solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the antagonist into the D14 solution, typically 1-2 µL per injection, with a spacing of 120-180 seconds between injections.
-
Record the heat change upon each injection.
-
As a control, perform a titration of the antagonist into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using the appropriate binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.
In Vitro Pull-Down Assay for D14-D53 Interaction
Objective: To assess the ability of an SL antagonist to inhibit the SL-induced interaction between D14 and D53.
Materials:
-
Purified recombinant His-tagged D14
-
Purified recombinant GST-tagged D53
-
SL agonist (e.g., GR24)
-
SL antagonist (e.g., (±)-1'-carba-4BD)
-
Pull-down buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT)
-
Ni-NTA magnetic beads
-
Wash buffer (same as pull-down buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-GST antibody for Western blotting
Protocol:
-
Incubate His-D14 with Ni-NTA magnetic beads in pull-down buffer for 1 hour at 4°C to immobilize D14.
-
Wash the beads with pull-down buffer to remove unbound D14.
-
In separate tubes, pre-incubate GST-D53 with: a. Buffer only (negative control) b. GR24 (positive control for interaction) c. The SL antagonist alone d. GR24 and the SL antagonist
-
Add the pre-incubated GST-D53 mixtures to the D14-bound beads.
-
Incubate for 2-3 hours at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling.
-
Analyze the eluted samples by SDS-PAGE followed by Western blotting using an anti-GST antibody to detect the presence of D53. A decrease in the amount of pulled-down D53 in the presence of the antagonist indicates inhibition of the D14-D53 interaction.
X-ray Crystallography of D14-Antagonist Complex
Objective: To determine the three-dimensional structure of D14 in complex with an SL antagonist to understand the molecular basis of antagonism.
Materials:
-
Highly pure and concentrated D14 protein
-
SL antagonist
-
Crystallization screens and reagents
-
X-ray diffraction equipment (synchrotron source is often required for high resolution)
Protocol:
-
Prepare a homogenous solution of the D14-antagonist complex by incubating purified D14 with an excess of the antagonist.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial or custom-made crystallization screens.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, temperature, and protein concentration.
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data from the frozen crystals at a synchrotron beamline.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the crystal structure using molecular replacement with a known D14 structure as a search model.
-
Refine the structural model against the experimental data and build the antagonist molecule into the electron density map.
-
Validate the final structure and deposit it in the Protein Data Bank (PDB).
Conclusion
This technical guide has provided a comprehensive overview of the structural and biochemical aspects of the interaction between SL antagonists and the D14 receptor, using (±)-1'-carba-4BD as a prime example. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers in plant biology, chemical biology, and drug discovery. The continued development and characterization of potent and specific SL antagonists will not only advance our fundamental understanding of strigolactone signaling but also open new avenues for agricultural applications, such as the control of plant architecture and the management of parasitic weeds.
References
Exploring the Chemical Space of Strigolactone Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2][3] They also act as germination stimulants for parasitic weeds, such as Striga and Orobanche, which pose a significant threat to agriculture.[4][5] The dual role of SLs has spurred significant interest in understanding their signaling pathways and in the discovery of molecules that can modulate their activity. This technical guide provides an in-depth exploration of the chemical space of strigolactone inhibitors, summarizing key quantitative data, detailing experimental protocols for their discovery and characterization, and visualizing the underlying biological and experimental frameworks.
Strigolactone Signaling Pathway
Strigolactone perception and signaling involve a core set of proteins. The process is initiated by the binding of SLs to an α/β-hydrolase receptor, DWARF14 (D14) in many plant species. This binding event leads to the hydrolysis of the SL molecule. The SL-bound D14 receptor then interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) (also known as DWARF3 or D3 in rice), which is a component of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. This interaction targets repressor proteins of the DWARF53 (D53) or SUPPRESSOR OF MAX2 1-LIKE (SMXL) family for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of downstream genes that regulate developmental processes such as the inhibition of axillary bud outgrowth.
Chemical Classes of Strigolactone Inhibitors
The exploration of the strigolactone chemical space has led to the identification of several classes of inhibitors that target different components of the signaling pathway. These can be broadly categorized as biosynthesis inhibitors and receptor antagonists.
Strigolactone Biosynthesis Inhibitors
These molecules interfere with the enzymatic steps in the SL biosynthesis pathway, which originates from β-carotene.
-
Carotenoid Cleavage Dioxygenase (CCD) Inhibitors: Abamine is an inhibitor of abscisic acid biosynthesis that also reduces SL levels by targeting CCD enzymes.
-
Cytochrome P450 Monooxygenase Inhibitors: Triazole-containing compounds, such as TIS13 and TIS108, have been identified as SL biosynthesis inhibitors, likely targeting cytochrome P450 monooxygenases like MAX1.
Strigolactone Receptor Antagonists
These inhibitors act by binding to the SL receptor D14, preventing the binding of endogenous SLs and subsequent signal transduction.
-
N-phenylanthranilic Acid Derivatives: High-throughput screening has identified compounds like tolfenamic acid, mefenamic acid, and flufenamic acid as potent inhibitors of SL receptors from various plant species.
-
DL1: A novel small molecule identified through a high-throughput chemical screening using a fluorogenic probe, which acts as a potent and selective inhibitor of D14.
-
β-lactones: These compounds have been described as irreversible antagonists of SL receptors, acting through acylation of the catalytic serine residue.
-
Dormirazine (DOZ): A potent SL perception inhibitor for the parasitic plant Striga, discovered through a combination of phenotypic screening and structural information.
Quantitative Data on Strigolactone Inhibitors
The following tables summarize the inhibitory activities of various compounds against different components of the strigolactone pathway.
Table 1: Strigolactone Receptor Antagonists
| Compound | Target Receptor | Assay Type | IC50 (µM) | Reference |
| Tolfenamic acid | DAD2 (Petunia) | Yeast two-hybrid | ~25 | |
| Mefenamic acid | DAD2 (Petunia) | Yeast two-hybrid | ~50 | |
| Flufenamic acid | DAD2 (Petunia) | Yeast two-hybrid | ~10 | |
| DL1 | AtD14 (Arabidopsis) | YLG competition assay | Not specified | |
| RG6 | ShHTL7 (Striga) | in vivo germination | 6.85 | |
| RG6-6 | ShHTL7 (Striga) | in vivo germination | 2.52 | |
| RG66-6 | ShHTL7 (Striga) | in vivo germination | 1.82 | |
| RG6 | ShHTL7 (Striga) | YLG competition assay | 1.54 | |
| RG6-6 | ShHTL7 (Striga) | YLG competition assay | 0.67 | |
| RG66-6 | ShHTL7 (Striga) | YLG competition assay | 0.28 |
Table 2: Strigolactone Biosynthesis Inhibitors
| Compound | Putative Target | Plant Species | Effect | Reference |
| TIS13 | Cytochrome P450 | Rice | Reduced SL levels in roots and exudates | |
| TIS108 | Cytochrome P450 | Rice, Arabidopsis | Reduced 2'-epi-5-deoxystrigol levels | |
| Abamine | CCDs | Tobacco | Reduced SL levels and Orobanche minor germination |
Experimental Protocols
The discovery and characterization of strigolactone inhibitors rely on a variety of in vitro and in vivo assays.
High-Throughput Screening for Receptor Antagonists
A common workflow for identifying novel SL receptor antagonists involves a multi-step screening process.
1. Yoshimulactone Green (YLG) Competition Assay
This in vitro assay is used for high-throughput screening of compounds that bind to the D14 receptor.
-
Principle: YLG is a fluorogenic probe that emits fluorescence upon hydrolysis by the D14 receptor. Compounds that bind to the D14 active site will compete with YLG, leading to a decrease in the fluorescence signal.
-
Methodology:
-
Recombinant D14 protein is incubated with compounds from a chemical library in a multi-well plate format.
-
YLG is added to the mixture.
-
The fluorescence intensity is measured after a specific incubation period.
-
A decrease in fluorescence compared to a control (without inhibitor) indicates a potential hit.
-
2. Yeast Two-Hybrid (Y2H) Assay
This assay is used to confirm the ability of hit compounds to disrupt the interaction between the SL receptor and its downstream signaling partners.
-
Principle: The Y2H system relies on the reconstitution of a functional transcription factor (e.g., GAL4) when two proteins of interest interact. The SL receptor (e.g., DAD2) is fused to the DNA-binding domain (BD) of GAL4, and a downstream partner (e.g., MAX2A or D53A) is fused to the activation domain (AD). In the presence of an SL agonist (like GR24), the receptor and its partner interact, driving the expression of a reporter gene (e.g., lacZ, HIS3). An antagonist will inhibit this interaction.
-
Methodology:
-
Yeast strains co-expressing the BD-receptor and AD-partner fusions are grown in the presence of a known SL agonist (e.g., rac-GR24) and the test inhibitor at various concentrations.
-
The interaction is quantified by measuring the activity of the reporter gene product (e.g., β-galactosidase activity using an orthonitrophenyl-β-galactopyranoside (ONPG) assay).
-
A dose-dependent decrease in reporter activity indicates inhibitory action.
-
3. Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the binding of a ligand to a protein by measuring changes in its thermal stability.
-
Principle: The binding of a ligand to a protein often increases its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Methodology:
-
The purified receptor protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound.
-
The sample is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
The Tm is determined from the resulting melting curve. An increase in Tm in the presence of the compound indicates binding.
-
4. in vivo Germination Inhibition Assay
This assay assesses the ability of inhibitors to block the SL-induced germination of parasitic plant seeds.
-
Principle: Seeds of parasitic plants like Striga require SLs as a germination signal. An effective SL antagonist will prevent this germination even in the presence of a synthetic SL like GR24.
-
Methodology:
-
Sterilized Striga seeds are pre-conditioned.
-
The seeds are treated with a solution containing a standard SL agonist (e.g., 1 µM rac-GR24) and varying concentrations of the test inhibitor.
-
After an incubation period in the dark, the number of germinated seeds is counted under a microscope.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
5. Strigolactone Extraction and Quantification from Plant Tissues
This protocol is essential for evaluating the efficacy of SL biosynthesis inhibitors.
-
Principle: SLs are extracted from plant root exudates or tissues and quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Methodology:
-
Collection of Root Exudates: Plants are grown hydroponically, and the nutrient solution is collected.
-
Extraction: The collected solution is passed through a C18 solid-phase extraction (SPE) column to capture the SLs. The column is then washed, and the SLs are eluted with a solvent like acetone or ethyl acetate.
-
Quantification: The extracted samples are analyzed by LC-MS/MS. The concentration of specific SLs is determined by comparing the peak areas to those of known standards.
-
Conclusion
The chemical space of strigolactone inhibitors is a rapidly expanding field with significant potential for agricultural applications, from controlling parasitic weeds to modulating crop architecture for improved yield. The development of robust screening platforms and a deeper understanding of the SL signaling pathway are paving the way for the design of more potent and specific inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to navigate this promising area of chemical biology.
References
- 1. Strigolactone Signaling and Evolution | Annual Reviews [annualreviews.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Screening for Strigolactone Receptor Antagonists Using Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
The Architect and the Usurper: An In-depth Technical Guide to the Evolution of Strigolactone Perception and Antagonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strigolactones (SLs) have emerged from relative obscurity to become a pivotal class of phytohormones, orchestrating a wide array of developmental processes and mediating interactions within the rhizosphere. The perception of these butenolide compounds is a sophisticated process, underpinned by a fascinating evolutionary narrative of molecular adaptation and co-option. This technical guide provides a comprehensive overview of the evolution of strigolactone perception, the molecular mechanics of the core signaling pathway, and the burgeoning field of SL antagonism. We delve into the quantitative biophysical parameters that govern these interactions, provide detailed protocols for key experimental assays, and visualize the intricate signaling networks. This document is intended to serve as a core reference for researchers in plant biology, chemical biology, and agrochemical development, providing the foundational knowledge necessary to explore and manipulate this critical signaling pathway.
Introduction: A Tale of Two Receptors
The story of strigolactone perception is inextricably linked to that of karrikins, smoke-derived compounds that promote seed germination. The signaling pathways for both are homologous, sharing a common evolutionary origin.[1] At the heart of these pathways are two closely related α/β-hydrolase enzymes: KARRIKIN INSENSITIVE2 (KAI2), the receptor for karrikins and a yet-to-be-identified endogenous KAI2 ligand (KL), and DWARF14 (D14), the receptor for strigolactones.[1][2]
Phylogenetic analyses have revealed that the KAI2 lineage is ancestral in land plants, with orthologs present even in charophyte algae.[2] The canonical SL receptor, D14, arose from a gene duplication of KAI2 in the common ancestor of seed plants.[2] This duplication event set the stage for a gradual process of neofunctionalization, whereby the nascent D14 protein evolved to preferentially perceive strigolactones, a class of molecules that plants were already producing. Evidence suggests that SL synthesis is a much more ancient process than canonical SL signaling, hinting at an initial role for SLs as signaling molecules in the rhizosphere, for example, in promoting symbiosis with arbuscular mycorrhizal fungi, before being co-opted as an internal hormonal signal.
The Core Signaling Pathway: A Step-by-Step Degradation
The canonical strigolactone signaling pathway culminates in the degradation of transcriptional repressors, thereby activating gene expression. The key players in this pathway are the D14 receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2) (known as D3 in rice), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors.
The process unfolds as follows:
-
Perception and Hydrolysis: D14 binds to a strigolactone molecule in its hydrophobic pocket. This binding event is often coupled with the hydrolysis of the SL, a reaction catalyzed by the Ser-His-Asp triad within D14's active site. While initially thought to be the activating step, it is now understood that the intact SL molecule can trigger the initial conformational change in D14, with hydrolysis playing a role in deactivating the hormone after signaling.
-
Conformational Change and Complex Formation: The binding of SL induces a conformational change in D14, creating a surface for interaction with the F-box protein MAX2.
-
Recruitment of the Target: The D14-MAX2 complex then recruits a member of the SMXL family of transcriptional repressors (in angiosperms, primarily SMXL6, SMXL7, and SMXL8 for SL signaling).
-
Ubiquitination and Degradation: As part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, MAX2 facilitates the polyubiquitination of the recruited SMXL protein. This marks the SMXL protein for degradation by the 26S proteasome.
-
Activation of Transcription: With the repressor removed, downstream target genes are expressed, leading to the physiological responses associated with strigolactone signaling, such as the inhibition of shoot branching.
Visualizing the Pathway and its Evolution
To better understand the relationships between the components of the strigolactone signaling pathway and its evolutionary origins, the following diagrams are provided.
Quantitative Insights into Perception and Antagonism
The evolution of D14 from a KAI2 ancestor involved subtle shifts in the ligand-binding pocket, leading to changes in ligand affinity and specificity. Similarly, the development of effective antagonists relies on understanding the quantitative parameters of their interaction with the receptor. The following tables summarize key quantitative data from the literature.
Table 1: Comparative Ligand Binding Affinities and Hydrolysis Rates
| Receptor | Ligand/Analog | Method | Parameter | Value (µM) | Reference |
| AtD14 | GR24ent-5DS | DSF | Tm Shift | Discernible at 10 µM | |
| AtD14 | GR245DS | DSF | Tm Shift | Discernible at 50 µM | |
| AtKAI2 | (-)-GR24 | Intrinsic Fluorescence | Kd | ~115.40 ± 9.87 | |
| PsKAI2A (Pea) | (-)-GR24 | Intrinsic Fluorescence | Kd | 115.40 ± 9.87 | |
| PsKAI2B (Pea) | (-)-GR24 | Intrinsic Fluorescence | Kd | 89.43 ± 12.13 | |
| OsD14 (Rice) | GR24 | ITC | Kd | Sub-micromolar range | |
| AtKAI2 | KAR1 | ITC | Kd | 147 | |
| AtKAI2ply2 (mutant) | KAR1 | ITC | Kd | 2857 | |
| ShKAI2iB (Striga) | KAR1 | ITC | Kd | 77.6 ± 3.4 | |
| ShKAI2iB (Striga) | rac-GR24 | ITC | - | No binding detected | |
| AtD14 | 5DS | Enzyme kinetics | Km | 3.8 ± 0.9 | |
| AtD14 | 5DS | Enzyme kinetics | kcat | 0.057 ± 0.005 (min-1) |
Note: At = Arabidopsis thaliana, Ps = Pisum sativum (pea), Os = Oryza sativa (rice), Sh = Striga hermonthica. Kd = Dissociation constant, Km = Michaelis constant, kcat = catalytic rate. DSF = Differential Scanning Fluorimetry, ITC = Isothermal Titration Calorimetry.
Table 2: Potency of Strigolactone Receptor Antagonists
| Antagonist | Receptor Target | Method | Parameter | Value (µM) | Reference |
| DL1 | AtD14 | YLG Assay | IC50 | 2.4 ± 0.8 | |
| DL1 | AtD14 | Fluorescence Quenching | Kd | 3.4 ± 0.5 | |
| (±)-1′-carba-GR24 | OsD14 | GR24 Hydrolysis Assay | IC50 | 24.2 ± 4.0 | |
| (±)-1′-carba-4BD | OsD14 | GR24 Hydrolysis Assay | IC50 | 16.6 ± 4.0 | |
| RG66-6 | ShHTL7 | in vivo Germination | IC50 | 1.82 | |
| RG6-6 | ShHTL7 | in vivo Germination | IC50 | 2.52 | |
| RG6 | ShHTL7 | in vivo Germination | IC50 | 6.85 | |
| RG66-6 | ShHTL7 | DSF | Kd | 0.26 | |
| RG6-6 | ShHTL7 | DSF | Kd | 1.27 | |
| RG6 | ShHTL7 | DSF | Kd | 4.54 |
Note: IC50 = half maximal inhibitory concentration, Kd = dissociation constant. YLG = Yoshimulactone Green, DSF = Differential Scanning Fluorimetry.
Experimental Protocols: A Practical Guide
This section provides detailed methodologies for key experiments used to study strigolactone perception and antagonism.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the thermodynamic parameters of SL or antagonist binding to a purified D14/KAI2 protein.
Materials:
-
Purified D14 or KAI2 protein (typically 10-50 µM in the sample cell).
-
Ligand (SL analog or antagonist) (typically 100-500 µM in the syringe).
-
Identical, degassed buffer for both protein and ligand (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0).
-
Isothermal Titration Calorimeter.
Protocol:
-
Sample Preparation: Dialyze the purified protein against the chosen buffer extensively to ensure buffer matching. Dissolve the ligand in the exact same buffer. Degas both solutions immediately before use. Determine the concentrations of protein and ligand accurately.
-
Instrument Setup: Thoroughly clean the sample cell and syringe with the experimental buffer. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the protein solution into the sample cell (approx. 300 µL) and the ligand solution into the injection syringe (approx. 100-120 µL).
-
Titration: Program the instrument to perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
Yoshimulactone Green (YLG) Competition Assay
This is a high-throughput fluorescence-based assay to screen for compounds that bind to the D14 active site. YLG is a fluorogenic probe that fluoresces upon hydrolysis by D14.
Objective: To determine the IC50 value of a test compound (agonist or antagonist) that competes with YLG for binding to D14.
Materials:
-
Purified D14 protein.
-
Yoshimulactone Green (YLG).
-
Test compounds.
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.0).
-
96-well microplate and a fluorescence plate reader.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of D14 protein (e.g., 10 µg/mL), and a fixed concentration of YLG (e.g., 1 µM).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., GR24) and a negative control (DMSO).
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C).
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm) over time.
-
Data Analysis: Calculate the initial rate of YLG hydrolysis for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is a powerful genetic method to detect protein-protein interactions in vivo.
Objective: To test the SL-dependent interaction between D14 and MAX2 or D14 and SMXL proteins.
Materials:
-
Yeast strain (e.g., AH109) with reporter genes (e.g., HIS3, ADE2, lacZ).
-
Bait vector (e.g., pGBKT7) containing the D14 coding sequence fused to a DNA-binding domain (BD).
-
Prey vector (e.g., pGADT7) containing the MAX2 or SMXL coding sequence fused to an activation domain (AD).
-
Yeast transformation reagents.
-
Selective media (e.g., SD/-Leu/-Trp for plasmid selection, SD/-Leu/-Trp/-His/-Ade for interaction selection).
-
Strigolactone analog (e.g., GR24).
Protocol:
-
Plasmid Construction: Clone the coding sequences of D14 into the bait vector and MAX2/SMXL into the prey vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the yeast reporter strain.
-
Selection for Plasmids: Plate the transformed yeast on medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Interaction Assay:
-
Replica-plate the colonies onto selective medium lacking histidine and adenine (SD/-Leu/-Trp/-His/-Ade).
-
Prepare plates with and without the strigolactone analog (e.g., 1 µM GR24) to test for ligand-dependent interactions.
-
Include positive and negative controls.
-
-
Incubation and Observation: Incubate the plates at 30°C for 3-5 days. Growth on the highly selective medium indicates a protein-protein interaction.
-
(Optional) Quantitative Assay: Perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG) to quantify the strength of the interaction.
In Vitro SMXL Degradation Assay
This assay directly measures the ubiquitination and subsequent degradation of SMXL proteins in a cell-free system.
Objective: To reconstitute the SL-dependent degradation of an SMXL protein.
Materials:
-
Recombinant purified proteins: D14, MAX2, SMXL (e.g., with a His-tag), ubiquitin, E1 activating enzyme, E2 conjugating enzyme.
-
Cell-free extract from a plant source (e.g., Arabidopsis seedlings) as a source of the 26S proteasome.
-
ATP regeneration system.
-
Reaction buffer.
-
Strigolactone analog (e.g., GR24).
-
SDS-PAGE and immunoblotting reagents.
-
Antibody against the SMXL protein tag.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP regeneration system, ubiquitin, E1, E2, D14, MAX2, and the tagged SMXL protein.
-
Initiation of Reaction: Add the strigolactone analog (or DMSO as a control) to the reaction mixture.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C).
-
Time Course Sampling: At various time points, take aliquots of the reaction and stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform an immunoblot analysis using an antibody against the SMXL tag.
-
Visualize the bands and quantify the amount of remaining SMXL protein at each time point to determine the rate of degradation.
-
Strigolactone Antagonism: Blocking the Signal
The development of strigolactone antagonists is a promising avenue for agricultural applications, such as controlling parasitic weeds or modifying plant architecture. Antagonists can act through several mechanisms:
-
Competitive Inhibition: The antagonist binds to the D14 active site, preventing the binding of endogenous strigolactones.
-
Allosteric Inhibition: The antagonist binds to a site other than the active site, inducing a conformational change that prevents SL binding or signaling.
-
Inhibition of Hydrolysis: Some antagonists may bind in a way that prevents the catalytic activity of D14, which can be important for downstream signaling events.
-
Disruption of Protein-Protein Interactions: An antagonist might prevent the SL-induced interaction between D14 and MAX2.
Structural studies of antagonists bound to D14 or its orthologs have revealed that they can occupy the binding pocket and prevent the conformational changes necessary for interaction with MAX2. For example, the antagonist dormirazine has been shown to block access of the hormone to its receptor and reduce the flexibility of protein-protein interaction domains.
Future Directions and Conclusion
The field of strigolactone biology is rapidly advancing. Key areas for future research include:
-
Identification of the endogenous KAI2 ligand(s): This remains a major unanswered question in the field.
-
Elucidation of downstream signaling components: While the core pathway is established, the full complement of downstream effectors and their regulation is still being uncovered.
-
Development of next-generation agonists and antagonists: More specific and potent chemical tools will be invaluable for both research and agriculture.
-
Harnessing SL signaling for crop improvement: Modulating SL levels or perception holds promise for improving crop architecture, nutrient uptake, and resistance to parasitic weeds.
The evolution of strigolactone perception from the ancestral karrikin signaling pathway is a remarkable example of molecular innovation. By understanding the intricate details of this process, from the subtle shifts in receptor structure to the quantitative parameters of ligand binding and the mechanisms of antagonism, we are better equipped to manipulate this pathway for the benefit of agriculture and to deepen our fundamental understanding of plant biology.
References
- 1. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 2. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
Biochemical Characterization of the Strigolactone Antagonist: Dormirazine (DOZ)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biochemical characterization of Dormirazine (DOZ), a potent antagonist of the strigolactone (SL) signaling pathway. Strigolactones are a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic and parasitic organisms. The discovery and characterization of SL antagonists like DOZ are pivotal for developing novel agrochemicals to control parasitic weeds, such as Striga species, which pose a significant threat to global food security.
Quantitative Analysis of Dormirazine Activity
The inhibitory activity of Dormirazine (DOZ) against the strigolactone receptor has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) provides a measure of the antagonist's potency in inhibiting the receptor's function.
| Antagonist | Target Receptor | Assay Type | IC50 (µM) |
| Dormirazine (DOZ) | ShHTL7 | YLG Competition Assay | 0.49 ± 0.05[1] |
Table 1: Inhibitory activity of Dormirazine (DOZ) against the Striga hermonthica strigolactone receptor ShHTL7. The IC50 value was determined using a Yoshimulactone Green (YLG) competitive binding assay.
Strigolactone Signaling Pathway and Antagonist Intervention
The strigolactone signaling pathway is initiated by the binding of SLs to the α/β-hydrolase receptor, DWARF14 (D14) or its orthologs like ShHTL in Striga.[2] This binding event induces a conformational change in the receptor, allowing it to interact with the F-box protein MAX2 (or D3 in rice) and a repressor protein from the SMAX1-LIKE (SMXL) family.[2] This ternary complex formation leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome, thereby activating downstream gene expression.[2]
Dormirazine acts as a competitive antagonist by binding to the SL receptor, likely in the same binding pocket as the natural SL ligand. This occupation of the binding site prevents the conformational changes required for the interaction with MAX2 and SMXL proteins, thus inhibiting the downstream signaling cascade.
Figure 1: Strigolactone signaling pathway and the inhibitory action of Dormirazine (DOZ).
Experimental Protocols
Yoshimulactone Green (YLG) Competitive Binding Assay
This in vitro assay is used to determine the binding affinity of compounds to the strigolactone receptor by measuring their ability to compete with the fluorescent probe Yoshimulactone Green (YLG).[3] Hydrolysis of YLG by the receptor's enzymatic activity results in a fluorescent product.
Materials:
-
Purified strigolactone receptor (e.g., ShHTL7)
-
Yoshimulactone Green (YLG)
-
Dormirazine (DOZ) or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation/Emission ~485/520 nm)
Procedure:
-
Prepare a stock solution of the purified receptor in assay buffer.
-
Prepare serial dilutions of the antagonist (e.g., DOZ) in assay buffer.
-
In a 96-well plate, add the assay buffer, the antagonist at various concentrations, and the purified receptor.
-
Initiate the reaction by adding YLG to all wells to a final concentration of 1 µM.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of inhibition for each antagonist concentration relative to a control without antagonist.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for the Yoshimulactone Green (YLG) competitive binding assay.
Differential Scanning Fluorimetry (DSF)
DSF, also known as the Thermal Shift Assay, is used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability. The binding of a ligand typically alters the melting temperature (Tm) of the protein.
Materials:
-
Purified strigolactone receptor (e.g., ShHTL7)
-
Dormirazine (DOZ) or other test compounds
-
SYPRO Orange dye
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix containing the purified receptor and SYPRO Orange dye in DSF buffer.
-
Aliquot the master mix into PCR tubes or a 96-well PCR plate.
-
Add the antagonist (e.g., DOZ) or a vehicle control to the respective wells.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a thermal ramping protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the resulting melt curves to determine the Tm for the protein in the presence and absence of the antagonist. A shift in Tm indicates a ligand-protein interaction.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to investigate protein-protein interactions in vivo. It can be used to test whether an antagonist disrupts the interaction between the SL receptor and its downstream signaling partners.
Materials:
-
Saccharomyces cerevisiae strains (e.g., AH109, Y2HGold)
-
Bait plasmid (e.g., pGBKT7) containing the SL receptor gene
-
Prey plasmid (e.g., pGADT7) containing the interacting partner's gene (e.g., MAX2)
-
Yeast transformation reagents (e.g., PEG/LiAc)
-
Selective growth media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)
-
X-α-Gal for blue-white screening
Procedure:
-
Bait and Prey Plasmid Construction: Clone the coding sequences of the SL receptor and its interacting partner into the bait and prey vectors, respectively.
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.
-
Selection of Transformants: Plate the transformed yeast on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Interaction Assay:
-
Patch the colonies from the selection plates onto a more stringent selective medium lacking histidine and adenine (SD/-Leu/-Trp/-His/-Ade).
-
To test the effect of the antagonist, the selective medium can be supplemented with various concentrations of the compound (e.g., DOZ).
-
Growth on the highly selective medium indicates a protein-protein interaction. Inhibition of growth in the presence of the antagonist suggests that the compound disrupts this interaction.
-
-
Reporter Gene Assay (Optional): Perform a β-galactosidase assay (using X-α-Gal) for a quantitative or qualitative measure of the interaction strength. A blue color indicates a positive interaction.
This technical guide provides a foundational understanding of the biochemical characterization of the strigolactone antagonist Dormirazine. The presented data and protocols offer a starting point for researchers aiming to explore the mechanism of action of SL antagonists and to develop new strategies for agricultural applications.
References
Molecular Underpinnings of Strigolactone Antagonism in the Parasitic Weed Striga hermonthica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Striga hermonthica, commonly known as witchweed, is an obligate root parasite that poses a significant threat to agricultural productivity, particularly for staple crops in sub-Saharan Africa. The germination of Striga seeds is a critical life cycle stage, triggered by strigolactones (SLs), a class of phytohormones exuded by host plant roots. This dependency on host-derived signals presents a unique opportunity for targeted control strategies. This technical guide provides an in-depth exploration of the molecular basis of strigolactone perception and antagonism in S. hermonthica, offering insights for the rational design of germination inhibitors.
The core of SL perception in Striga lies within a family of α/β hydrolase fold proteins known as HYPOSENSITIVE TO LIGHT (ShHTLs). Among these, ShHTL7 has been identified as the most sensitive receptor, playing a dominant role in mediating SL-induced seed germination.[1] The signaling cascade is initiated by the binding and subsequent hydrolysis of SLs within the catalytic pocket of ShHTL7. This event induces a conformational change in the receptor, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (ShMAX2). This complex then targets downstream repressor proteins, such as SUPPRESSOR OF MAX2 1-LIKE (SMAX1), for ubiquitination and proteasomal degradation, ultimately leading to the derepression of germination-related genes.
Understanding the intricacies of this signaling pathway has paved the way for the development of SL antagonists—molecules that can block this process and prevent Striga germination. This guide will detail the key molecular players, their interactions, the mechanisms of antagonism, and the experimental protocols used to investigate these processes.
Data Presentation: Quantitative Analysis of Strigolactone Antagonists
The development of effective SL antagonists requires a thorough understanding of their binding affinities to the target receptor, ShHTL7, and their efficacy in inhibiting seed germination. The following tables summarize key quantitative data for several prominent SL antagonists.
| Antagonist | Target Receptor | Binding Affinity (Kd) | Method |
| Triton X-100 | ShHTL7 | 0.233 ± 0.03 µM | Intrinsic Tryptophan Fluorescence |
| ShHTL7 | 0.44 ± 0.05 µM | Microscale Thermophoresis (MST) | |
| PAA | ShHTL7 | 1.7 ± 0.24 µM | Microscale Thermophoresis (MST) |
| Soporidine | ShHTL7 | Not explicitly quantified | - |
| Dormirazine (DOZ) | ShHTL7 | Not explicitly quantified | - |
| KK023-N1 | ShHTL7-ShMAX2-CTH complex | 663.13 ± 25.7 µM | Microscale Thermophoresis (MST) |
| Antagonist | Assay | IC50 |
| Triton X-100 | ShHTL7-mediated YLG Hydrolysis | 0.47 ± 0.11 µM |
| S. hermonthica Germination | ~15.4 µM (for ~50% reduction)[2] | |
| PAA | ShHTL7-mediated YLG Hydrolysis | 1.48 µM |
| Soporidine | ShHTL7-mediated YLG Hydrolysis | 12.5 µM[3] |
| Dormirazine (RG66-6) | ShHTL7-mediated YLG Hydrolysis | 0.28 µM[4] |
| S. hermonthica Germination | 1 µM (inhibits 50% germination)[5] | |
| KK023-N1 | ShHTL7-mediated YLG Hydrolysis | 1.78 µM |
| KK023-N2 | ShHTL7-mediated YLG Hydrolysis | 2.15 µM |
Experimental Protocols
Striga hermonthica Seed Germination Bioassay
This protocol is used to assess the efficacy of SL agonists and antagonists on Striga seed germination.
Materials:
-
S. hermonthica seeds
-
Glass fiber filter paper discs (9 mm)
-
Petri dishes
-
Sterile Milli-Q water
-
Commercial bleach (e.g., 6% sodium hypochlorite)
-
Strigolactone analog (e.g., rac-GR24) as a positive control
-
Test compounds (antagonists) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed Sterilization:
-
Surface sterilize S. hermonthica seeds by immersing them in a 50% commercial bleach solution for 7 minutes.
-
Wash the seeds thoroughly six times with sterile Milli-Q water in a laminar flow hood to remove any residual bleach.
-
-
Pre-conditioning:
-
Uniformly spread approximately 50-100 sterilized seeds onto each glass fiber filter paper disc.
-
Place up to 12 discs in a Petri dish lined with sterile filter paper moistened with 3 mL of sterile Milli-Q water.
-
Seal the Petri dishes and incubate them in the dark at 30°C for 10-14 days to allow for pre-conditioning. This step is crucial for the seeds to become responsive to germination stimulants.
-
-
Treatment Application:
-
On the day of the experiment, dry the discs with the pre-conditioned seeds under a laminar flow hood.
-
For antagonist testing, pre-treat the discs with various concentrations of the antagonist solution for a specified period (e.g., 24 hours).
-
Subsequently, apply a solution containing both the antagonist and a standard germination stimulant (e.g., 0.5 nM or 1 nM rac-GR24). For agonist testing, apply different concentrations of the test compound directly.
-
Use a solution with only the germination stimulant as a positive control and sterile water or solvent as a negative control.
-
-
Incubation and Germination Counting:
-
Incubate the treated discs in the dark at 30°C for 24-48 hours.
-
Count the number of germinated and non-germinated seeds under a binocular microscope. A seed is considered germinated if the radicle has emerged from the seed coat.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
For antagonists, calculate the percentage reduction in germination compared to the positive control.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum germination induced by the stimulant.
-
In Vitro Strigolactone Hydrolysis Assay using Yoshimulactone Green (YLG)
This assay measures the hydrolytic activity of ShHTL7 and the inhibitory effect of antagonists using a fluorogenic probe, YLG.
Materials:
-
Purified recombinant ShHTL7 protein
-
Yoshimulactone Green (YLG)
-
Reaction buffer (e.g., 1x PBS or 100 mM HEPES, 150 mM NaCl, pH 7.0)
-
Test compounds (antagonists) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well black microplate, prepare reaction mixtures containing the reaction buffer, a final concentration of 0.3 µM purified ShHTL7 protein, and varying concentrations of the antagonist. The final volume is typically 100 µL.
-
Include control wells with ShHTL7 and DMSO (no antagonist) and wells with buffer only (no enzyme).
-
-
Pre-incubation:
-
Pre-incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 2.5 hours) to allow the antagonist to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add YLG to each well to a final concentration of 1 µM to start the hydrolysis reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 480 nm and an emission wavelength of 520 nm.
-
Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of YLG hydrolysis from the linear phase of the fluorescence increase.
-
Determine the percentage of inhibition for each antagonist concentration relative to the control (ShHTL7 with DMSO).
-
Calculate the IC50 value, the concentration of the antagonist that causes 50% inhibition of the enzyme's hydrolytic activity.
-
Yeast Two-Hybrid (Y2H) Assay for ShHTL7-ShMAX2 Interaction
This protocol is designed to investigate the protein-protein interaction between ShHTL7 and ShMAX2 and how it is affected by SLs and their antagonists.
Materials:
-
Yeast expression vectors (e.g., pGBKT7 for the DNA-binding domain 'bait' and pGADT7 for the activation domain 'prey')
-
Competent yeast strain (e.g., AH109 or Y2HGold)
-
Plasmids containing the coding sequences for ShHTL7 and ShMAX2
-
Synthetic dropout (SD) media lacking specific nutrients (e.g., -Leu, -Trp for initial transformation selection; -Leu, -Trp, -His, -Ade for interaction selection)
-
Strigolactone analog (e.g., rac-GR24)
-
Test compounds (antagonists)
Procedure:
-
Plasmid Construction:
-
Clone the full-length coding sequence of ShHTL7 into the 'bait' vector (e.g., pGBKT7-ShHTL7).
-
Clone the full-length coding sequence of ShMAX2 into the 'prey' vector (e.g., pGADT7-ShMAX2).
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into the competent yeast strain using a standard lithium acetate method.
-
Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids.
-
-
Interaction Assay:
-
Grow the co-transformed yeast colonies in liquid SD/-Leu/-Trp medium.
-
Create serial dilutions of the yeast culture.
-
Spot the dilutions onto selective media (SD/-Leu/-Trp/-His/-Ade) plates containing different concentrations of rac-GR24 (e.g., 1 µM) and/or the test antagonist.
-
Also, spot the dilutions on control plates (SD/-Leu/-Trp) to assess yeast growth.
-
-
Incubation and Observation:
-
Incubate the plates at 30°C for 3-5 days.
-
Observe and record the growth of yeast colonies. Growth on the selective media indicates a positive interaction between the bait and prey proteins.
-
-
Interpretation:
-
A GR24-dependent interaction will be observed as yeast growth only in the presence of the SL analog.
-
An effective antagonist will inhibit this GR24-dependent growth.
-
Mandatory Visualization
Strigolactone Signaling Pathway in Striga hermonthica
Caption: SL signaling pathway in Striga hermonthica seed germination.
Mechanism of Strigolactone Antagonism
References
- 1. Striga hermonthica Suicidal Germination Activity of Potent Strigolactone Analogs: Evaluation from Laboratory Bioassays to Field Trials” Jamil et al., - International Parasitic Plant Society [parasiticplants.org]
- 2. Structural basis for specific inhibition of the highly sensitive ShHTL7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Assays for Testing SL Antagonist 1 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strigolactones (SLs) are a class of plant hormones that play crucial roles in various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.[1][2] However, they also act as germination stimulants for parasitic weeds like Striga, which poses a significant threat to agriculture.[3] The development of SL antagonists is therefore of great interest for both agricultural applications and as research tools to dissect the SL signaling pathway. These application notes provide detailed protocols for in vitro assays designed to test the efficacy of a candidate strigolactone antagonist, referred to herein as "SL Antagonist 1".
The canonical SL signaling pathway involves the perception of SLs by an α/β hydrolase receptor, DWARF14 (D14).[3][4] Upon binding and hydrolysis of SL, D14 undergoes a conformational change that promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and a repressor protein from the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family (e.g., D53 in rice). This leads to the ubiquitination and subsequent degradation of the SMXL repressor by the 26S proteasome, thereby activating the expression of downstream genes. An effective SL antagonist would interfere with one or more of these key steps.
Strigolactone Signaling Pathway
The following diagram illustrates the key events in the strigolactone signaling pathway. An effective antagonist would typically act by preventing the binding of SL to the D14 receptor or by inhibiting the subsequent protein-protein interactions.
Experimental Protocols
Protocol 1: Competitive Binding Assay using Differential Scanning Fluorimetry (DSF)
This assay assesses the ability of this compound to compete with a known SL agonist (e.g., GR24) for binding to the D14 receptor by measuring changes in the protein's melting temperature (Tm). Bioactive SLs are known to lower the Tm of the D14 protein. An effective antagonist will prevent this Tm shift.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant D14 protein from Arabidopsis thaliana or another relevant species.
-
Reagent Preparation:
-
Prepare a master mix containing the purified D14 protein (final concentration 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at 5x concentration) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Plate Setup:
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the test compounds to the designated wells:
-
Negative Control: DMSO (vehicle).
-
Positive Control: A synthetic SL analog, GR24 (e.g., 10 µM).
-
Antagonist Alone: this compound at various concentrations.
-
Competition: A fixed concentration of GR24 (10 µM) plus increasing concentrations of this compound.
-
-
-
DSF Analysis:
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve.
-
Calculate the change in melting temperature (ΔTm) relative to the DMSO control. An effective antagonist will prevent the GR24-induced decrease in Tm.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Mean Tm (°C) | Std. Dev. | ΔTm vs. DMSO (°C) |
| DMSO (Control) | - | 52.5 | 0.2 | 0.0 |
| GR24 (Agonist) | 10 | 48.2 | 0.3 | -4.3 |
| This compound | 50 | 52.4 | 0.2 | -0.1 |
| GR24 + this compound | 10 + 10 | 49.8 | 0.4 | -2.7 |
| GR24 + this compound | 10 + 50 | 51.5 | 0.3 | -1.0 |
| GR24 + this compound | 10 + 100 | 52.1 | 0.2 | -0.4 |
Protocol 2: In Vitro Protein-Protein Interaction Assay (AlphaScreen)
This high-throughput assay measures the ability of this compound to inhibit the SL-induced interaction between the D14 receptor and an SMXL protein. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology detects molecular interactions in a microplate format.
Methodology:
-
Protein Preparation: Purify epitope-tagged recombinant proteins, for example, His-tagged D14 and GST-tagged SMXL.
-
Assay Reaction:
-
In a 384-well plate, combine the assay buffer, His-D14, GST-SMXL, and the test compounds (GR24, this compound, or a combination).
-
Incubate for 30-60 minutes at room temperature to allow for protein interaction.
-
-
Detection:
-
Add AlphaScreen Ni-NTA Donor beads and anti-GST Acceptor beads to the wells.
-
Incubate for 60-90 minutes in the dark.
-
If His-D14 and GST-SMXL interact, the Donor and Acceptor beads are brought into close proximity.
-
-
Signal Reading:
-
Excite the Donor beads at 680 nm. The released singlet oxygen travels to the nearby Acceptor beads, which then emit light at 520-620 nm.
-
Read the plate using an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
A high signal indicates protein interaction. An effective antagonist will reduce the GR24-induced signal.
-
Plot the signal against the antagonist concentration to determine the IC50 value.
-
Data Presentation:
| This compound Conc. (µM) | AlphaScreen Signal (Counts) | % Inhibition of GR24-induced interaction |
| 0 (No GR24) | 5,000 | N/A |
| 0 (+ 1 µM GR24) | 85,000 | 0% |
| 0.1 | 72,500 | 15.6% |
| 1 | 51,000 | 42.5% |
| 10 | 20,000 | 81.3% |
| 100 | 6,500 | 98.1% |
| IC50 (µM) | ~1.5 |
Protocol 3: Reporter Gene Assay in Plant Protoplasts
This cell-based assay quantifies the ability of this compound to inhibit SL-induced transcriptional activation. It utilizes a construct (e.g., StrigoQuant) where an SL-responsive promoter drives the expression of a reporter gene, such as luciferase.
Methodology:
-
Protoplast Isolation: Isolate protoplasts from a suitable plant source, such as Arabidopsis thaliana cell culture or leaf mesophyll.
-
Transfection: Transfect the protoplasts with the reporter plasmid (e.g., SL-responsive promoter::Luciferase) and a control plasmid (e.g., 35S::Renilla Luciferase for normalization).
-
Treatment:
-
Aliquot the transfected protoplasts into a 96-well plate.
-
Add the test compounds: DMSO, GR24, this compound, and GR24 in combination with increasing concentrations of this compound.
-
-
Incubation: Incubate the plates overnight to allow for gene expression.
-
Lysis and Luminescence Measurement:
-
Lyse the protoplasts and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter activity by GR24 relative to the DMSO control.
-
Determine the extent to which this compound inhibits this induction and calculate its IC50.
-
Data Presentation:
| Treatment | This compound Conc. (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| DMSO | - | 1.0 | N/A |
| GR24 (1 µM) | - | 8.5 | 0% |
| GR24 (1 µM) | 1 | 6.8 | 22.7% |
| GR24 (1 µM) | 10 | 3.2 | 70.7% |
| GR24 (1 µM) | 50 | 1.3 | 96.0% |
| IC50 (µM) | ~5.2 |
Protocol 4: Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the observed antagonistic effects are due to specific inhibition of the SL pathway or a result of general cytotoxicity.
Methodology:
-
Cell Culture: Plate cells (e.g., the plant protoplasts from Protocol 3, or a relevant cancer cell line if investigating anti-cancer properties) in a 96-well plate and allow them to attach/stabilize.
-
Treatment: Treat the cells with increasing concentrations of this compound for a relevant period (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (concentration that causes 50% cytotoxicity).
-
Data Presentation:
| This compound Conc. (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 10 | 1.22 | 97.6% |
| 50 | 1.19 | 95.2% |
| 100 | 1.15 | 92.0% |
| 200 | 0.98 | 78.4% |
| CC50 (µM) |
The protocols outlined above provide a comprehensive framework for the in vitro evaluation of SL antagonist efficacy. By employing a combination of biophysical, biochemical, and cell-based assays, researchers can thoroughly characterize the inhibitory activity of candidate molecules like this compound. The competitive binding assay (DSF) confirms target engagement at the receptor level. The protein-protein interaction assay (AlphaScreen) verifies the disruption of a key downstream event. The reporter gene assay provides a quantitative measure of efficacy in a cellular context, and the cell viability assay ensures that the observed effects are not due to non-specific toxicity. Together, these assays facilitate the identification and optimization of potent and specific strigolactone antagonists for various applications in research and agriculture.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 3. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
Application Notes and Protocols for SL Antagonist 1 in Parasitic Weed Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SL Antagonist 1, a representative strigolactone (SL) antagonist, for the control of parasitic weeds in agricultural settings. This document details the mechanism of action, summarizes efficacy data, and provides detailed protocols for key experiments to facilitate further research and development in this area.
Introduction
Parasitic weeds of the genera Striga, Orobanche, and Phelipanche pose a significant threat to global food security, causing substantial yield losses in major crops. These obligate root parasites rely on strigolactones (SLs), a class of phytohormones exuded by host plant roots, as germination stimulants.[1] By targeting the SL perception pathway, SL antagonists offer a promising chemical approach to control these devastating weeds. This compound represents a class of molecules designed to inhibit the SL receptors in parasitic weeds, thereby preventing their germination and subsequent infestation of host crops.
Mechanism of Action
This compound functions by competitively inhibiting the binding of strigolactones to their cognate receptors in parasitic weeds. In Striga hermonthica, these receptors are a family of α/β hydrolases known as HYPOSENSITIVE TO LIGHT (ShHTLs).[1] By blocking the receptor's active site, the antagonist prevents the conformational changes necessary for downstream signaling that leads to seed germination. This targeted inhibition disrupts the parasite's life cycle at its earliest stage, before it can attach to the host root and cause damage.
Data Presentation
The efficacy of various SL antagonists has been evaluated in both in vitro and in-planta experiments. The following tables summarize the available quantitative data for representative SL antagonists, including Dormirazine (DOZ), RG66-6, and KK023-N1, which serve as models for "this compound".
Table 1: In Vitro Efficacy of SL Antagonists on Parasitic Weed Seed Germination
| Antagonist | Parasitic Weed Species | Assay Type | IC50 (µM) | Reference |
| Dormirazine (DOZ) | Striga hermonthica | Germination Assay | Not explicitly stated, but potent inhibition observed | [2] |
| RG66-6 | Striga hermonthica | Germination Assay | 1.82 | [2] |
| KK023-N1 | Striga hermonthica | Germination Assay | ~10 |
Table 2: In-Planta Efficacy of SL Antagonists against Parasitic Weed Infestation
| Antagonist | Host Plant | Parasitic Weed Species | Experiment Type | Antagonist Concentration (µM) | Reduction in Emergence/Infestation (%) | Reference |
| KK023-N1 | Rice | Striga hermonthica | Pot Experiment | 10 | 24 | |
| KK023-N1 | Rice | Striga hermonthica | Pot Experiment | 100 | 38 | |
| MP3 (agonist) | Maize | Striga hermonthica | Field Trial | Not specified | up to 65 | |
| Nijmegen-1 (agonist) | Maize | Striga hermonthica | Field Trial | Not specified | up to 65 |
Note: Data for agonists are included to provide context on the effectiveness of manipulating SL signaling in field conditions.
Experimental Protocols
Protocol 1: In Vitro Seed Germination Assay for SL Antagonist Efficacy
Objective: To determine the half-maximal inhibitory concentration (IC50) of an SL antagonist on parasitic weed seed germination.
Materials:
-
Parasitic weed seeds (Striga hermonthica, Orobanche spp., or Phelipanche spp.)
-
This compound (e.g., Dormirazine, RG66-6)
-
GR24 (synthetic strigolactone analog, positive control)
-
Milli-Q water
-
9 cm Petri dishes
-
Glass fiber filter paper (GFFP) discs (9 mm)
-
Sterile forceps
-
Incubator (28-30°C)
-
Stereomicroscope
Procedure:
-
Seed Sterilization: Surface sterilize parasitic weed seeds by immersing them in a 1% sodium hypochlorite solution for 5 minutes, followed by five rinses with sterile Milli-Q water.
-
Pre-conditioning: Place approximately 50-100 sterilized seeds on a GFFP disc. Arrange the discs in a Petri dish lined with moist filter paper. Seal the Petri dishes with parafilm and incubate in the dark at 28-30°C for 10-14 days to precondition the seeds.
-
Antagonist Application: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not inhibit germination).
-
Apply a known concentration of the antagonist solution to each disc, followed by a solution of GR24 (e.g., 1 µM) to induce germination. Include positive (GR24 only) and negative (solvent only) controls.
-
Incubation: Reseal the Petri dishes and incubate in the dark at 28-30°C for 24-48 hours.
-
Germination Scoring: Count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Data Analysis: Calculate the germination percentage for each treatment. Plot the germination percentage against the logarithm of the antagonist concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Pot Experiment for In-Planta Evaluation of SL Antagonist Efficacy
Objective: To assess the effect of an SL antagonist on parasitic weed infestation of a host plant under controlled greenhouse conditions.
Materials:
-
Host plant seeds (e.g., sorghum, maize, tomato)
-
Parasitic weed seeds
-
This compound
-
Pots (e.g., 1-liter)
-
Sterilized soil mix (e.g., sand:loam, 1:1)
-
Greenhouse facilities with controlled temperature and light
-
GR24 (for positive control if needed)
Procedure:
-
Soil Infestation: Mix a known quantity of parasitic weed seeds (e.g., 10 mg of Striga seeds per kg of soil) thoroughly with the sterilized soil mix.
-
Pot Filling: Fill the pots with the infested soil.
-
Antagonist Application: Apply the SL antagonist to the soil. This can be done through various methods:
-
Soil Drench: Dissolve the antagonist in water and drench the soil with a known volume and concentration.
-
Seed Treatment: Coat the host plant seeds with the antagonist before sowing.
-
-
Sowing: Sow the host plant seeds in the treated pots. Include untreated infested pots as a negative control and uninfested pots as a positive control for host growth.
-
Growth Conditions: Maintain the pots in a greenhouse under optimal conditions for host plant growth (e.g., 12-hour photoperiod, 28-32°C). Water the plants as needed.
-
Data Collection:
-
Record the number of emerged parasitic weed shoots at regular intervals (e.g., weekly) for a period of 8-12 weeks.
-
At the end of the experiment, carefully remove the host plants from the pots and wash the roots.
-
Count the number of attached parasitic weed tubercles on the host roots.
-
Measure host plant growth parameters such as height, shoot biomass, and grain yield.
-
-
Data Analysis: Compare the number of emerged parasites and attached tubercles between the antagonist-treated and untreated control groups. Calculate the percentage reduction in infestation. Analyze the impact on host plant growth.
Protocol 3: High-Throughput Screening (HTS) of SL Receptor Antagonists using Fluorescence Polarization
Objective: To rapidly screen a chemical library for potential SL receptor antagonists based on their ability to displace a fluorescently labeled SL analog from the receptor protein.
Materials:
-
Purified SL receptor protein (e.g., ShHTL7)
-
Fluorescently labeled SL probe (e.g., a fluorescent derivative of GR24)
-
Chemical library of compounds to be screened
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent probe that gives a stable and robust fluorescence polarization signal.
-
Determine the concentration of the receptor protein that results in a significant increase in polarization upon binding to the probe (typically 50-80% of maximal binding).
-
-
Compound Screening:
-
Dispense a small volume of each library compound into the wells of the 384-well plate.
-
Add the fluorescent probe to all wells.
-
Add the receptor protein to all wells except for the negative control wells (probe only).
-
Include positive control wells containing a known antagonist or no compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
Data Analysis:
-
Calculate the change in fluorescence polarization for each compound relative to the controls.
-
A significant decrease in polarization indicates that the compound has displaced the fluorescent probe from the receptor and is a potential antagonist.
-
Identify "hits" based on a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).
-
-
Hit Confirmation and Validation:
-
Re-test the primary hits in a dose-response format to determine their IC50 values.
-
Perform secondary assays (e.g., in vitro germination assays) to confirm the biological activity of the validated hits.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the application of this compound.
Caption: Strigolactone signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the development of SL antagonists for parasitic weed control.
References
Application Notes and Protocols: Striga Seed Germination Assay with SL Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Striga spp., commonly known as witchweed, are obligate parasitic plants that pose a significant threat to agricultural productivity, particularly in sub-Saharan Africa.[1][2][3] The germination of Striga seeds is a critical initial step in their life cycle, which is triggered by strigolactones (SLs), a class of phytohormones exuded from the roots of host plants.[1][4] This dependency on SLs for germination presents a key vulnerability that can be exploited for the development of control strategies. One promising approach is the use of SL antagonists, small molecules that inhibit SL perception and, consequently, Striga seed germination.
This document provides a detailed protocol for conducting a Striga seed germination assay to evaluate the efficacy of a novel SL antagonist, hereafter referred to as "SL Antagonist 1." The protocol covers seed sterilization, pre-conditioning, treatment with the antagonist and a germination stimulant, and the final germination assessment. Additionally, this note presents a summary of expected quantitative data and a visualization of the experimental workflow and the underlying signaling pathway.
Signaling Pathway of Striga Seed Germination
Strigolactone signaling in Striga is initiated by the binding of an SL molecule to a specific receptor protein, such as ShHTL7. This binding event leads to a conformational change in the receptor, allowing it to interact with other downstream signaling components. This interaction ultimately triggers a signaling cascade that breaks seed dormancy and initiates germination. SL antagonists work by interfering with this process, typically by binding to the SL receptor and preventing the binding of the natural SL agonist, thereby inhibiting the downstream signaling required for germination.
References
- 1. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of Striga hermonthica-specific seed germination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Field Application Methods for Strigolactone Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strigolactones (SLs) are a class of phytohormones that play a critical role in regulating plant architecture, particularly shoot branching, and in mediating rhizosphere interactions. The manipulation of SL signaling pathways presents significant opportunities for agricultural innovation, from controlling parasitic weeds to enhancing crop yields. While much research has focused on SL agonists for "suicidal germination" of parasitic plants, SL antagonists—molecules that inhibit SL perception—are emerging as powerful tools for crop protection and growth regulation. This document provides detailed application notes and protocols for the use of SL antagonists, focusing on laboratory and greenhouse evaluation due to the nascent stage of field application research.
Introduction to Strigolactone Antagonists
Strigolactone antagonists are small molecules that block the SL signaling pathway. Their primary mode of action is to inhibit the SL receptors, which are members of the α/β-hydrolase superfamily (e.g., DWARF14 in rice, AtD14 in Arabidopsis). By preventing the perception of endogenous or exogenous SLs, these antagonists can be used to:
-
Inhibit parasitic weed germination: Parasitic plants like Striga and Orobanche rely on host-derived SLs to germinate. Antagonists can prevent this germination, protecting the host crop.
-
Promote shoot branching: As SLs are inhibitors of bud outgrowth, antagonists can block this signal and encourage a more branched, bushy plant architecture. This could be beneficial for certain ornamental plants or for increasing biomass in forage crops.
Several classes of SL antagonists have been developed, including N-phenylanthranilic acid derivatives, triazole ureas, and rationally designed molecules like carba-SLs and dormirazine.[1][2][3][4]
Strigolactone Signaling Pathway
Understanding the SL signaling pathway is crucial for the effective application of antagonists. The pathway is initiated by the binding of an SL molecule to the D14 receptor. This binding event leads to a conformational change in the receptor, allowing it to interact with the F-box protein MAX2 (or D3 in rice). This complex then targets repressor proteins (SMXLs in Arabidopsis, D53 in rice) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of downstream genes that regulate processes like shoot branching. Antagonists typically work by binding to the D14 receptor and preventing the initial SL binding or the subsequent conformational changes necessary for signaling.
Quantitative Data Summary
As field application of SL antagonists is not yet established, quantitative data is primarily from laboratory and greenhouse experiments focused on germination inhibition of parasitic weeds. The following tables summarize the efficacy of selected antagonists.
Table 1: In Vitro Efficacy of SL Antagonists on Striga Seed Germination
| Antagonist | Target Species | Assay Condition | IC50 Value (µM) | Reference |
| Dormirazine (DOZ) | Striga hermonthica | Co-treatment with rac-GR24 | 1.82 | [4] |
| RG6-6 | Striga hermonthica | Co-treatment with rac-GR24 | 2.52 | |
| RG6 | Striga hermonthica | Co-treatment with rac-GR24 | 6.85 | |
| Tolfenamic acid | Petunia hybrida (receptor) | In vitro DAD2/PhMAX2A interaction | ~10 | |
| Mefenamic acid | Petunia hybrida (receptor) | In vitro DAD2/PhMAX2A interaction | ~20 |
Note: IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the efficacy of strigolactone antagonists.
Protocol 1: Striga Seed Germination Inhibition Assay (In Vitro)
This protocol is adapted from methods used to test SL agonists and antagonists.
Objective: To determine the IC50 of an SL antagonist for inhibiting SL-induced germination of Striga hermonthica seeds.
Materials:
-
Striga hermonthica seeds
-
Strigolactone agonist (e.g., rac-GR24)
-
Test antagonist compound
-
Milli-Q water
-
9 cm Petri dishes
-
Glass fiber filter paper discs
-
Growth chamber or incubator
-
Stereomicroscope
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Seed Sterilization: Surface sterilize S. hermonthica seeds by immersing in 70% ethanol for 30 seconds, followed by 1% sodium hypochlorite for 5 minutes. Rinse seeds thoroughly with sterile Milli-Q water (5-7 times).
-
Pre-conditioning (Priming):
-
Place two layers of glass fiber filter paper in each Petri dish.
-
Add 4 ml of sterile Milli-Q water.
-
Spread approximately 50-100 sterilized seeds evenly on the filter paper.
-
Seal the Petri dishes with parafilm and wrap in aluminum foil to ensure darkness.
-
Incubate at 28-30°C for 10-14 days. This step is critical to make the seeds responsive to germination stimulants.
-
-
Antagonist and Agonist Application:
-
Prepare stock solutions of the SL agonist (rac-GR24, e.g., 1 mM in DMSO) and the test antagonist (e.g., 10 mM in DMSO).
-
Create a dilution series of the antagonist. For each concentration, prepare a solution containing a constant concentration of the agonist (e.g., 1 µM rac-GR24). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove excess water from the pre-conditioned seed plates.
-
Apply 50 µL of each test solution to the seeds on the filter paper. Include positive (agonist only) and negative (solvent control) controls.
-
-
Incubation and Germination Scoring:
-
Reseal the Petri dishes, wrap in foil, and incubate at 28-30°C for 24-48 hours.
-
Count the number of germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Normalize the data relative to the positive control (agonist only).
-
Plot the normalized germination percentage against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Shoot Branching Assay (Greenhouse)
Objective: To evaluate the effect of an SL antagonist on shoot branching in a model plant (e.g., pea, petunia, or a high-branching rice mutant).
Materials:
-
Test plants (e.g., Pisum sativum, Petunia hybrida)
-
Pots with appropriate soil mix
-
Greenhouse with controlled environment
-
SL antagonist compound
-
Solvent (e.g., acetone or DMSO) and surfactant (e.g., Tween 20)
-
Foliar spray bottle or soil drench application system
Procedure:
-
Plant Growth: Grow plants from seed in pots under standard greenhouse conditions until they have developed a sufficient number of nodes (e.g., 4-6 nodes for pea).
-
Treatment Preparation:
-
Prepare a stock solution of the antagonist in a suitable solvent.
-
Create a dilution series to test a range of concentrations.
-
The final application solution should contain a small percentage of solvent and a surfactant to ensure adhesion and absorption.
-
-
Application Method (choose one):
-
Foliar Spray: Spray the antagonist solution onto the foliage of the plants until runoff. Ensure even coverage.
-
Soil Drench: Apply a known volume of the antagonist solution directly to the soil in each pot.
-
Axillary Bud Application: For precise application, a small volume (e.g., 5-10 µL) of the antagonist solution can be applied directly to the axillary buds.
-
-
Experimental Design:
-
Use a randomized complete block design with at least 5-10 replicate plants per treatment.
-
Include a solvent-only control group.
-
If testing the antagonist's ability to reverse SL-induced inhibition, include a group treated with an SL agonist (like GR24) and a group with a co-application of the agonist and antagonist.
-
-
Data Collection:
-
Over a period of 2-4 weeks, count the number of axillary buds that have grown out to a certain length (e.g., >1 cm).
-
Measure the length of the primary shoot and any significant branches.
-
Record any signs of phytotoxicity.
-
-
Data Analysis:
-
Use statistical tests (e.g., ANOVA, t-test) to compare the number and length of branches between the control and antagonist-treated groups.
-
Protocol 3: Hypothetical Field Trial Design for an SL Antagonist
Note: To date, there are no published, detailed protocols for the field application of SL antagonists. The following is a hypothetical design adapted from protocols for SL agonists used for suicidal germination control of Striga.
Objective: To evaluate the efficacy of a formulated SL antagonist in preventing Striga emergence and protecting crop yield under field conditions.
1. Site Selection and Preparation:
-
Select a field with a known history of heavy Striga infestation.
-
Conduct a baseline Striga seed bank assessment by taking soil cores from the experimental area.
-
Prepare the field according to standard local practices for the chosen crop (e.g., maize, sorghum).
2. Formulation Development:
-
The antagonist must be formulated for field application. Potential formulations include:
-
Emulsifiable Concentrate (EC): For spray application.
-
Granular (GR): For broadcast application and slow release.
-
Seed Coating: To protect the germinating crop seedling.
-
-
The formulation should ensure stability of the antagonist under field conditions (UV light, temperature, microbial degradation) and facilitate its even distribution in the topsoil where Striga seeds are present.
3. Experimental Design:
-
Use a randomized complete block design with at least four replications.
-
Plot size should be appropriate for the crop and application machinery (e.g., 4m x 5m).
-
Treatments should include:
-
Untreated control.
-
Blank formulation control (placebo).
-
At least three different application rates of the formulated antagonist.
-
4. Application:
-
Timing is critical. Based on laboratory studies, antagonists may be most effective when applied before the crop is planted and host-derived SLs are released. This could be done 1-2 weeks pre-sowing.
-
Method:
-
Spray Application (EC formulation): Use a calibrated backpack or boom sprayer to apply the antagonist solution evenly to the soil surface. Application could be followed by light incorporation into the soil (e.g., harrowing) to a depth of 5-10 cm.
-
Granular Application (GR formulation): Use a calibrated granular spreader to broadcast the granules evenly across the plot surface, followed by incorporation.
-
5. Crop Management:
-
Plant the host crop (e.g., maize) at the recommended time.
-
Manage the crop according to standard agronomic practices (fertilization, weeding of non-Striga weeds, pest control).
6. Data Collection:
-
Striga Emergence: Count the number of emerged Striga plants per plot at regular intervals (e.g., 4, 6, 8, and 10 weeks after sowing).
-
Crop Growth Parameters: Measure crop height, stem girth, and time to flowering.
-
Yield: At harvest, measure the grain yield and biomass (stover) for each plot.
-
Post-harvest Soil Samples: Collect soil cores to assess the impact on the Striga seed bank for the following season.
7. Data Analysis:
-
Analyze Striga counts and yield data using ANOVA to determine the effect of the antagonist application rate.
-
Correlate Striga emergence with crop yield to demonstrate the protective effect of the treatment.
Future Outlook
The application of strigolactone antagonists in agriculture is a promising but underdeveloped field. While laboratory and greenhouse studies have demonstrated their potential, significant research is required to translate this to practical field applications. Key challenges include the development of stable and cost-effective formulations, understanding the fate and persistence of these compounds in the soil, and optimizing application timing and rates for different crops and environmental conditions. Future research should focus on moving the most promising antagonist candidates from the lab into small-scale, controlled field trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Root Development in Arabidopsis Using Strigolactone Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing strigolactone (SL) antagonists for the investigation of root development in the model organism Arabidopsis thaliana. This document outlines the strigolactone signaling pathway, the effects of SL antagonists on root system architecture, and detailed protocols for conducting experiments and quantifying root phenotypes.
Introduction to Strigolactone Signaling in Root Development
Strigolactones are a class of plant hormones that regulate various aspects of plant growth and development, including the architecture of the root system. The SL signaling pathway is a key regulatory network that influences primary root elongation, lateral root formation, and root hair development.
The canonical SL signaling pathway in Arabidopsis involves the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and the α/β-hydrolase DWARF14 (D14), which acts as the SL receptor. In the presence of strigolactones, D14 hydrolyzes the SL molecule, leading to a conformational change that allows it to interact with MAX2 and members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional regulators. This interaction targets SMXL proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL proteins relieves the repression of downstream target genes, thereby modulating developmental processes.
A parallel signaling pathway involving the D14 paralog, KARRIKIN INSENSITIVE 2 (KAI2), also utilizes MAX2 and SMXL proteins to regulate aspects of root development, particularly in response to karrikins found in smoke. There is evidence of crosstalk between the D14 and KAI2 signaling pathways in controlling root phenotypes.
Using SL Antagonists to Probe Root Development
The use of specific antagonists that inhibit strigolactone perception offers a powerful chemical biology approach to dissect the precise roles of SL signaling in root development. By blocking the SL signaling pathway at the receptor level, researchers can induce phenotypes that mimic those of SL-deficient or SL-insensitive mutants, allowing for a controlled study of the downstream effects on root system architecture.
Several compounds have been identified as effective SL antagonists, including:
-
Soporidine: A natural compound that has been shown to inhibit SL receptors.
-
2-Methoxy-1-naphthaldehyde (2-MN): A synthetic small molecule that acts as an SL antagonist.
-
Tolfenamic acid and other N-phenylanthranilic acid derivatives: These compounds have been identified as potent inhibitors of SL receptors.
These antagonists typically work by competing with natural strigolactones for binding to the D14 receptor, thereby preventing the conformational changes required for downstream signaling.
Expected Effects of SL Antagonists on Arabidopsis Root Development
Based on the known roles of strigolactones in root development, application of SL antagonists is expected to result in the following phenotypic changes:
-
Increased Primary Root Length: Strigolactones are generally considered negative regulators of primary root elongation. Therefore, blocking SL signaling with an antagonist is anticipated to promote primary root growth.
-
Increased Lateral Root Density: Strigolactones have been shown to inhibit lateral root formation. The application of an SL antagonist is expected to lead to an increase in the number of lateral roots per unit of primary root length.
-
Alterations in Root Hair Development: The role of strigolactones in root hair development is complex. Depending on the specific antagonist and experimental conditions, effects on root hair length and density may be observed.
Quantitative Data on the Effects of SL Antagonists on Root Development
The following tables summarize hypothetical quantitative data based on expected outcomes from treating Arabidopsis thaliana (Col-0) seedlings with a generic SL antagonist ("SL Antagonist 1"). This data is for illustrative purposes and should be empirically determined for specific compounds.
Table 1: Effect of this compound on Primary Root Length
| Treatment | Concentration (µM) | Primary Root Length (mm) ± SE (n=30) |
| Mock (DMSO) | 0 | 55.2 ± 2.1 |
| This compound | 1 | 62.5 ± 2.5 |
| This compound | 5 | 71.8 ± 2.8 |
| This compound | 10 | 78.3 ± 3.1 |
Table 2: Effect of this compound on Lateral Root Density
| Treatment | Concentration (µM) | Lateral Root Number | Primary Root Length (cm) | Lateral Root Density (LRs/cm) ± SE (n=30) |
| Mock (DMSO) | 0 | 18.5 ± 1.5 | 5.5 ± 0.2 | 3.36 ± 0.27 |
| This compound | 1 | 23.1 ± 1.8 | 6.3 ± 0.3 | 3.67 ± 0.29 |
| This compound | 5 | 29.7 ± 2.2 | 7.2 ± 0.3 | 4.13 ± 0.31 |
| This compound | 10 | 35.2 ± 2.6 | 7.8 ± 0.3 | 4.51 ± 0.33 |
Table 3: Effect of this compound on Root Hair Length and Density
| Treatment | Concentration (µM) | Root Hair Length (µm) ± SE (n=50) | Root Hair Density (Hairs/mm) ± SE (n=20) |
| Mock (DMSO) | 0 | 250 ± 15 | 28 ± 2 |
| This compound | 1 | 265 ± 18 | 30 ± 2 |
| This compound | 5 | 285 ± 20 | 33 ± 3 |
| This compound | 10 | 310 ± 22 | 36 ± 3 |
Experimental Protocols
This section provides detailed methodologies for studying the effects of SL antagonists on Arabidopsis root development.
Protocol 1: Arabidopsis Seedling Growth Assay on Agar Plates
This protocol describes a standard method for growing Arabidopsis seedlings on agar plates for the analysis of root system architecture in response to chemical treatments.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Col-0)
-
Murashige and Skoog (MS) basal salt medium, including vitamins
-
Sucrose
-
MES buffer
-
Phytoagar or other gelling agent
-
Sterile square Petri dishes (120 x 120 mm)
-
SL antagonist stock solution (e.g., 10 mM in DMSO)
-
Sterile water
-
Ethanol (70%)
-
Bleach solution (e.g., 50% commercial bleach)
-
Micropore tape
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: a. Place seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex for 1 minute. c. Pellet the seeds by brief centrifugation and remove the ethanol. d. Add 1 mL of bleach solution and vortex for 10 minutes. e. Pellet the seeds and carefully remove the bleach solution. f. Wash the seeds five times with 1 mL of sterile water, pelleting the seeds between each wash. g. Resuspend the seeds in a small volume of sterile 0.1% agar solution.
-
Preparation of Growth Medium: a. Prepare 1/2 strength MS medium with 1% (w/v) sucrose and 0.5 g/L MES buffer. b. Adjust the pH to 5.7 with KOH. c. Add 1% (w/v) phytoagar and autoclave. d. Allow the medium to cool to approximately 50-60°C in a water bath. e. Add the SL antagonist from the stock solution to the desired final concentrations (e.g., 0, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. f. Pour approximately 50 mL of the medium into each sterile square Petri dish and allow it to solidify in a laminar flow hood.
-
Seed Plating and Growth: a. Using a pipette, carefully place individual sterilized seeds in a row on the surface of the agar, approximately 1-2 cm from the top edge of the plate. b. Seal the plates with micropore tape. c. Stratify the seeds by placing the plates at 4°C in the dark for 2-3 days to ensure uniform germination. d. Transfer the plates to a growth chamber and orient them vertically to allow the roots to grow along the surface of the agar. e. Grow the seedlings under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 7-14 days.
Protocol 2: Quantification of Root System Architecture
This protocol outlines the steps for imaging and quantifying primary root length, lateral root number, and root hair characteristics.
Materials:
-
Flatbed scanner with a transparency adapter or a digital camera with a copy stand
-
Image analysis software (e.g., ImageJ/Fiji, EZ-Rhizo)
-
Compound microscope with a camera for root hair analysis
Procedure:
-
Imaging the Root System: a. After the growth period, carefully remove the lid of the Petri dish. b. Place the plate on the flatbed scanner and scan the entire plate at a high resolution (e.g., 600 dpi). c. Alternatively, capture images of the root systems using a digital camera mounted on a copy stand, ensuring consistent lighting and distance.
-
Quantifying Primary Root Length and Lateral Root Number: a. Open the scanned images in ImageJ or a similar image analysis software. b. Use the segmented line tool to trace the primary root from the root-shoot junction to the root tip to measure its length. c. Count the number of emerged lateral roots along the primary root. d. Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.
-
Imaging and Quantifying Root Hairs: a. Carefully excise a section of the primary root from the mature region where root hairs are fully developed. b. Mount the root section in a drop of water on a microscope slide and cover with a coverslip. c. Observe the root hairs under a compound microscope. d. Capture images of representative sections of the root at a suitable magnification (e.g., 100x or 200x). e. Using ImageJ, measure the length of a subset of root hairs (e.g., 20-30 hairs per root) from the base to the tip. f. To determine root hair density, count the number of root hairs within a defined length of the primary root (e.g., a 1 mm segment).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures described in these application notes.
Caption: Strigolactone signaling pathway in Arabidopsis and the point of intervention by an SL antagonist.
Caption: Experimental workflow for studying the effects of SL antagonists on Arabidopsis root development.
Caption: Logical relationship of SL antagonist action from molecular inhibition to root phenotype.
Application Notes and Protocols: Development of Strigolactone Antagonists as Commercial Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of strigolactone (SL) antagonists for use as commercial agrochemicals. This document details the underlying biological pathways, experimental protocols for screening and efficacy testing, and quantitative data on the performance of representative SL antagonists.
Introduction to Strigolactones and their Antagonism
Strigolactones (SLs) are a class of plant hormones derived from carotenoids that play a crucial role in regulating various aspects of plant growth and development.[1][2][3][4] They are particularly known for their role in inhibiting shoot branching and promoting symbiotic interactions with arbuscular mycorrhizal fungi.[2] However, SLs also act as germination stimulants for parasitic weeds such as Striga and Orobanche, which can cause significant crop losses.
The dual role of SLs has spurred research into the development of SL antagonists. These molecules are designed to block SL perception and signaling, offering potential as a novel class of agrochemicals. By inhibiting the SL pathway, these antagonists can be used to control parasitic weed germination and modulate plant architecture for improved crop yields.
The Strigolactone Signaling Pathway
The perception of SLs and the subsequent signal transduction are critical for their function. Understanding this pathway is essential for the rational design and application of SL antagonists. The core of the SL signaling pathway involves a receptor protein, an F-box protein, and a transcriptional repressor.
Key Components of the SL Signaling Pathway:
-
D14 (DWARF14): An α/β-hydrolase that acts as the primary SL receptor.
-
MAX2 (MORE AXILLARY GROWTH 2) / D3: An F-box protein that is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
SMXLs (SMAX1-LIKE) / D53: A family of repressor proteins that are targeted for degradation by the SCF-MAX2 complex in the presence of SLs.
In the absence of SLs, SMXL proteins accumulate and repress the transcription of downstream genes, thereby inhibiting processes like shoot branching. When SLs are present, they bind to the D14 receptor, leading to a conformational change that promotes the interaction between D14 and SMXLs. This interaction targets the SMXLs for ubiquitination by the SCF-MAX2 complex and subsequent degradation by the 26S proteasome. The degradation of SMXL repressors allows for the expression of downstream target genes that regulate plant development.
Diagram of the Strigolactone Signaling Pathway:
Caption: Simplified Strigolactone (SL) signaling pathway.
Mechanism of Action of SL Antagonists
SL antagonists function by interfering with the SL signaling pathway. A primary mechanism of action is the competitive inhibition of the D14 receptor. By binding to the active site of D14, the antagonist prevents the binding of endogenous SLs. This blockage prevents the subsequent conformational changes in D14 and the recruitment of the SMXL repressor proteins, thus keeping the signaling pathway in its "off" state. As a result, the SMXL repressors remain stable and continue to suppress the transcription of target genes.
Diagram of SL Antagonist Mechanism of Action:
Caption: Mechanism of action of an SL antagonist.
Experimental Protocols
The development of a commercial SL antagonist involves a series of in vitro and in vivo experiments to assess its efficacy and specificity.
This protocol is used to evaluate the ability of an SL antagonist to inhibit the germination of parasitic weed seeds induced by a synthetic strigolactone analog like GR24.
Materials:
-
Striga hermonthica seeds
-
Synthetic strigolactone analog (e.g., rac-GR24)
-
SL antagonist compound
-
Glass fiber filter paper
-
Petri dishes (9 cm)
-
Milli-Q water
-
Incubator
Procedure:
-
Seed Sterilization: Surface sterilize Striga seeds by rinsing with 70% ethanol for 1 minute, followed by a 5% sodium hypochlorite solution for 5 minutes. Wash the seeds thoroughly with sterile Milli-Q water.
-
Pre-conditioning: Place approximately 50 sterilized seeds on a glass fiber filter paper disc in a petri dish. Add 5 mL of sterile Milli-Q water. Seal the petri dishes and incubate in the dark at 28-30°C for 10-14 days to precondition the seeds.
-
Treatment Application: Prepare solutions of the SL antagonist at various concentrations. Also, prepare a solution of GR24 (e.g., 1 µM).
-
Experimental Setup:
-
Negative Control: Add only sterile Milli-Q water to the pre-conditioned seeds.
-
Positive Control: Add the GR24 solution to the pre-conditioned seeds.
-
Antagonist Treatment: Add a mixture of the GR24 solution and the SL antagonist solution (at varying concentrations) to the pre-conditioned seeds.
-
-
Incubation: Incubate the treated seeds in the dark at 28-30°C for 24-48 hours.
-
Germination Assessment: Count the number of germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has protruded through the seed coat.
-
Data Analysis: Calculate the germination percentage for each treatment. Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the GR24-induced germination).
Diagram of the Striga Seed Germination Bioassay Workflow:
Caption: Workflow for Striga seed germination bioassay.
This protocol is designed to assess the in vivo efficacy of an SL antagonist in reducing parasitic weed infestation and its effects on host plant architecture.
Materials:
-
Host plant seeds (e.g., maize, sorghum)
-
Striga hermonthica seeds
-
Pots filled with a suitable soil mix
-
SL antagonist formulation (e.g., granular or liquid)
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Soil Infestation: Mix Striga seeds thoroughly with the soil in each pot to ensure uniform distribution.
-
Antagonist Application: Apply the SL antagonist formulation to the soil according to the desired application rate. For a negative control, use a formulation without the active ingredient.
-
Host Plant Sowing: Sow the host plant seeds in the treated pots.
-
Growth Conditions: Maintain the pots in a greenhouse with optimal conditions for host plant growth (e-g., temperature, light, and water).
-
Data Collection:
-
Parasite Emergence: Count the number of emerged Striga plants at regular intervals (e.g., weekly) for a period of 8-12 weeks.
-
Host Plant Phenotype: Measure host plant height, number of tillers/branches, and biomass at the end of the experiment.
-
-
Data Analysis: Compare the number of emerged Striga plants and the host plant growth parameters between the antagonist-treated and control groups.
Quantitative Data on SL Antagonist Efficacy
The following tables summarize representative data on the efficacy of SL antagonists from laboratory and greenhouse studies. The data presented here is based on studies of SL analogs with antagonistic properties.
Table 1: Efficacy of SL Antagonists in Striga Seed Germination Bioassays
| Antagonist | Concentration (µM) | Germination Inhibition (%) |
| Dormirazine (DOZ) | 1 | ~90% |
| 10 | >95% | |
| MP3 | 1 | ~50% |
| 10 | ~80% | |
| Nijmegen-1 | 1 | ~45% |
| 10 | ~75% |
Table 2: Efficacy of SL Antagonists in Greenhouse Pot Studies
| Antagonist | Application Rate | Reduction in Striga Emergence (%) | Host Plant |
| MP3 | Varies | Up to 77% | Maize |
| Nijmegen-1 | Varies | Up to 77% | Maize |
Table 3: Field Trial Results for SL Analogs
| Analog | Formulation | Reduction in Striga Emergence (%) | Location |
| MP3 | Granular/Liquid | Up to 65-80% | Kenya |
| Nijmegen-1 | Granular/Liquid | Up to 65-80% | Kenya |
Note: The data in these tables are compiled from various studies and are intended to be representative. Actual efficacy may vary depending on experimental conditions and specific formulations.
Conclusion and Future Directions
The development of SL antagonists represents a promising avenue for the creation of novel agrochemicals. These compounds have the potential to address significant agricultural challenges, including parasitic weed infestations and the optimization of crop architecture. Future research should focus on the discovery of more potent and selective antagonists, the development of cost-effective synthesis methods, and extensive field trials to validate their efficacy and safety under diverse environmental conditions. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals working towards the commercialization of SL antagonist technology.
References
Application Notes and Protocols for the Formulation of SL Antagonist 1 for Improved Soil Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and root architecture.[1][2][3] They also act as signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds like Striga spp.[1][2] SL antagonists are synthetic molecules that block SL signaling pathways and have significant potential in agriculture for controlling parasitic weeds and modifying crop architecture to improve yield. "SL Antagonist 1" is a novel synthetic molecule designed for this purpose.
However, the effective delivery of this compound to the soil presents several challenges, including degradation, leaching, and ensuring a sustained release for prolonged efficacy. This document provides detailed application notes and protocols for the formulation of this compound to enhance its stability, control its release, and improve its overall performance in a soil environment.
Strigolactone Signaling Pathway
Understanding the strigolactone signaling pathway is essential for the development and evaluation of SL antagonists. In the presence of strigolactones, the α/β-hydrolase receptor DWARF14 (D14) hydrolyzes the SL molecule. This conformational change allows D14 to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2), which is part of an SCF ubiquitin ligase complex. This complex then targets the transcriptional repressor proteins D53 (in rice) or SMXL (SUPPRESSOR OF MAX2 1-LIKE) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of downstream genes that regulate plant development. This compound is designed to interfere with this pathway, likely by competitively binding to the D14 receptor and preventing the signaling cascade.
Formulation Strategies for Improved Soil Delivery
To overcome the challenges of soil application, two primary formulation strategies are proposed for this compound: Controlled-Release Granules and Polymer-Based Microencapsulation. These strategies aim to protect the active ingredient from premature degradation and control its release into the soil, thereby maintaining an effective concentration for an extended period.
Controlled-Release Granular Formulation
Granular formulations are a common and effective method for soil application of agrochemicals. They offer advantages such as reduced dust and drift, ease of handling, and the potential for controlled release.
Table 1: Composition of a Controlled-Release Granular Formulation of this compound
| Component | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 5.0 |
| Bentonite/Kaolin | Carrier | 80.0 |
| Lignosulfonate | Binder/Dispersant | 10.0 |
| Polyvinyl Alcohol | Coating Agent (for controlled release) | 4.5 |
| Dedusting Agent | Reduces dust during handling | 0.5 |
Polymer-Based Microencapsulation
Microencapsulation involves enclosing the active ingredient within a polymeric shell, providing a physical barrier against environmental degradation and allowing for a sustained release.
Table 2: Composition of a Microencapsulated Formulation of this compound
| Component | Function | Concentration (% w/w) |
| This compound | Active Ingredient | 10.0 |
| Polyurea/Polyurethane | Shell Material | 15.0 |
| Xylene | Solvent for Active Ingredient | 30.0 |
| Gum Arabic | Emulsifier/Stabilizer | 5.0 |
| Water | Continuous Phase | 40.0 |
Experimental Protocols
The following protocols detail the preparation and evaluation of the proposed formulations for this compound.
Protocol 1: Preparation of Controlled-Release Granules
This protocol describes the preparation of controlled-release granules of this compound using a wet granulation method.
Materials:
-
This compound
-
Bentonite or Kaolin (carrier)
-
Lignosulfonate (binder)
-
Polyvinyl alcohol (coating agent)
-
Dedusting agent
-
Distilled water
-
Planetary mixer
-
Extruder with a 2 mm die
-
Fluid bed dryer
-
Sieve shaker
Procedure:
-
Accurately weigh all dry components (this compound, carrier, binder, and dedusting agent) and mix thoroughly in a planetary mixer for 15 minutes to ensure homogeneity.
-
Slowly add distilled water to the dry powder mixture while continuously mixing until a wet mass of suitable consistency for extrusion is formed.
-
Extrude the wet mass through a 2 mm die to form cylindrical granules.
-
Dry the granules in a fluid bed dryer at 60°C until the moisture content is below 2%.
-
Prepare a 5% (w/v) solution of polyvinyl alcohol in distilled water.
-
Spray the coating solution onto the dried granules in a coating pan to achieve the desired coating thickness for controlled release.
-
Dry the coated granules at 50°C for 2 hours.
-
Sieve the final granules to obtain a uniform size fraction.
Protocol 2: Preparation of Microencapsulated this compound
This protocol details the preparation of a microencapsulated formulation of this compound via interfacial polymerization.
Materials:
-
This compound
-
Polymeric isocyanate (e.g., PAPI)
-
Diaminoalkane (e.g., ethylenediamine)
-
Xylene
-
Gum arabic
-
Distilled water
-
High-shear homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymeric isocyanate in xylene.
-
Aqueous Phase Preparation: Dissolve gum arabic in distilled water to form a protective colloid solution.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 10 minutes to form a stable oil-in-water emulsion.
-
Polymerization: While stirring the emulsion at a moderate speed, add the diaminoalkane to initiate interfacial polymerization at the oil-water interface.
-
Continue stirring for 3-4 hours at room temperature to allow for complete shell wall formation.
-
The resulting suspension contains the microencapsulated this compound.
Evaluation of Formulations
Protocol 3: Determination of Encapsulation Efficiency and Loading Capacity
Objective: To quantify the amount of this compound successfully encapsulated or loaded into the formulation.
Procedure:
-
Accurately weigh a sample of the microcapsules or granules.
-
Disrupt the formulation to release the active ingredient. For microcapsules, this can be done by dissolving the polymer shell in a suitable solvent. For granules, extraction with a solvent like methanol or acetonitrile can be used.
-
Quantify the amount of this compound in the extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following formulas:
EE (%) = (Mass of encapsulated drug / Total mass of drug used) x 100 LC (%) = (Mass of encapsulated drug / Total mass of microcapsules or granules) x 100
Table 3: Hypothetical Encapsulation Efficiency and Loading Capacity Data
| Formulation Type | Encapsulation Efficiency (%) | Loading Capacity (%) |
| Controlled-Release Granules | N/A (adsorbed/coated) | 4.8 ± 0.2 |
| Microencapsulation | 85.3 ± 3.1 | 9.2 ± 0.5 |
Protocol 4: In Vitro Release Study
Objective: To determine the release kinetics of this compound from the formulations in a simulated soil solution.
Procedure:
-
Prepare a simulated soil solution (e.g., 0.01 M CaCl2).
-
Accurately weigh a known amount of the formulated this compound and place it in a dialysis bag or a similar semi-permeable membrane device.
-
Suspend the device in a known volume of the simulated soil solution at a constant temperature (e.g., 25°C) with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn samples using HPLC or GC-MS.
-
Plot the cumulative percentage of drug released versus time.
Table 4: Hypothetical Cumulative Release of this compound
| Time (days) | Unformulated this compound (%) | Controlled-Release Granules (%) | Microencapsulated Formulation (%) |
| 1 | 95.2 ± 2.5 | 15.4 ± 1.8 | 10.1 ± 1.2 |
| 7 | 100 | 45.8 ± 3.2 | 35.6 ± 2.9 |
| 14 | 100 | 68.2 ± 4.1 | 58.9 ± 3.5 |
| 28 | 100 | 85.1 ± 3.9 | 79.4 ± 4.2 |
| 42 | 100 | 92.5 ± 2.7 | 90.3 ± 3.8 |
Protocol 5: Soil Column Leaching Study
Objective: To evaluate the mobility and potential for groundwater contamination of the formulated this compound. This protocol is adapted from OECD Guideline 312.
Materials:
-
Glass columns (30-35 cm length, 5 cm internal diameter)
-
Standard soil types (e.g., sandy loam, clay loam)
-
Formulated this compound
-
Simulated rainwater (e.g., 0.01 M CaCl2 solution)
-
Fraction collector
-
Analytical instrumentation (HPLC or GC-MS)
Procedure:
-
Pack the glass columns uniformly with the selected soil to a height of approximately 30 cm.
-
Saturate the soil columns with the simulated rainwater solution and allow them to equilibrate.
-
Apply a known amount of the formulated this compound to the surface of the soil columns.
-
Apply simulated rainwater to the top of the columns at a constant flow rate for a specified period (e.g., 48 hours).
-
Collect the leachate in fractions using a fraction collector.
-
After the leaching period, extrude the soil from the columns and section it into segments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).
-
Extract this compound from the leachate fractions and each soil segment using an appropriate solvent.
-
Analyze the extracts to determine the concentration of this compound in each fraction and segment.
Table 5: Hypothetical Distribution of this compound in Soil Column Leaching Study
| Soil Depth (cm) | Unformulated this compound (% of applied) | Controlled-Release Granules (% of applied) | Microencapsulated Formulation (% of applied) |
| 0-5 | 15.2 ± 2.1 | 65.8 ± 4.5 | 72.3 ± 5.1 |
| 5-10 | 28.9 ± 3.5 | 20.1 ± 2.9 | 15.4 ± 2.2 |
| 10-15 | 35.6 ± 4.2 | 8.5 ± 1.5 | 6.8 ± 1.1 |
| 15-20 | 12.8 ± 1.9 | 3.2 ± 0.8 | 2.1 ± 0.5 |
| 20-25 | 4.1 ± 0.8 | 1.1 ± 0.4 | 0.9 ± 0.3 |
| 25-30 | 1.5 ± 0.5 | 0.5 ± 0.2 | 0.4 ± 0.1 |
| Leachate | 1.9 ± 0.7 | 0.8 ± 0.3 | 0.6 ± 0.2 |
Protocol 6: Bioassay for Efficacy in Soil
Objective: To assess the biological activity of the formulated this compound in preventing the germination of parasitic weed seeds (e.g., Striga hermonthica).
Materials:
-
Striga hermonthica seeds
-
Potting soil
-
Formulated and unformulated this compound
-
GR24 (a synthetic strigolactone analog, as a positive control for germination)
-
Host plant seeds (e.g., sorghum or maize)
-
Growth chambers or greenhouse
Procedure:
-
Incorporate the formulated and unformulated this compound into the potting soil at various concentrations.
-
Dispense the treated soil into pots.
-
Add a known number of pre-conditioned Striga seeds to each pot.
-
In a set of control pots, add GR24 to the soil to induce germination.
-
Plant a host plant seedling in each pot.
-
Grow the plants under controlled conditions in a growth chamber or greenhouse.
-
After a specified period (e.g., 6-8 weeks), count the number of emerged Striga plants in each pot.
-
Calculate the percentage of germination inhibition for each treatment compared to the GR24 control.
Table 6: Hypothetical Efficacy of this compound Formulations on Striga Germination
| Treatment | Concentration (mg/kg soil) | Striga Germination Inhibition (%) |
| Unformulated this compound | 1.0 | 55.2 ± 6.8 |
| Controlled-Release Granules | 1.0 | 85.7 ± 5.1 |
| Microencapsulated Formulation | 1.0 | 89.3 ± 4.7 |
| GR24 (Positive Control) | 0.1 | 0 (by definition) |
| Untreated Control | 0 | 98.1 ± 1.5 |
Experimental Workflow
The following diagram illustrates the overall workflow for the formulation and evaluation of this compound.
Conclusion
The development of effective soil delivery systems for this compound is critical for its successful application in agriculture. The controlled-release granular and microencapsulated formulations described in these application notes offer promising approaches to enhance the stability, prolong the activity, and minimize the environmental impact of this novel strigolactone antagonist. The provided protocols offer a comprehensive framework for the preparation, characterization, and evaluation of these advanced formulations, enabling researchers to optimize the performance of this compound for improved crop protection and yield.
References
High-Throughput Screening for Novel Strigolactone Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant development, most notably shoot branching and symbiotic interactions with mycorrhizal fungi. However, they also act as germination stimulants for parasitic weeds of the Striga and Orobanche genera, which pose a significant threat to agricultural productivity worldwide. The development of strigolactone antagonists—molecules that can block SL perception—offers a promising strategy for controlling parasitic weeds and modulating plant architecture for improved crop yields.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel strigolactone antagonists. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities targeting the strigolactone signaling pathway.
Strigolactone Signaling Pathway
The canonical strigolactone signaling pathway involves a core complex of three proteins: the α/β-hydrolase DWARF14 (D14) which acts as the SL receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and a transcriptional repressor from the DWARF53 (D53) or SUPPRESSOR OF MAX2 1-LIKE (SMXL) family. In the absence of SLs, D53/SMXL proteins repress the transcription of downstream genes. Upon binding of SL to D14, a conformational change is induced, promoting the interaction between D14, MAX2, and D53/SMXL. This leads to the ubiquitination and subsequent proteasomal degradation of the D53/SMXL repressor, thereby activating the expression of SL-responsive genes.[1][2][3][4]
High-Throughput Screening Assays for Strigolactone Antagonists
Several assays are amenable to high-throughput screening for the identification of strigolactone antagonists. These can be broadly categorized as in vitro biochemical assays and in vivo/cell-based phenotypic assays.
Differential Scanning Fluorimetry (DSF)
Principle: DSF, also known as Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. The binding of a ligand typically stabilizes a protein, leading to an increase in its Tm. Conversely, strigolactone agonists have been observed to decrease the Tm of the D14 receptor, likely due to an induced conformational change.[5] Antagonists are expected to bind to the receptor and prevent this destabilization, resulting in a Tm similar to the apo-protein or potentially an increased Tm. This method is rapid, low-cost, and suitable for HTS formats.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Purified D14 receptor protein (e.g., Arabidopsis thaliana AtD14, Petunia hybrida DAD2) at a final concentration of 1-5 µM in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (or equivalent) at a final concentration of 5X.
-
Test compounds from a chemical library, typically at a final concentration of 10-50 µM.
-
Control wells: DMSO (negative control), a known agonist like GR24 (destabilizing control), and a known antagonist if available (stabilizing control).
-
-
Assay Plate Setup:
-
In a 96- or 384-well qPCR plate, add the protein, dye, and test compound to each well. The final volume is typically 20-25 µL.
-
Seal the plate securely with an optically clear seal.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a heating rate of 1 °C/minute.
-
Measure the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, which corresponds to the peak of the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) for each compound relative to the DMSO control (ΔTm = Tm_compound - Tm_DMSO).
-
Hits are identified as compounds that cause a significant positive ΔTm.
-
Yoshimulactone Green (YLG) Hydrolysis Assay
Principle: Yoshimulactone Green (YLG) is a pro-fluorescent probe that mimics strigolactone. The D14 receptor hydrolyzes YLG, releasing a fluorescent product. This assay can be performed in a competitive format where test compounds compete with YLG for binding to the D14 receptor. Antagonists will inhibit the hydrolysis of YLG, leading to a decrease in the fluorescent signal. This assay is highly sensitive and suitable for HTS.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Purified D14 receptor protein (e.g., AtD14) at a final concentration of 5-10 µg/mL in assay buffer (e.g., 100 mM HEPES pH 7.0, 150 mM NaCl).
-
Yoshimulactone Green (YLG) stock solution in DMSO, with a final concentration of 1-3 µM.
-
Test compounds from a chemical library, at various concentrations for IC50 determination (e.g., 0.1 to 100 µM).
-
-
Assay Procedure:
-
In a 96- or 384-well black plate, add the D14 protein and the test compound. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding YLG to each well.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm) immediately and at regular intervals (e.g., every 5 minutes for 1-2 hours) using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of YLG hydrolysis for each compound concentration.
-
Determine the percentage of inhibition relative to a DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Striga Seed Germination Assay
Principle: This is a phenotypic assay that directly measures the biological activity of strigolactone antagonists. Seeds of the parasitic plant Striga hermonthica require strigolactones for germination. In this assay, seeds are co-treated with a strigolactone agonist (like GR24) and a test compound. Antagonists will inhibit the GR24-induced germination. This assay is highly relevant biologically but can be more time-consuming than in vitro assays. High-throughput can be achieved through automation of liquid handling and imaging.
Experimental Workflow:
Protocol:
-
Seed Preparation:
-
Surface sterilize Striga hermonthica seeds with a solution of 50% commercial bleach for 5-7 minutes, followed by several washes with sterile water.
-
Pre-condition the seeds by placing them on glass fiber filter paper discs in a petri dish with sterile water. Incubate in the dark at 28-30 °C for 10-14 days.
-
-
Assay Setup:
-
Place the filter paper discs with pre-conditioned seeds into the wells of a 96-well plate.
-
Add the treatment solutions to each well. This includes a strigolactone agonist (e.g., 1 µM GR24) and the test compound at various concentrations. Include appropriate controls (e.g., water, GR24 alone).
-
-
Incubation and Imaging:
-
Incubate the plates in the dark at 30 °C for 24-48 hours.
-
Count the number of germinated and non-germinated seeds in each well using a microscope. For high-throughput screening, an automated imaging system can be used.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Determine the percentage of inhibition of germination for each test compound relative to the GR24-only control.
-
Calculate the IC50 value for active compounds by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation: Quantitative Analysis of Known Strigolactone Antagonists
The following tables summarize the inhibitory activities of several known strigolactone antagonists, providing a benchmark for screening campaigns.
Table 1: N-phenylanthranilic Acid Derivatives
| Compound | Target Receptor | Assay | IC50 / Ki (µM) | Reference |
| Tolfenamic acid | DAD2 (Petunia) | YLG Hydrolysis | Ki = 0.12 | |
| Mefenamic acid | DAD2 (Petunia) | YLG Hydrolysis | Ki = 0.39 | |
| Flufenamic acid | DAD2 (Petunia) | YLG Hydrolysis | - | |
| MNAB | OsD14 (Rice) | YLG Hydrolysis | Ki = 2.4 | |
| Tolfenamic acid | OsD14 (Rice) | YLG Hydrolysis | Ki = 3.23 | |
| MNAB | AtD14 (Arabidopsis) | YLG Hydrolysis | Ki = 1.9 | |
| Tolfenamic acid | AtD14 (Arabidopsis) | YLG Hydrolysis | Ki = 2.52 |
Table 2: β-Lactone Derivatives
| Compound | Target Receptor | Assay | IC50 (µM) | Reference |
| β-lactone derivatives | AtD14 (Arabidopsis) | Not Specified | 0.16 - 7.9 | |
| β-lactone derivatives | ShHTL7 (Striga) | Not Specified | 0.47 - 77 |
Table 3: Carba-Strigolactone Analogs
| Compound | Target Receptor | Assay | IC50 (µM) | Reference |
| (±)-1′-carba-GR24 | D14 (Rice) | GR24 Hydrolysis | 24.2 ± 4.0 | |
| (±)-1′-carba-4BD | D14 (Rice) | GR24 Hydrolysis | 16.6 ± 4.0 |
Table 4: Other Small Molecule Inhibitors
| Compound | Target Receptor | Assay | IC50 (µM) | Reference |
| RG6 | ShHTL7 (Striga) | Striga Germination | 6.85 | |
| RG6-6 | ShHTL7 (Striga) | Striga Germination | 2.52 | |
| RG66-6 | ShHTL7 (Striga) | Striga Germination | 1.82 | |
| Triton X-100 | ShHTL7 (Striga) | Striga Germination | - | |
| KK094 | DAD2 (Petunia), AtD14 (Arabidopsis) | YLG Hydrolysis | - | |
| DL1b | AtD14 (Arabidopsis) | YLG Hydrolysis | - |
Conclusion
The methodologies and data presented in these application notes provide a comprehensive framework for the high-throughput screening and identification of novel strigolactone antagonists. The choice of assay will depend on the specific research goals, available resources, and desired throughput. A combination of in vitro and in vivo assays is recommended for a robust screening cascade, from initial hit identification to lead optimization and biological characterization. The development of potent and selective strigolactone antagonists holds significant promise for the advancement of agricultural biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of SL Antagonist 1 in Plants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental success of using SL Antagonist 1 in plant studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, identified as Dormirazine (DOZ), is a potent inhibitor of strigolactone (SL) perception in plants.[1][2] It functions by blocking the binding of strigolactones to their receptors, such as Striga hermonthica HYPOSENSITIVE TO LIGHT (ShHTL).[1][2] This piperazine-based antagonist has a novel binding mechanism that is distinct from known SLs and reduces the flexibility of protein-protein interaction domains necessary for downstream signaling.[1]
Q2: Why is improving the bioavailability of this compound important for my experiments?
A2: Enhancing the bioavailability of this compound is crucial for ensuring that an effective concentration of the compound reaches its target receptors within the plant tissue. Poor bioavailability can lead to inconsistent or inconclusive experimental results, wasting time and resources. Improved uptake, translocation, and stability of the antagonist will lead to more reliable and reproducible data.
Q3: What are the general strategies to improve the bioavailability of chemical inhibitors in plants?
A3: Several strategies can be employed to improve the bioavailability of chemical inhibitors like this compound:
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Formulation with Surfactants or Adjuvants: These can increase the solubility of the antagonist and facilitate its penetration through the plant cuticle and cell membranes.
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Use of Carrier Molecules: Encapsulating the antagonist in nanoparticles, liposomes, or nanoclay can protect it from degradation and facilitate a controlled release.
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Prodrug Approach: The antagonist can be chemically modified into a more readily absorbed "prodrug" that is then converted to the active form within the plant.
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Optimizing Application Method: The method of application (e.g., soil drench, foliar spray, root dipping) can significantly impact uptake and should be tailored to the specific plant species and experimental goals.
Q4: How does the timing of this compound application affect its efficacy?
A4: The timing of application is critical. For instance, in the context of parasitic plants like Striga, applying the antagonist before the host plant releases strigolactones can be more effective. This is because there is less competition for the receptor's binding site. For other applications, the optimal timing will depend on the specific developmental stage of the plant and the biological process being targeted.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of this compound | 1. Poor Bioavailability: The antagonist is not reaching the target tissue at a sufficient concentration. 2. Degradation of the Compound: The antagonist may be unstable under the experimental conditions (e.g., light, pH, microbial activity in soil). 3. Incorrect Application Timing: The antagonist is applied when the target receptors are not available or when the biological process is not active. 4. Suboptimal Concentration: The concentration of the antagonist used is too low to elicit a response. | 1. Improve Formulation: Experiment with different solvents, surfactants, or carrier molecules to enhance solubility and uptake. 2. Protect from Degradation: Store the stock solution in the dark and at the recommended temperature. Consider using a formulation that provides protection, such as encapsulation. 3. Optimize Application Timing: Conduct a time-course experiment to determine the most effective application window for your specific plant and phenotype. 4. Perform a Dose-Response Curve: Test a range of concentrations to identify the optimal dose for your experimental system. |
| High variability in results between replicate experiments | 1. Inconsistent Application: The amount of antagonist applied varies between plants or experimental setups. 2. Heterogeneity in Plant Material: The age, size, or health of the plants is not uniform. 3. Environmental Fluctuations: Changes in light, temperature, or humidity are affecting plant physiology and antagonist uptake. | 1. Standardize Application: Use precise application techniques (e.g., calibrated pipettes for soil drench, consistent spray volume for foliar application). 2. Use Uniform Plants: Select plants of the same age and developmental stage for your experiments. 3. Control Environmental Conditions: Conduct experiments in a controlled environment chamber or greenhouse with stable conditions. |
| Signs of phytotoxicity (e.g., leaf yellowing, stunted growth) | 1. High Concentration of Antagonist: The concentration used is toxic to the plant. 2. Solvent Toxicity: The solvent used to dissolve the antagonist is harmful to the plant. 3. Off-Target Effects: The antagonist is interacting with other cellular processes. | 1. Reduce Concentration: Perform a dose-response curve to find a non-toxic, effective concentration. 2. Test Solvent Effects: Include a control group treated with the solvent alone to assess its impact on the plant. 3. Consult Literature: Review literature on piperazine-based compounds to understand potential off-target effects. |
Data Presentation
While specific quantitative data on the bioavailability of this compound (Dormirazine) under various formulations is not yet widely available in published literature, the following table provides an example of how to structure such data once obtained. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Bioavailability of this compound in Arabidopsis thaliana Seedlings with Different Formulations
| Formulation | Application Method | Concentration in Leaf Tissue (ng/g fresh weight) after 24h | Concentration in Root Tissue (ng/g fresh weight) after 24h | Observed Phenotype (e.g., % increase in shoot branching) |
| This compound in 0.1% DMSO | Soil Drench | 15 ± 3 | 150 ± 25 | 10% ± 2% |
| This compound in 0.1% DMSO + 0.05% Tween-20 | Soil Drench | 25 ± 5 | 200 ± 30 | 18% ± 3% |
| This compound encapsulated in Nanoclay | Soil Drench | 40 ± 8 | 250 ± 40 | 25% ± 4% |
| This compound in 0.1% DMSO | Foliar Spray | 80 ± 15 | 5 ± 1 | 8% ± 1.5% |
Experimental Protocols
Protocol 1: Assessing the Uptake and Translocation of this compound
Objective: To quantify the concentration of this compound in different plant tissues following application.
Materials:
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This compound (Dormirazine)
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Plant material (e.g., Arabidopsis thaliana, rice, or other species of interest)
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Chosen formulation (e.g., dissolved in DMSO, encapsulated in nanoparticles)
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Liquid chromatography-mass spectrometry (LC-MS) or a similar sensitive analytical instrument
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Solvents for extraction (e.g., acetonitrile, methanol)
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Homogenizer
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Centrifuge
Methodology:
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Plant Treatment: Grow plants to the desired developmental stage. Apply this compound using the chosen formulation and application method (e.g., soil drench at a final concentration of 10 µM). Include a control group treated with the formulation vehicle only.
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Tissue Harvest: At specified time points (e.g., 6, 12, 24, 48 hours) after treatment, harvest different plant tissues (e.g., roots, stems, leaves).
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Sample Preparation:
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Thoroughly wash the harvested tissues to remove any external residue of the antagonist.
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Record the fresh weight of each tissue sample.
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Homogenize the tissue in a suitable extraction solvent.
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Centrifuge the homogenate to pellet cell debris.
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Collect the supernatant containing the extracted antagonist.
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Quantification:
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Analyze the supernatant using LC-MS to determine the concentration of this compound.
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Create a standard curve with known concentrations of the antagonist to accurately quantify the amount in the plant extracts.
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Data Analysis: Express the concentration of the antagonist as ng/g of fresh weight for each tissue type and time point.
Protocol 2: Evaluating the Efficacy of Different Formulations
Objective: To compare the biological effect of this compound when delivered using different formulations.
Materials:
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This compound
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Different formulation agents (e.g., surfactants, encapsulating agents)
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Plant material with a known and measurable response to SLs or their antagonists (e.g., increased shoot branching in Arabidopsis SL-deficient mutants).
Methodology:
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Formulation Preparation: Prepare different formulations of this compound at the same final concentration.
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Plant Treatment: Treat groups of plants with each formulation. Include a positive control (e.g., a known effective formulation or application method) and a negative control (vehicle only).
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Phenotypic Analysis: At a predetermined time after treatment, measure the relevant phenotype. For example, count the number of rosette branches in Arabidopsis.
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Data Analysis: Statistically compare the phenotypic data from the different formulation groups to determine which formulation results in the most significant biological effect.
Visualizations
Caption: SL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the bioavailability and efficacy of this compound.
Caption: Logical workflow for troubleshooting failed experiments.
References
"Troubleshooting low efficacy of SL antagonist 1 in field trials"
Technical Support Center: SL Antagonist 1
This guide is intended for researchers, scientists, and drug development professionals encountering issues with the field trial efficacy of this compound, a competitive inhibitor of the D14 strigolactone receptor.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic chemical designed to block the perception of strigolactones (SLs), a class of plant hormones.[1][2] In many parasitic weeds, such as Striga hermonthica, SLs exuded from host plant roots act as a crucial germination stimulant.[3][4] this compound functions as a competitive antagonist to the strigolactone receptor DWARF14 (D14).[5] By binding to the D14 receptor, it prevents the natural SL molecules from docking and initiating the signaling cascade that leads to parasitic seed germination. This cascade involves the degradation of transcriptional repressors (SMXL proteins) via an F-box protein (MAX2), which ultimately activates downstream genes required for germination.
Mechanism of Action: Strigolactone Signaling
The diagram below illustrates the strigolactone signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Chemical Screening for Strigolactone Receptor Antagonists Using Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
"Overcoming off-target effects of strigolactone antagonists"
Welcome to the technical support center for researchers working with strigolactone (SL) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly off-target effects, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects observed with strigolactone antagonists?
A1: Off-target effects primarily arise from the structural similarity between different SL receptors within a plant and across different species. The main challenges are:
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Lack of Selectivity between D14 and KAI2/HTL Receptors: Many host plants, like Arabidopsis, possess both the D14 receptor (for endogenous SL signaling) and the KAI2/HTL receptor, which perceives karrikins and some SL analogs.[1][2] Antagonists designed for one may exhibit cross-reactivity with the other, leading to unintended physiological effects.[3] For instance, the antagonist Soporidine (SOP) was found to prevent the GR24-induced interaction between KAI2 and MAX2.[3]
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Species-Specific Receptor Differences: The SL receptors in parasitic plants (like Striga hermonthica's ShHTLs) are evolutionarily distinct from those in host plants (like Arabidopsis' AtD14).[4] While this difference can be exploited to design parasite-specific antagonists, poorly designed compounds may still inhibit host plant receptors, affecting development.
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Interaction with Other Hormonal Pathways: Strigolactone signaling is interconnected with other hormone pathways, such as auxin and cytokinin, to regulate processes like shoot branching. An antagonist might inadvertently perturb these related pathways, causing complex and unexpected phenotypes.
Q2: I'm observing unexpected phenotypes in my host plant (e.g., altered branching, delayed senescence) after applying an antagonist intended for parasitic weeds. What's happening?
A2: This is a classic sign of off-target effects. The antagonist is likely inhibiting the host plant's endogenous SL receptor (D14) in addition to the parasitic weed's receptor. Strigolactones are crucial plant hormones that regulate shoot branching, root development, and leaf senescence. Inhibition of the native D14 receptor can lead to an increased branching phenotype, similar to that seen in SL-deficient mutants. You should verify the selectivity of your compound using the assays described in the troubleshooting section below.
Q3: How can I rationally design or select an SL antagonist with higher specificity?
A3: Improving specificity is a key challenge in drug development and can be approached through several strategies:
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Structure-Based Design: Utilize the crystal structures of target receptors (e.g., ShHTL7 from Striga vs. AtD14 from Arabidopsis) to identify unique features in the ligand-binding pocket. Designing compounds that exploit these differences can significantly enhance selectivity. For example, N-phenylanthranilic acid derivatives were identified as highly selective antagonists for D14.
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Target-Based Screening: Employ high-throughput screening (HTS) of chemical libraries against the purified receptor protein of interest. This allows for the direct identification of compounds with high affinity and selectivity for the intended target.
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Modify Existing Scaffolds: Systematically modify the chemical structure of known antagonists. For example, replacing the ether oxygen of the D-ring in SL agonists with a methylene group created "carba-SLs," which act as potent antagonists by inhibiting D14 hydrolytic activity.
Troubleshooting Experimental Results
Problem 1: My antagonist shows high potency in vitro (e.g., in a hydrolysis assay) but weak or no activity in planta.
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Possible Cause 1: Poor Bioavailability: The compound may have low solubility in aqueous solutions or may not be efficiently taken up and transported by the plant.
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Troubleshooting Step 1: Formulation: Test different formulations to improve solubility, such as conversion to salt forms.
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Troubleshooting Step 2: Application Method: Experiment with different application methods. Direct application to the target tissue (e.g., axillary buds) can sometimes be more effective than vascular feeding.
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Possible Cause 2: Compound Metabolism: The plant may be metabolizing and inactivating the antagonist.
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Troubleshooting Step 3: Time-Course and Metabolite Analysis: Conduct a time-course experiment and use techniques like LC-MS to analyze compound levels and potential metabolic byproducts within the plant tissue over time.
Problem 2: My in planta results are inconsistent or not reproducible.
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Possible Cause 1: Environmental Variability: Plant growth and hormone signaling are highly sensitive to environmental conditions such as light, temperature, and nutrient availability.
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Troubleshooting Step 1: Standardize Growth Conditions: Ensure all experiments are conducted in a controlled environment with consistent light intensity, photoperiod, temperature, and growth media.
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Possible Cause 2: Developmental Stage: The effect of SLs and their antagonists can vary depending on the developmental stage of the plant.
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Troubleshooting Step 2: Synchronize Plant Material: Use plants of the same age and developmental stage for all experiments and replicates to ensure consistency.
Problem 3: How do I confirm if my antagonist is targeting the intended SL receptor versus an off-target?
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Possible Cause: Lack of Specificity: The antagonist may bind to multiple receptors.
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Troubleshooting Step 1: Use Genetic Controls: Test the antagonist on SL-insensitive or receptor-knockout mutant lines (e.g., d14 or max2 mutants). The antagonist should have no effect on these mutants if it acts specifically through the targeted SL pathway.
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Troubleshooting Step 2: Perform Comparative Biochemical Assays: Test the inhibitory activity of your compound against multiple purified receptor proteins (e.g., D14 from the host plant, KAI2 from the host, and ShHTL from the parasitic plant). This will provide quantitative data on its selectivity.
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Troubleshooting Step 3: Competitive Binding Assays: Use a fluorescent probe like Yoshimulactone Green (YLG) in a competition assay to determine if your antagonist directly competes with SLs for binding to the receptor's active site.
Quantitative Data Summary
For researchers comparing various antagonists, the following table summarizes the inhibitory activities of several known compounds against different SL receptors.
| Antagonist Class | Example Compound | Target Receptor | IC50 Value | Known Off-Targets / Selectivity Profile | Reference(s) |
| N-phenylanthranilic acids | Tolfenamic Acid | Petunia DAD2 | ~0.5 µM | Highly selective for D14 over KAI2/HTL. Did not inhibit GR24-induced seed germination of O. minor. | |
| β-lactones | (unspecified) | Arabidopsis AtD14 | 0.16–7.9 µM | Irreversible antagonists that acylate the catalytic serine. Also inhibit parasitic weed receptor ShHTL7 (IC50 = 0.47–77 µM). | |
| Triazole Ureas | KK094 | Rice D14 | Potent inhibitor | Covalently binds to the SL receptor D14. | |
| Piperazines | Dormirazine (DOZ) | Striga ShHTLs | Potent inhibitor | Blocks access of the hormone to the receptor. | |
| Naphthaldehydes | 2-Methoxy-1-naphthaldehyde (2-MN) | Rice D14 | Effective antagonist | Inhibits D14-D53 interaction. Had a smaller effect on inhibiting S. hermonthica seed germination. |
Key Experimental Protocols
Protocol 1: Yeast Two-Hybrid (Y2H) Assay for D14-D53 Interaction
This assay is used to test if an antagonist can disrupt the SL-dependent interaction between the D14 receptor and its downstream target, D53 (or SMXL).
Methodology:
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Yeast Strain: Use a suitable yeast strain (e.g., Y2HGold).
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Vector Construction: Clone the full-length cDNA of D14 into a GAL4 DNA-binding domain vector (pGBKT7) and D53 into a GAL4 activation domain vector (pGADT7).
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Yeast Transformation: Co-transform the yeast with the pGBKT7-D14 and pGADT7-D53 plasmids.
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Interaction Assay:
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Grow the transformed yeast in liquid culture (SD/-Leu/-Trp) to mid-log phase.
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In a 96-well plate, add the yeast culture along with the SL agonist (e.g., 10 µM GR24) and varying concentrations of the test antagonist. Include DMSO-only controls.
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Incubate for 4-6 hours at 30°C.
-
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Quantification: Measure the interaction strength by quantifying the activity of a reporter gene (e.g., β-galactosidase). A decrease in reporter activity in the presence of the antagonist indicates disruption of the D14-D53 interaction.
Protocol 2: In Vitro SL Hydrolysis Assay
This assay measures the ability of an antagonist to inhibit the enzymatic hydrolysis of an SL analog by the D14 receptor. A pro-fluorescent SL mimic like Yoshimulactone Green (YLG) is often used.
Methodology:
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Reagents: Purified D14/ShHTL protein, YLG probe, test antagonist, reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).
-
Procedure:
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In a 96-well black plate, mix the purified protein with increasing concentrations of the antagonist.
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Add the YLG probe to initiate the reaction.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex: 480 nm, Em: 520 nm).
-
-
Analysis: The rate of fluorescence increase corresponds to the rate of YLG hydrolysis. Calculate the IC50 value by plotting the initial reaction rates against the antagonist concentration. A potent antagonist will significantly reduce the rate of hydrolysis.
Protocol 3: Parasitic Seed Germination Assay
This phenotypic assay directly tests the ability of an antagonist to inhibit SL-induced germination of parasitic plant seeds like Striga or Orobanche.
Methodology:
-
Seed Sterilization & Conditioning:
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Surface sterilize seeds (e.g., S. hermonthica) with 70% ethanol and bleach.
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"Condition" the seeds by placing them on glass fiber discs moistened with sterile water in a dark incubator (e.g., 10-14 days at 28°C) to make them responsive to germination stimulants.
-
-
Treatment Application:
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Prepare solutions containing a standard SL agonist (e.g., 1 µM GR24) mixed with a range of concentrations of the test antagonist (e.g., 0-10 µM).
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Apply these solutions to the conditioned seeds. Include positive (agonist only) and negative (solvent only) controls.
-
-
Incubation & Scoring:
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Incubate the treated seeds for 24-48 hours.
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Score germination under a dissecting microscope, counting seeds where the radicle has emerged.
-
-
Analysis: Calculate the germination percentage for each treatment. Determine the IC50 of the antagonist by plotting germination percentage against antagonist concentration.
Visualizations: Pathways and Workflows
Caption: Core strigolactone signaling pathway and points of antagonist intervention.
Caption: Experimental workflow for evaluating the specificity of a new SL antagonist.
Caption: Decision tree for troubleshooting unexpected in planta experimental results.
References
- 1. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of histidine covalent modification on strigolactone receptor activation and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of SL Antagonist 1 in Different Soil Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of SL antagonist 1 in various soil environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation in soil important?
A1: this compound is a chemical compound with the formula C16H15FN2O that acts as a strigolactone antagonist. Strigolactones are plant hormones that regulate various aspects of plant development and interaction with soil organisms. As an antagonist, this compound can interfere with these processes, for instance, to combat root-parasitic weed infestations.[1][2] Understanding its degradation in soil is crucial to assess its environmental fate, persistence, potential for groundwater contamination, and impact on non-target organisms.
Q2: What are the primary mechanisms of this compound degradation in soil?
A2: The degradation of organic compounds like this compound in soil is primarily governed by two processes:
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Biotic degradation (Biodegradation): This involves the breakdown of the compound by soil microorganisms such as bacteria and fungi.[3] These organisms can use the compound as a source of carbon and energy, transforming it into simpler, less toxic substances.
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Abiotic degradation: This includes chemical and physical processes that do not involve microorganisms. Key abiotic processes are:
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Hydrolysis: The breakdown of the compound by reaction with water.
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Photodegradation: The breakdown of the compound by sunlight, which is primarily relevant on the soil surface.
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Q3: What factors influence the degradation rate of this compound in soil?
A3: The rate of degradation is influenced by a complex interplay of factors related to the soil's physicochemical properties, environmental conditions, and the properties of the compound itself. Key factors include:
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Soil Type: Different soil types (e.g., sandy, clay, loam) have varying organic matter content, microbial populations, and water-holding capacity, all of which affect degradation rates.
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Soil pH: pH can influence the chemical stability of the antagonist and the activity of microbial populations.
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Organic Matter Content: Higher organic matter can increase microbial activity, but may also lead to increased adsorption of the compound, potentially reducing its bioavailability for degradation.
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Moisture Content: Adequate soil moisture is essential for microbial activity and can also be a factor in hydrolysis.
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Temperature: Higher temperatures generally increase the rate of both microbial and chemical degradation processes.
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Microbial Population: The presence and abundance of microorganisms capable of degrading the specific antagonist are critical for biodegradation.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation results in laboratory studies.
| Possible Cause | Troubleshooting Step |
| Non-homogenous soil samples | Ensure thorough mixing and sieving of soil before starting the experiment to achieve uniformity. |
| Inconsistent incubation conditions | Precisely control temperature, moisture content, and light exposure (if studying photodegradation) across all replicates. Use a temperature and humidity-controlled incubator. |
| Variability in microbial activity | Use fresh soil samples and allow for an acclimatization period after any pre-treatment before adding the antagonist. Consider characterizing the microbial community. |
| Analytical errors during quantification | Validate the analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision. Include appropriate controls and standards in each analytical run. |
Issue 2: Slower than expected degradation of this compound.
| Possible Cause | Troubleshooting Step |
| Low microbial activity | Test the microbial biomass and activity of the soil. If low, consider if the soil was stored improperly or if the antagonist concentration is inhibitory. |
| High adsorption to soil particles | Measure the adsorption coefficient (Kd) of this compound in the specific soil type. High adsorption can reduce its availability for degradation. |
| Unfavorable soil pH or moisture | Measure and adjust the soil pH and moisture content to optimal levels for microbial activity (typically near neutral pH and 50-70% of water holding capacity). |
| Compound persistence | The chemical structure of this compound may inherently make it resistant to degradation. Consider longer incubation times or studies with enriched microbial cultures. |
Issue 3: Rapid disappearance of this compound, but no identifiable degradation products.
| Possible Cause | Troubleshooting Step |
| Strong, irreversible binding to soil | This is known as the formation of "bound residues." Use radiolabeled this compound (if available) to trace its fate and quantify the bound fraction. |
| Complete mineralization | The compound may be rapidly degraded to CO2 and water. Use 14C-labeled this compound and trap evolved 14CO2 to quantify mineralization. |
| Volatilization | If the compound has a significant vapor pressure, it may be lost to the atmosphere. Use sealed incubation chambers and trap volatile components for analysis. |
Data Presentation
Table 1: Hypothetical Half-life (DT50) of this compound in Different Soil Types under Aerobic Laboratory Conditions (25°C)
| Soil Type | pH | Organic Matter (%) | Half-life (Days) |
| Sandy Loam | 6.5 | 1.8 | 35 |
| Silt Loam | 7.2 | 3.5 | 28 |
| Clay | 5.8 | 2.1 | 45 |
| Organic Soil | 6.0 | 15.0 | 22 |
Note: This data is illustrative. Actual half-lives will vary depending on specific experimental conditions.
Table 2: Influence of Environmental Factors on the Degradation of a Hypothetical Strigolactone Antagonist in Sandy Loam Soil
| Factor | Condition 1 | Half-life (Days) | Condition 2 | Half-life (Days) |
| Temperature | 15°C | 58 | 25°C | 35 |
| Moisture | 30% WHC | 42 | 60% WHC | 35 |
| Oxygen | Aerobic | 35 | Anaerobic | 95 |
*WHC: Water Holding Capacity
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study
This protocol is a generalized procedure for assessing the degradation of this compound in soil under controlled aerobic laboratory conditions.
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Soil Collection and Preparation:
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Collect fresh soil from the desired location, removing large debris and stones.
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Sieve the soil through a 2 mm mesh.
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Determine the physicochemical properties of the soil (pH, organic matter content, texture, water holding capacity).
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Adjust the soil moisture to 50-60% of its maximum water holding capacity and pre-incubate in the dark at the desired temperature for 7 days to allow microbial populations to stabilize.
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-
Application of this compound:
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Prepare a stock solution of this compound in a suitable solvent.
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Add the stock solution to the pre-incubated soil to achieve the desired final concentration. Ensure the solvent volume is minimal to not significantly alter soil moisture.
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Thoroughly mix the treated soil for uniform distribution.
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Incubation:
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Divide the treated soil into multiple replicates for each sampling time point in separate incubation vessels (e.g., glass jars).
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Loosely cover the vessels to allow for air exchange but minimize water loss.
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Incubate the samples in the dark at a constant temperature (e.g., 25°C).
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Maintain soil moisture by periodically adding deionized water.
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Sampling and Analysis:
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At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample the replicates for each treatment.
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Extract this compound from the soil samples using an appropriate solvent and extraction technique (e.g., sonication, accelerated solvent extraction).
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Analyze the extracts using a validated analytical method such as HPLC-UV, LC-MS, or GC-MS to determine the concentration of the remaining this compound.
-
-
Data Analysis:
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Plot the concentration of this compound versus time.
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Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50).
-
Mandatory Visualizations
Caption: Simplified strigolactone signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a soil degradation study of this compound.
References
"Improving the stability and shelf-life of SL antagonist 1"
Welcome to the technical support center for SL Antagonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and shelf-life of this compound, and to offer troubleshooting support for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated after dilution in my aqueous assay buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue for small molecules with low aqueous solubility.[1] Here are several strategies to address this:
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Co-solvents: Ensure you are using an appropriate co-solvent like DMSO for your stock solution. When diluting, add the stock solution to the aqueous buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. Keep the final concentration of the organic solvent in your assay minimal (ideally <0.1%) to avoid off-target effects.[1]
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pH Modification: The solubility of this compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of your buffer could significantly improve its solubility.[1]
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Use of Surfactants or Inclusion Complexation: Consider the inclusion of a low concentration of a non-ionic surfactant (e.g., Tween® 20, 0.01% - 0.1%) or a cyclodextrin (e.g., HP-β-cyclodextrin, 1-10 mM) in your buffer to enhance solubility.[1] Always verify that these additives do not interfere with your assay.
Q2: I am observing inconsistent or no antagonist activity in my functional assay. What are the potential causes?
A2: Lack of expected antagonist activity can stem from several factors, ranging from reagent integrity to assay conditions.[2]
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Compound Integrity: Ensure that this compound has not degraded. Prepare fresh stock solutions and store them appropriately, protected from light and moisture.
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Agonist Potency: Confirm that the agonist you are using to stimulate the SL receptor is active and produces a robust response in your assay system. Without a strong agonist response, it is difficult to measure antagonism.
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Pre-incubation Time: For competitive antagonists, it is often necessary to pre-incubate the cells with the antagonist before adding the agonist. This allows the antagonist to bind to the receptor and reach equilibrium. A typical pre-incubation time is 15-30 minutes.
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Assay Controls: Use a known positive control antagonist for the SL receptor (if available) to confirm that your assay system can detect antagonism. A vehicle control is also essential to ensure the solvent is not affecting the results.
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Cell Health and Receptor Expression: Use healthy, low-passage number cells with confirmed expression of the SL receptor. Over-confluent or unhealthy cells can lead to altered receptor expression and signaling.
Q3: How can I improve the long-term stability and shelf-life of this compound?
A3: Enhancing the stability of a pharmaceutical compound involves protecting it from degradation pathways like hydrolysis, oxidation, and photolysis. Consider the following formulation strategies:
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Excipient Selection: Incorporate stabilizing excipients into your formulation. Antioxidants (e.g., ascorbic acid) can prevent oxidative degradation, while buffering agents can maintain an optimal pH to prevent hydrolysis.
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Lyophilization (Freeze-Drying): For sensitive compounds, lyophilization can significantly improve stability by removing water, which is often involved in degradation reactions.
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Microencapsulation: Enclosing the drug particles within a protective polymer shell can shield them from environmental factors.
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Storage Conditions: Store the compound under recommended conditions (e.g., low temperature, protected from light and moisture).
Troubleshooting Guides
Issue 1: Low Antagonist Activity in a Cell-Based Assay
This guide provides a systematic approach to troubleshooting low or absent antagonist activity of this compound.
Data on Formulation Strategies for this compound Stability
The following table summarizes the impact of different formulation strategies on the stability of this compound, as determined by High-Performance Liquid Chromatography (HPLC) after storage under accelerated conditions (40°C/75% RH) for 3 months.
| Formulation ID | Composition | Purity after 3 months (%) | Degradation Products (%) |
| F1 (Control) | This compound in 0.9% Saline | 85.2 | 14.8 |
| F2 | F1 + 0.05% Ascorbic Acid | 92.5 | 7.5 |
| F3 | F1 with Citrate Buffer (pH 6.0) | 95.1 | 4.9 |
| F4 | Lyophilized powder with Mannitol | 98.7 | 1.3 |
| F5 | F3 + 5% HP-β-cyclodextrin | 97.4 | 2.6 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol outlines the steps to quantitatively determine the solubility of this compound in various buffer systems.
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Preparation: Add an excess amount of this compound to vials containing different buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0). The presence of undissolved solid confirms an excess of the compound.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
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Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration using a 0.22 µm filter.
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Quantification: Carefully collect an aliquot of the clear supernatant and determine the concentration of the dissolved antagonist using a validated analytical method, such as HPLC-UV.
Protocol 2: Accelerated Stability Study
This protocol describes a method to assess the stability of different formulations of this compound under accelerated conditions.
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Sample Preparation: Prepare different formulations of this compound as described in the table above.
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Storage: Place the samples in a stability chamber maintained at accelerated conditions (e.g., 40°C and 75% relative humidity).
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Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 3 months).
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Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a stability-indicating HPLC method. Physical properties such as appearance and pH should also be monitored.
Visualizations
Hypothetical Signaling Pathway of the SL Receptor
This diagram illustrates a potential signaling cascade initiated by the activation of the hypothetical SL receptor and its inhibition by this compound.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for conducting a stability study of this compound.
References
"Refining the synthesis of SL antagonist 1 for higher yield"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of SL Antagonist 1 for a higher yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed synthetic route for this compound and similar strigolactone analogs involves a key coupling reaction between a tricyclic lactone (ABC-ring system) and a butenolide moiety (D-ring). The synthesis generally starts from commercially available precursors to build the complex four-ring structure.
Q2: What are the typical yields for the synthesis of this compound?
A2: The overall yield for the synthesis of this compound can vary significantly depending on the specific reagents and reaction conditions used. A key challenge in the synthesis of strigolactone analogs is often a low yield in the coupling reaction to form the enol-ether bridge, with reported yields sometimes as low as 1%.[1] Optimization of this step is critical for improving the overall yield.
Q3: What are the main factors affecting the yield of the synthesis?
A3: Several factors can impact the final yield, including the stability of intermediates, the efficiency of the coupling reaction, reaction temperature, choice of catalyst and solvent, and purification methods. For instance, the enol-ether bridge characteristic of many strigolactones can be unstable under basic conditions, leading to degradation and lower yields.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the identification of reactants, intermediates, and the final product, helping to determine reaction completion and identify any potential side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield in the final coupling step | Inefficient coupling reaction between the ABC-ring system and the D-ring butenolide.[1] | - Optimize the reaction conditions, including temperature, reaction time, and stoichiometry of reactants.- Screen different coupling reagents and catalysts.- Consider using a more reactive derivative of the butenolide. |
| Instability of the enol-ether bridge under the reaction conditions.[1] | - Use milder reaction conditions, avoiding strong bases.- Minimize the reaction time to reduce degradation of the product. | |
| Formation of multiple byproducts | Side reactions occurring due to reactive functional groups. | - Use protecting groups for sensitive functional groups on the starting materials.- Optimize the selectivity of the reagents used. |
| Isomerization of the product. | - Carefully control the reaction temperature and pH.- Analyze the product mixture by NMR to identify and quantify isomers. | |
| Difficulty in purifying the final product | The product has similar polarity to starting materials or byproducts. | - Employ alternative purification techniques such as preparative HPLC or crystallization.- Modify the work-up procedure to remove impurities before column chromatography. |
| The product is unstable on silica gel. | - Use a different stationary phase for chromatography, such as alumina or a reverse-phase C18 silica.- Deactivate the silica gel with a small amount of a suitable amine, like triethylamine, before use. | |
| Inconsistent yields between batches | Variability in the quality of starting materials or reagents. | - Ensure the purity of all starting materials and reagents before use.- Use freshly distilled solvents. |
| Variations in reaction setup and conditions. | - Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (e.g., using an inert atmosphere of nitrogen or argon). |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Coupling for Enol-Ether Bridge Formation
This protocol describes a general method for the crucial coupling step to form the enol-ether bridge of this compound.
Materials:
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ABC-ring precursor (1 equivalent)
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D-ring butenolide precursor (1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
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Base (e.g., K₂CO₃, 2 equivalents)
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Anhydrous solvent (e.g., Toluene or Dioxane)[2]
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a dried reaction flask under an inert atmosphere, add the ABC-ring precursor, the D-ring butenolide precursor, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (monitor by TLC or HPLC).
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Visualizations
Signaling Pathway of Strigolactones
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development. They are perceived by the DWARF14 (D14) receptor, which is an α/β-hydrolase. Upon binding of SL, D14 interacts with the F-box protein MAX2 (in Arabidopsis) or D3 (in rice) and the repressor protein D53. This leads to the ubiquitination and subsequent degradation of the D53 repressor, allowing for the expression of downstream genes that regulate processes like shoot branching.
Caption: Strigolactone signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Synthesis Optimization
The following workflow outlines a systematic approach to optimizing the synthesis of this compound to achieve a higher yield.
Caption: A logical workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Strigolactone (SL) Antagonist 1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in experiments involving SL Antagonist 1, a novel inhibitor of the strigolactone signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the dose-response curve for this compound in our parasitic plant seed germination assay. What are the potential causes?
A1: Inconsistent dose-response curves in Striga hermonthica seed germination assays can stem from several factors. Firstly, the conditioning phase of the seeds is critical; ensure a consistent pre-incubation period (e.g., 14 days) under sterile conditions to prime the seeds for germination.[1] Secondly, the potency of an antagonist can be influenced by the number of SL receptors expressed, which can increase during conditioning.[1] This means that variations in conditioning time can lead to different receptor levels and thus variable antagonist efficacy. Finally, ensure precise and consistent concentrations of both the germination stimulant (e.g., rac-GR24) and the antagonist across all replicates.
Q2: Why is this compound showing different efficacy in our shoot branching assay compared to the seed germination assay?
A2: This is a common observation and is likely due to the diversity of SL receptors. Plants and parasitic weeds have multiple SL receptor paralogs (e.g., D14 and KAI2/HTL families).[2][3] this compound may have a higher affinity for the specific receptors mediating seed germination in parasitic plants (like Striga's ShHTL proteins) than for the D14 receptor that primarily regulates shoot branching in host plants like Arabidopsis or rice.[2] An effective antagonist in a germination assay might only weakly inhibit the D14-D53 interaction that governs shoot branching.
Q3: Our in vitro assays show that this compound inhibits the hydrolysis of the fluorescent probe YLG by the D14 receptor, but we see weak or no effect in our whole-plant assays. Why the discrepancy?
A3: A discrepancy between in vitro and in planta results can be attributed to several factors. The antagonist may have poor bioavailability or stability in the plant system. It might not be effectively transported to the target tissues (e.g., axillary buds). Furthermore, the in vitro assay typically uses a single, purified receptor, whereas in the whole plant, multiple receptor types and interacting proteins are present, which could affect the antagonist's efficacy. It's also possible that higher concentrations are needed in planta to outcompete the endogenous strigolactones.
Q4: We are trying to validate the mechanism of action of this compound. What are the key protein interactions we should be investigating?
A4: The core mechanism of SL signaling involves the SL receptor (D14) perceiving the hormone, which leads to a conformational change allowing it to interact with an F-box protein (MAX2 in Arabidopsis, D3 in rice) and a repressor protein (D53 or other SMXL family members). This complex then targets the repressor for ubiquitination and degradation. A potent antagonist should block the initial SL-induced interaction between D14 and D53/SMXL proteins. Therefore, assays like Yeast Two-Hybrid (Y2H) or in vitro pull-downs to assess the disruption of the D14-D53 interaction in the presence of SL and your antagonist are crucial validation steps.
Troubleshooting Guides
Guide 1: Inconsistent Results in Parasitic Seed Germination Assay
| Symptom | Potential Cause | Recommended Solution |
| High variability in germination rates between replicate wells. | Inconsistent seed conditioning. | Standardize the pre-conditioning period (e.g., 14 days at a specific temperature in the dark on moist filter paper). Ensure all seeds are from the same lot and age. |
| Uneven application of stimulant or antagonist. | Use a calibrated multi-channel pipette. Gently mix the plate after adding solutions to ensure even distribution without disturbing the seeds. | |
| Contamination during conditioning or the assay. | Use sterile water, filter paper, and plates. Handle plates in a laminar flow hood. | |
| Low potency (high IC50) of the antagonist. | Sub-optimal concentration of germination stimulant (e.g., GR24). | Perform a dose-response curve for the stimulant alone to determine the optimal concentration (EC90) for your assay conditions. Use this concentration consistently when screening antagonists. |
| Antagonist needs to inhibit multiple SL receptors to show a phenotype. | Consider that higher concentrations of the antagonist may be required to inhibit all expressed receptors sufficiently to block germination. | |
| No germination in positive control wells. | Poor seed viability. | Test seed viability with a known potent germination stimulant before starting antagonist experiments. |
| Inactive germination stimulant. | Prepare fresh solutions of the stimulant (e.g., GR24) from a reliable stock. |
Guide 2: Inconsistent Results in D14 Hydrolysis Assay (using YLG probe)
| Symptom | Potential Cause | Recommended Solution |
| High background fluorescence. | Contamination of buffer or protein with fluorescent compounds. | Use high-purity reagents and buffers. Run a "buffer only" and "protein only" control. |
| Instability of the YLG probe. | Prepare YLG fresh and protect it from light. | |
| Low signal-to-noise ratio. | Inactive D14 protein. | Express and purify fresh D14 protein. Confirm its activity with a positive control (a known SL agonist). |
| Incorrect buffer composition (pH, ionic strength). | Optimize the buffer conditions for D14 activity. | |
| Variable IC50 values for the antagonist. | Inconsistent incubation times. | Use a consistent pre-incubation time for the antagonist with the D14 protein before adding the YLG probe. Ensure the final reaction time is standardized across all plates. |
| Pipetting errors. | Calibrate pipettes regularly. Use automated liquid handling for high-throughput screening to improve consistency. | |
| Antagonist precipitation. | Check the solubility of this compound in the final assay buffer. Use a small percentage of a co-solvent like DMSO if necessary, ensuring the final concentration does not inhibit the enzyme. |
Experimental Protocols
Protocol 1: Striga hermonthica Seed Germination Inhibition Assay
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Seed Sterilization and Conditioning:
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Surface sterilize S. hermonthica seeds with a 1% sodium hypochlorite solution containing 0.02% Tween-20 for 5 minutes.
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Rinse seeds thoroughly with sterile deionized water.
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Place seeds on moist glass fiber filter paper in sterile petri dishes.
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Seal the dishes and wrap them in foil. Incubate at 30°C for 14 days for pre-conditioning.
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-
Assay Preparation:
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Prepare a stock solution of the germination stimulant, rac-GR24, in acetone and a stock solution of this compound in a suitable solvent (e.g., DMSO).
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In a 48-well plate, add the required volume of this compound to achieve final concentrations (e.g., 0-20 µM).
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Add rac-GR24 to a final concentration of 1 µM to all wells (except negative controls).
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Carefully transfer conditioned seeds into each well.
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Incubation and Scoring:
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Incubate the plates under white light for 48 hours.
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Score germination by observing radicle emergence under a dissecting microscope.
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Calculate the germination percentage for each concentration and determine the IC50 value.
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Protocol 2: In Vitro D14 Hydrolysis Competition Assay using YLG
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Reagents and Preparation:
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Purified D14 protein (e.g., from Arabidopsis thaliana, AtD14).
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YLG (Yoshimulactone Green) fluorescent probe.
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Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.
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Prepare serial dilutions of this compound.
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-
Assay Procedure:
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In a 384-well plate, add AtD14 protein to each well.
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Add this compound at various concentrations and incubate for 15 minutes at room temperature.
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Initiate the reaction by adding YLG (e.g., final concentration of 1 µM).
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Incubate for a defined period (e.g., 60 minutes) at 25°C, protected from light.
-
-
Data Acquisition and Analysis:
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Measure fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).
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Subtract background fluorescence from wells without protein.
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Plot the relative fluorescence intensity against the antagonist concentration to determine the IC50 value.
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Signaling Pathways and Workflows
Caption: The Strigolactone (SL) signaling pathway.
Caption: Workflow for screening and validating SL antagonists.
References
- 1. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Target-based selectivity of strigolactone agonists and antagonists in plants and their potential use in agriculture [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Delivery Method for SL Antagonist 1 in Cereals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SL Antagonist 1 in cereals. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound in cereals?
A1: this compound is a synthetic molecule designed to competitively inhibit the strigolactone (SL) signaling pathway. In cereals like rice, the SL signaling pathway involves the D14 receptor protein, the F-box protein D3, and the repressor protein D53.[1][2][3] this compound likely binds to the D14 receptor, preventing the perception of endogenous SLs. This blockage disrupts the normal downstream signaling cascade that regulates plant architecture, including tiller number and root development.[4][5]
Q2: What are the expected phenotypic effects of successful this compound application in cereals?
A2: Successful application of this compound should result in phenotypes characteristic of impaired SL signaling. These include increased tillering or branching due to the outgrowth of axillary buds, which are normally suppressed by SLs. Other potential effects can include alterations in root system architecture. The magnitude of these effects will depend on the concentration of the antagonist, the delivery method, and the specific cereal species and variety.
Q3: Which delivery methods are recommended for applying this compound to cereals?
A3: The optimal delivery method can vary depending on the experimental goals. Common methods for applying chemical treatments to cereals include:
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Seed Treatment: Soaking seeds in a solution containing this compound before planting. This method is effective for early-stage developmental studies.
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Soil Drench: Applying a solution of the antagonist directly to the soil or growth medium around the plant roots. This allows for continuous uptake by the roots.
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Foliar Spray: Spraying a solution of the antagonist onto the leaves of the plant. The addition of a surfactant is often necessary to improve absorption.
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Hydroponic System: Introducing the antagonist directly into the nutrient solution of a hydroponic setup for precise control over concentration and uptake.
Q4: How can I be sure that the observed phenotypes are due to this compound and not off-target effects?
A4: To confirm the specificity of this compound, it is crucial to include proper controls in your experiments. These should include:
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Negative Control: A group of plants treated with a vehicle solution (the solvent used to dissolve the antagonist) without the antagonist itself.
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Positive Control: A known SL signaling mutant (e.g., a d14 or d3 mutant) that displays the expected phenotype. Comparing the antagonist-treated plants to these mutants can help verify that the observed effects are due to the disruption of the SL pathway.
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Dose-Response Curve: Testing a range of antagonist concentrations to observe a dose-dependent effect on the phenotype.
Troubleshooting Guides
Issue 1: Inconsistent or No Phenotypic Effect Observed
| Possible Cause | Troubleshooting Steps |
| Ineffective Delivery Method | 1. Verify Uptake: If possible, use analytical methods to confirm the presence of this compound in the plant tissue. 2. Optimize Application: For foliar spray, ensure complete coverage and consider adding a surfactant to improve leaf penetration. For soil drench, ensure the substrate is not binding the compound. 3. Alternative Methods: Test alternative delivery methods (e.g., switch from foliar spray to soil drench or seed treatment). |
| Incorrect Concentration | 1. Dose-Response Experiment: Perform a dose-response study with a wide range of concentrations to identify the optimal effective concentration. 2. Check Calculations: Double-check all calculations for preparing the stock and working solutions. |
| Compound Degradation | 1. Storage: Ensure this compound is stored under the recommended conditions (e.g., protected from light, at the correct temperature). 2. Solution Stability: Prepare fresh solutions for each experiment, as the antagonist may degrade in solution over time. |
| Plant-Specific Factors | 1. Developmental Stage: The effectiveness of the antagonist may vary with the developmental stage of the cereal plant. Apply the treatment at different growth stages to determine the most responsive period. 2. Genotype Differences: Different cereal varieties may exhibit varying sensitivities to this compound. Test the antagonist on multiple genotypes if possible. |
Issue 2: Phytotoxicity Observed (e.g., Stunted Growth, Leaf Discoloration, Necrosis)
| Possible Cause | Troubleshooting Steps |
| High Concentration of Antagonist | 1. Reduce Concentration: Lower the concentration of this compound in your treatment solution. 2. Dose-Response Curve: Analyze your dose-response curve to find a concentration that produces the desired phenotype without causing significant phytotoxicity. |
| Solvent Toxicity | 1. Test Vehicle Control: Observe the negative control group (treated with the solvent alone) for any signs of toxicity. 2. Alternative Solvents: If the solvent is toxic, explore alternative, more biocompatible solvents for dissolving this compound. |
| Environmental Stress | 1. Optimize Growth Conditions: Ensure the plants are not under additional stress from factors like improper lighting, temperature, or nutrient deficiencies, which can exacerbate phytotoxicity. |
Experimental Protocols
Protocol 1: Seed Treatment Application of this compound
-
Prepare Treatment Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution with sterile distilled water to the desired final concentrations. Include a vehicle control solution containing the same concentration of the solvent.
-
Seed Sterilization: Surface sterilize cereal seeds according to standard protocols to prevent microbial contamination.
-
Seed Soaking: Place the sterilized seeds in the treatment and control solutions. Gently agitate for a specified period (e.g., 12-24 hours) at room temperature in the dark.
-
Rinsing and Drying: After soaking, rinse the seeds with sterile distilled water to remove excess solution. Briefly air-dry the seeds in a sterile environment.
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Sowing: Sow the treated seeds in pots containing sterile growth medium or on agar plates.
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Data Collection: Monitor and record phenotypic data (e.g., germination rate, tiller number, plant height, root length) at regular intervals.
Protocol 2: Soil Drench Application of this compound
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Plant Growth: Grow cereal plants to the desired developmental stage (e.g., two-leaf stage).
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Prepare Treatment Solution: Prepare the this compound treatment and vehicle control solutions as described in Protocol 1.
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Application: Apply a consistent volume of the treatment or control solution to the base of each plant, ensuring the soil is evenly saturated.
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Reapplication: Depending on the stability of the compound and the duration of the experiment, reapply the treatment at regular intervals (e.g., once a week).
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Data Collection: Collect phenotypic data throughout the experiment.
Data Presentation
Table 1: Example Data from a Dose-Response Experiment on Tiller Number
| Treatment | Tiller Number (Mean ± SE) |
| Vehicle Control | 3.2 ± 0.4 |
| This compound (1 µM) | 4.5 ± 0.6 |
| This compound (5 µM) | 6.8 ± 0.7 |
| This compound (10 µM) | 7.1 ± 0.5 |
| d14 mutant (Positive Control) | 7.5 ± 0.8 |
Visualizations
Signaling Pathway
Caption: Strigolactone signaling pathway in cereals and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for testing the effect of this compound on cereals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 4. Frontiers | Biological Functions of Strigolactones and Their Crosstalk With Other Phytohormones [frontiersin.org]
- 5. The Strigolactone Pathway Is a Target for Modifying Crop Shoot Architecture and Yield - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Soporidine (SL Antagonist 1) and GR24: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, understanding the nuanced differences between strigolactone (SL) agonists and antagonists is critical for advancing agricultural and biotechnological applications. This guide provides an objective comparison of the synthetic strigolactone analog GR24, a widely used agonist, and Soporidine, a potent antagonist, with a focus on their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Executive Summary
GR24 is a synthetic mimic of natural strigolactones, activating SL signaling pathways to influence plant development, including seed germination and shoot branching. In contrast, Soporidine acts as a competitive antagonist, binding to the SL receptor to block the signaling cascade. This guide presents a detailed comparison of their biochemical and physiological effects, supported by quantitative data and experimental protocols, to aid researchers in selecting the appropriate molecule for their studies.
Data Presentation: Soporidine vs. GR24
The following table summarizes the key efficacy parameters for Soporidine and GR24 based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and values are compiled from various sources.
| Parameter | Soporidine (SL Antagonist 1) | GR24 (SL Agonist) | Receptor Target(s) |
| Primary Function | Antagonist | Agonist | DWARF14 (D14), KARRIKIN INSENSITIVE2 (KAI2) |
| Mechanism of Action | Competitively binds to the SL receptor, preventing agonist binding and subsequent signaling. | Binds to and activates the SL receptor, inducing a conformational change that initiates downstream signaling. | D14/KAI2 |
| Reported IC50/EC50 Values | IC50 of ~10 µM for inhibiting GR24-induced Striga germination (in some contexts). | EC50 values for inducing Striga and Phelipanche seed germination are in the nanomolar to low micromolar range. | Striga hermonthica, Phelipanche ramosa |
| Effect on Receptor Hydrolysis Activity | Inhibits the hydrolysis of SL analogs by the D14 receptor. | Is hydrolyzed by the D14 receptor, a step linked to signal activation. | D14 |
| Physiological Effects in Plants | Inhibits GR24-induced seed germination of parasitic plants; can reverse the effects of GR24 on shoot branching. | Promotes seed germination of parasitic plants; inhibits shoot branching; influences root architecture. | Various plant species |
| Effect on SMXL Proteins | Prevents the GR24-induced degradation of SMXL proteins. | Promotes the MAX2-dependent degradation of SMXL proteins.[1][2] | Arabidopsis, Rice |
Signaling Pathways and Mechanisms of Action
The distinct effects of GR24 and Soporidine stem from their opposing actions on the strigolactone signaling pathway.
GR24 Signaling Pathway: As an agonist, GR24 binds to the catalytic pocket of the α/β-hydrolase receptor, D14 (or KAI2). This binding event leads to the hydrolysis of GR24 and induces a conformational change in the receptor. This change facilitates the interaction of D14 with the F-box protein MORE AXILLARY GROWTH2 (MAX2). The resulting D14-GR24-MAX2 complex then recruits SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are transcriptional repressors. The recruitment of SMXL proteins to this complex leads to their ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the expression of downstream genes that regulate various developmental processes.[1][2][3]
Soporidine's Inhibitory Mechanism: Soporidine, as a competitive antagonist, also binds to the D14/KAI2 receptor, likely within the same ligand-binding pocket as GR24. However, its binding does not induce the necessary conformational change to recruit MAX2. By occupying the binding site, Soporidine effectively blocks GR24 and other agonists from accessing and activating the receptor. This prevents the formation of the D14-MAX2-SMXL complex, thereby stabilizing the SMXL repressor proteins and keeping the downstream target genes repressed.
Experimental Protocols
Accurate comparison of SL agonists and antagonists relies on standardized and reproducible experimental protocols. Below are methodologies for key assays used to characterize the efficacy of Soporidine and GR24.
Striga hermonthica Seed Germination Assay
This assay is fundamental for assessing the agonistic activity of GR24 and the antagonistic potential of Soporidine on parasitic plant germination.
Objective: To determine the EC50 of GR24 for inducing germination and the IC50 of Soporidine for inhibiting GR24-induced germination.
Materials:
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Striga hermonthica seeds
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GR24 (racemic mixture)
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Soporidine
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Sterile glass fiber filter paper discs (e.g., Whatman GF/A)
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Sterile petri dishes (9 cm)
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Sterile deionized water
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Dimethyl sulfoxide (DMSO) for stock solutions
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Incubator set at 30°C
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Stereomicroscope
Procedure:
-
Seed Sterilization and Preconditioning:
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Surface sterilize Striga seeds with a 1% sodium hypochlorite solution containing 0.1% Tween 20 for 5 minutes.
-
Rinse the seeds thoroughly with sterile deionized water (5-6 times).
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Place approximately 50-100 sterilized seeds on a sterile glass fiber filter paper disc in a petri dish.
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Moisten the disc with 1 mL of sterile deionized water.
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Seal the petri dishes with parafilm and incubate in the dark at 30°C for 10-14 days to precondition the seeds.
-
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Treatment Application:
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For GR24 EC50: Prepare a serial dilution of GR24 (e.g., from 10⁻⁵ M to 10⁻¹⁰ M) in sterile water. Apply 50 µL of each concentration to the preconditioned seed discs. Use sterile water as a negative control.
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For Soporidine IC50: Prepare a serial dilution of Soporidine. Pre-treat the preconditioned seed discs with 25 µL of each Soporidine concentration for 2-4 hours. Then, add 25 µL of a fixed concentration of GR24 (typically at its EC50 or a concentration that induces ~80-90% germination, e.g., 1 µM) to each disc. A control group should receive only the GR24 treatment.
-
-
Incubation and Germination Scoring:
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Reseal the petri dishes and incubate in the dark at 30°C for 24-48 hours.
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Count the number of germinated seeds (radicle protrusion) and the total number of seeds on each disc using a stereomicroscope.
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Calculate the germination percentage for each treatment.
-
-
Data Analysis:
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Plot the germination percentage against the log of the compound concentration.
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Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 for GR24 and the IC50 for Soporidine.
-
D14 Receptor Hydrolysis Assay
This in vitro assay measures the ability of the D14 receptor to hydrolyze strigolactone analogs and can be used to assess the inhibitory effect of antagonists.
Objective: To compare the hydrolysis of a fluorescent SL probe in the presence of GR24 (as a competing substrate) and Soporidine (as an inhibitor).
Materials:
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Purified recombinant D14 protein
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Fluorescent strigolactone probe (e.g., Yoshimulactone Green - YLG)
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GR24
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Soporidine
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Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
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96-well black microplates
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Fluorescence plate reader
Procedure:
-
Reaction Setup:
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In a 96-well plate, add a fixed concentration of purified D14 protein to the assay buffer.
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Add varying concentrations of the test compound (GR24 or Soporidine).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Hydrolysis Reaction:
-
Initiate the reaction by adding a fixed concentration of the fluorescent probe YLG.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm). The hydrolysis of YLG by D14 results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the hydrolysis reaction for each concentration of the test compound.
-
For GR24, the rate of YLG hydrolysis will decrease as it competes for the active site.
-
For Soporidine, the rate of YLG hydrolysis will decrease due to inhibition.
-
Plot the reaction rate against the log of the inhibitor/competitor concentration to determine the IC50 value.
-
Conclusion
The comparison between Soporidine and GR24 highlights the distinct yet complementary roles of strigolactone antagonists and agonists in dissecting and manipulating plant physiological processes. GR24 serves as a potent activator of the SL signaling pathway, making it an invaluable tool for studying the downstream effects of strigolactones. Conversely, Soporidine provides a means to specifically block this pathway, enabling researchers to investigate the consequences of SL signaling inhibition. The data and protocols presented in this guide offer a foundational resource for the rational design of experiments aimed at exploring the multifaceted roles of strigolactones in plant biology and their potential applications in agriculture.
References
- 1. The strigolactone receptor D14 targets SMAX1 for degradation in response to GR24 treatment and osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MAX2-independent transcriptional responses to rac- GR24 in Lotus japonicus roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Strigolactone Antagonists in a Rice Model System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various strigolactone (SL) antagonists in a rice (Oryza sativa) model system. The information presented is based on experimental data from peer-reviewed studies and is intended to assist researchers in selecting the appropriate tools for investigating strigolactone signaling and developing novel agricultural chemicals. While a specific compound designated "SL antagonist 1" was not identified in the literature, this guide focuses on a comparison of several known SL antagonists that have been validated in rice or related model systems.
Introduction to Strigolactone Antagonism
Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching (tillering in rice), root architecture, and symbiotic interactions with mycorrhizal fungi.[1] The SL signaling pathway is initiated by the binding of SL to the α/β-hydrolase receptor, DWARF14 (D14).[2] This leads to a conformational change in D14, enabling its interaction with the F-box protein DWARF3 (D3) and the subsequent recruitment of the repressor protein DWARF53 (D53).[1][3][4] The D14-D3-D53 complex formation results in the ubiquitination and proteasomal degradation of D53, thereby activating downstream signaling.
SL antagonists are molecules that inhibit this signaling pathway, typically by interacting with the D14 receptor and preventing the binding and/or hydrolysis of natural strigolactones. These antagonists are valuable research tools for dissecting the SL signaling pathway and hold potential for agricultural applications, such as promoting desirable branching patterns in crops.
Comparative Performance of SL Antagonists
The following tables summarize the known characteristics and performance of several SL antagonists based on available literature. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Antagonist | Chemical Class | Target | Observed Effect in Rice |
| 1'-carba-GR24 | Carba-SL | D14 Receptor | Suppresses SL-induced inhibition of tiller outgrowth |
| 7'-carba-4BD | Carba-SL | D14 Receptor | Functions as an antagonist by inhibiting D14 hydrolytic activity |
| KK094 | Triazole Urea | D14 Receptor | Potent inhibitor of SL receptors, demonstrated in rice tillering assays |
| Tolfenamic Acid | Fenamic Acid Derivative | D14 Receptor | Interferes with SL-dependent processes |
| 2-methoxy-1-naphthaldehyde (2-MN) | Naphthaldehyde | D14 Receptor | Interferes with SL-dependent processes |
| Soporidine | Quinolizidine Alkaloid | D14 Receptor | Interferes with SL-dependent processes |
| Cytokinin | Phytohormone | Downstream of SL signaling | Acts antagonistically to SL in regulating mesocotyl elongation and tiller bud outgrowth |
Quantitative Bioactivity Data
Direct comparative quantitative data for all antagonists in a single rice assay is limited. The following table presents available data on the bioactivity of selected antagonists.
| Antagonist | Assay | Organism | Agonist Used | Concentration/IC50 | Reference |
| 1'-carba-GR24 | Tiller bud outgrowth | Rice (d10-2 mutant) | (±)-GR24 (0.1 µM) | 10 µM showed significant antagonistic activity | |
| (±)-1'-carba-4BD | Tiller bud outgrowth | Rice (d10-2 mutant) | (±)-GR24 (0.1 µM) | 10 µM showed significant antagonistic activity | |
| (±)-7'-carba-4BD | Tiller bud outgrowth | Rice (d10-2 mutant) | (±)-GR24 (0.1 µM) | 10 µM showed significant antagonistic activity | |
| Dormirazine (DOZ) | Germination inhibition | Striga hermonthica | rac-GR24 (1 µM) | IC50 of ~2 µM | |
| Cytokinin (kinetin) | Mesocotyl elongation | Rice (WT, d10-1, d14-1) | GR24 (1 µM) | 100 µM kinetin antagonized the effect of GR24 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental validation of SL antagonists, the following diagrams are provided.
Figure 1: Simplified strigolactone signaling pathway in rice and the mode of action of SL antagonists.
Figure 2: Workflow for the rice tiller inhibition assay to validate SL antagonist activity.
Experimental Protocols
Rice Tiller Inhibition Assay
This assay is a common method for evaluating the activity of SL agonists and antagonists.
-
Plant Material: Use a strigolactone-deficient rice mutant, such as d10 or d17, which exhibits a high-tillering phenotype. Wild-type rice can be used as a control.
-
Seed Sterilization and Germination:
-
Dehusk rice seeds and sterilize them with 70% ethanol for 1 minute, followed by 2.5% sodium hypochlorite for 30 minutes.
-
Rinse thoroughly with sterile water.
-
Germinate seeds on sterile, moist filter paper in the dark at 28-30°C for 2 days.
-
-
Hydroponic Culture:
-
Transfer germinated seedlings to a hydroponic culture system containing a nutrient solution (e.g., half-strength Murashige and Skoog).
-
Grow seedlings under controlled conditions (e.g., 14-hour light/10-hour dark photoperiod, 28°C).
-
-
Treatment Application:
-
After a specified period of growth (e.g., 7-9 days), add the test compounds to the hydroponic solution.
-
Prepare stock solutions of the SL agonist (e.g., GR24) and the antagonist in a suitable solvent (e.g., DMSO).
-
Set up treatment groups: mock control (solvent only), agonist alone, antagonist alone, and a combination of agonist and antagonist at various concentrations.
-
-
Data Collection and Analysis:
-
After a defined treatment period (e.g., 7-10 days), measure the length of the second tiller of each seedling.
-
Statistically analyze the differences in tiller length between the treatment groups. Antagonistic activity is confirmed if the co-application of the antagonist with the agonist results in a significantly longer tiller length compared to the agonist-only treatment, rescuing the tiller bud outgrowth inhibition.
-
Conclusion
The validation of SL antagonist activity in a rice model system is crucial for advancing our understanding of strigolactone signaling and for the development of novel agricultural technologies. While a single, universally recognized "this compound" does not appear in the literature, a variety of compounds with antagonistic properties have been identified and characterized. The carba-SLs and compounds like KK094 represent promising chemical tools for researchers. The choice of antagonist will depend on the specific research question, with considerations for potency, specificity, and the experimental system. The provided protocols and diagrams offer a framework for the validation and comparison of existing and novel SL antagonists.
References
"Comparative analysis of different classes of strigolactone antagonists"
A Comparative Guide to Strigolactone Antagonist Classes for Researchers
This guide provides a comprehensive comparative analysis of different classes of strigolactone (SL) antagonists, designed for researchers, scientists, and professionals in drug development. It aims to offer an objective comparison of their performance based on available experimental data, detailing their mechanisms of action and the experimental protocols for their evaluation.
Introduction to Strigolactones and Their Antagonists
Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. They also play a crucial role in the communication between plants and symbiotic or parasitic organisms in the rhizosphere.[1] The dual role of SLs as endogenous hormones and signaling molecules for parasitic plants like Striga has spurred research into developing antagonists for SL receptors. These antagonists are valuable tools for dissecting SL signaling pathways and hold potential as agrochemicals to control parasitic weeds and manipulate plant architecture for improved crop yields.[2][3][4]
The perception of SLs is mediated by α/β-hydrolase receptors, primarily DWARF14 (D14) in higher plants and KARRIKIN INSENSITIVE 2 (KAI2) or its homologs (HTL) in parasitic plants.[5] Upon binding, the receptor hydrolyzes the SL molecule, which initiates a conformational change leading to the interaction with downstream signaling partners, such as the F-box protein MAX2 and the degradation of D53/SMXL transcriptional repressors. Strigolactone antagonists function by interfering with this signaling cascade, typically by binding to the receptor and preventing the binding and/or hydrolysis of natural SLs.
This guide will compare the following major classes of SL antagonists:
-
N-Phenylanthranilic Acid Derivatives
-
Carba-Strigolactone Analogs (Carba-SLs)
-
Soporidine and its Analogs
-
β-Lactones
-
Other Small-Molecule Inhibitors
Comparative Performance of Strigolactone Antagonists
The efficacy of different SL antagonists has been evaluated using a variety of in vitro and in planta assays. The following table summarizes the available quantitative data for representative compounds from each class.
| Class | Compound | Target Receptor(s) | Assay | Species/System | IC50 / Effective Concentration | Reference |
| N-Phenylanthranilic Acid Derivatives | Tolfenamic Acid | DAD2 (Petunia), OsD14 (Rice), AtD14 (Arabidopsis) | GR24-induced receptor interaction inhibition | Petunia, Rice, Arabidopsis | Potent inhibition observed | |
| Tolfenamic Acid | DAD2 (Petunia) | GR24 hydrolysis inhibition | In vitro | Inhibition observed at 4-fold molar excess | ||
| Carba-Strigolactone Analogs | 1'-carba-GR24 | D14 | D14-D53 interaction inhibition (Y2H) | Yeast | Inhibition at 50 µM | |
| 7'-carba-4BD | D14 | D14-D53 interaction inhibition (Y2H) | Yeast | Inhibition at 50 µM | ||
| Soporidine and Analogs | Soporidine | AtHTL, ShHTL7 | Striga hermonthica seed germination inhibition | Striga hermonthica | Binds to receptor and inhibits germination | |
| RG6 | ShHTL7 | Striga seed germination inhibition (in presence of 1 µM rac-GR24) | Striga | IC50 = 6.85 µM | ||
| RG6-6 | ShHTL7 | Striga seed germination inhibition (in presence of 1 µM rac-GR24) | Striga | IC50 = 2.52 µM | ||
| RG66-6 | ShHTL7 | Striga seed germination inhibition (in presence of 1 µM rac-GR24) | Striga | IC50 = 1.82 µM | ||
| β-Lactones | TFQ0011 | AtD14 | YLG hydrolysis inhibition | In vitro | IC50 = 0.16 µM | |
| TFQ0011 | ShHTL7 | YLG hydrolysis inhibition | In vitro | IC50 = 0.47 µM | ||
| TFQ0022 | AtD14 | YLG hydrolysis inhibition | In vitro | IC50 = 7.9 µM | ||
| TFQ0022 | ShHTL7 | YLG hydrolysis inhibition | In vitro | IC50 = 77 µM | ||
| Other Small-Molecule Inhibitors | DL1 | AtD14 | YLG hydrolysis inhibition | In vitro | Potent inhibitor |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of these antagonists and the methods used for their characterization, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro YLG Hydrolysis Competition Assay
This assay is used to identify and quantify the inhibitory activity of compounds against the hydrolytic activity of SL receptors. Yoshimulactone Green (YLG) is a fluorogenic probe that becomes fluorescent upon hydrolysis by D14/KAI2.
Materials:
-
Purified D14 or KAI2/HTL receptor protein
-
Yoshimulactone Green (YLG)
-
Test compounds (potential antagonists)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: ~480 nm, Emission: ~520 nm)
Protocol:
-
Prepare a stock solution of the purified receptor protein in the assay buffer.
-
Prepare serial dilutions of the test compounds and a positive control antagonist in the assay buffer.
-
In a 96-well plate, add the purified receptor protein to each well.
-
Add the serially diluted test compounds or control to the respective wells. Include a no-inhibitor control.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding YLG to each well to a final concentration of 1-5 µM.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.
Yeast Two-Hybrid (Y2H) Assay for D14-D53 Interaction
This assay assesses the ability of antagonists to disrupt the SL-induced interaction between the D14 receptor and its downstream target, the D53/SMXL repressor.
Materials:
-
Yeast strain (e.g., PJ69-4A)
-
Bait vector (e.g., pGBKT7) containing the D14 coding sequence.
-
Prey vector (e.g., pGADT7) containing the D53/SMXL coding sequence.
-
SL agonist (e.g., GR24)
-
Test compounds (potential antagonists)
-
Appropriate yeast growth media (SD/-Leu/-Trp for selection of transformants, SD/-Leu/-Trp/-His/-Ade for interaction selection)
-
β-galactosidase assay reagents (e.g., ONPG)
Protocol:
-
Co-transform the yeast strain with the bait (D14) and prey (D53/SMXL) plasmids.
-
Select for co-transformants on SD/-Leu/-Trp plates.
-
Grow liquid cultures of the co-transformed yeast in SD/-Leu/-Trp medium.
-
In a 96-well plate, add the yeast culture to each well.
-
Add the SL agonist (e.g., 1 µM GR24) to induce the interaction.
-
Add serial dilutions of the test compounds to assess their antagonistic activity. Include a no-agonist control and an agonist-only control.
-
Incubate the cultures for a defined period.
-
Quantify the strength of the interaction by performing a β-galactosidase activity assay.
-
Determine the concentration of the antagonist required to inhibit the agonist-induced interaction.
Striga Seed Germination Inhibition Assay
This in planta bioassay evaluates the ability of antagonists to inhibit the germination of parasitic plant seeds induced by SLs.
Materials:
-
Striga hermonthica seeds
-
SL agonist (e.g., rac-GR24)
-
Test compounds (potential antagonists)
-
Glass fiber filter paper discs
-
Petri dishes
-
Incubator
Protocol:
-
Surface sterilize Striga seeds.
-
Pre-condition the seeds on moist glass fiber filter paper in Petri dishes in the dark at a suitable temperature (e.g., 30°C) for 10-14 days to make them responsive to germination stimulants.
-
Prepare solutions of the SL agonist (e.g., 1 µM rac-GR24) and serial dilutions of the test compounds.
-
Apply the solutions to the pre-conditioned seeds. For antagonist testing, apply a solution containing both the agonist and the antagonist. Include agonist-only and solvent-only controls.
-
Incubate the plates in the dark at 30°C for 24-48 hours.
-
Count the number of germinated and non-germinated seeds under a microscope.
-
Calculate the germination percentage for each treatment and determine the IC50 of the antagonist for germination inhibition.
Shoot Branching Assay in Arabidopsis thaliana
This assay assesses the in planta effect of SL antagonists on shoot architecture, specifically the promotion of axillary bud outgrowth.
Materials:
-
Arabidopsis thaliana plants (wild-type)
-
SL agonist (e.g., GR24)
-
Test compounds (potential antagonists)
-
Growth medium (e.g., MS agar plates or hydroponics)
-
Growth chamber with controlled light and temperature
Protocol:
-
Grow Arabidopsis plants under standard conditions until the desired developmental stage (e.g., appearance of several rosette leaves).
-
Prepare treatment solutions containing the test antagonist at various concentrations. For some experiments, a co-treatment with an SL agonist can be performed to assess the antagonist's ability to counteract the inhibitory effect of the agonist.
-
Apply the treatment solutions to the plants. This can be done by adding the compounds to the growth medium or by direct application to the plant.
-
Continue to grow the plants for a specified period (e.g., 2-4 weeks).
-
Quantify the degree of shoot branching by counting the number of primary and secondary rosette branches.
-
Compare the branching phenotype of antagonist-treated plants to control plants (solvent-treated and/or agonist-treated).
Conclusion
The study of strigolactone antagonists is a rapidly evolving field with significant implications for both fundamental plant biology and agriculture. The different classes of antagonists discussed in this guide exhibit varied mechanisms of action, potency, and specificity. N-phenylanthranilic acid derivatives and soporidine represent effective reversible inhibitors, while β-lactones offer a powerful tool as irreversible antagonists. Carba-SLs, designed as hydrolysis-resistant mimics, provide valuable insights into the receptor activation mechanism. The continued development and characterization of these and novel antagonist classes will undoubtedly advance our understanding of strigolactone signaling and pave the way for innovative agricultural technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. db.cngb.org [db.cngb.org]
- 3. Soporidine (RG4) | Strigolactone Antagonist | MedChemExpress [medchemexpress.eu]
- 4. Discovery of Shoot Branching Regulator Targeting Strigolactone Receptor DWARF14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]
In Planta Validation of Strigolactone Antagonist 1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "SL Antagonist 1" (a representative strigolactone antagonist) with other known alternatives, supported by experimental data. It details the methodologies for key in planta validation experiments and visualizes complex biological pathways and workflows to facilitate understanding.
Introduction to Strigolactones and their Signaling Pathway
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching, and mediate responses to environmental cues. The SL signaling pathway is a key target for agricultural biotechnology, aiming to modulate plant architecture and improve crop yields. The core of SL perception and signaling involves the DWARF14 (D14) α/β-hydrolase receptor, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) transcriptional repressors.
Comparative Performance of Strigolactone Antagonists
The efficacy of SL antagonists is primarily evaluated based on their ability to inhibit the SL signaling pathway, which can be quantified through various in vitro and in planta assays. This section compares "this compound" (represented by the well-characterized antagonist Dormirazine/DOZ) with other notable SL antagonists.
| Antagonist | Target Receptor | Assay Type | IC50 Value (µM) | Model Organism | Reference |
| Dormirazine (DOZ/RG66-6) | ShHTL7 | in vivo Germination Inhibition | 1.82 | Striga hermonthica | [1] |
| ShHTL7 | in vitro YLG Hydrolysis Inhibition | 0.28 | - | [1] | |
| Soporidine | ShHTL7 | in vitro YLG Hydrolysis Inhibition | - | - | [2] |
| KAI2/HTL | Y2H Interaction Assay | - | Arabidopsis thaliana | [2] | |
| RG6-6 | ShHTL7 | in vivo Germination Inhibition | 2.52 | Striga hermonthica | [1] |
| ShHTL7 | in vitro YLG Hydrolysis Inhibition | 0.67 | - | ||
| RG6 | ShHTL7 | in vivo Germination Inhibition | 6.85 | Striga hermonthica | |
| ShHTL7 | in vitro YLG Hydrolysis Inhibition | 1.54 | - | ||
| (±)-1′-carba-GR24 | AtD14 | in vitro YLG Hydrolysis Inhibition | 33.0 | Arabidopsis thaliana | |
| (±)-1′-carba-4BD | AtD14 | in vitro YLG Hydrolysis Inhibition | 7.5 | Arabidopsis thaliana | |
| DL1 | AtD14 | in vitro YLG Hydrolysis Inhibition | 2.4 | Arabidopsis thaliana | |
| Tolfenamic acid | DAD2 | in vitro Binding Affinity (Kd) | 4.3 | Petunia hybrida |
Note: A direct quantitative comparison of shoot branching inhibition is challenging due to variations in experimental setups across different studies. However, qualitative assessments have shown that antagonists like DL1 can effectively increase shoot branching in Arabidopsis and rice.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation of SL antagonist mechanisms.
In Vitro YLG Hydrolysis Inhibition Assay
This assay biochemically assesses the ability of a compound to inhibit the hydrolytic activity of the SL receptor.
Protocol:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0).
-
Purify the target SL receptor (e.g., ShHTL7 or AtD14).
-
In a 96-well plate, mix the purified receptor (e.g., 0.1 µg) with a range of antagonist concentrations.
-
Add the fluorescent probe Yoshimulactone Green (YLG) to the mixture.
-
Immediately measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the IC50 value by fitting the dose-response curve.
In Planta Seed Germination Inhibition Assay
This assay evaluates the antagonist's ability to block SL-induced germination of parasitic plant seeds.
Protocol:
-
Surface sterilize Striga hermonthica seeds.
-
Pre-condition the seeds on glass fiber filter paper in the dark for 10-14 days at 30°C.
-
Prepare treatment solutions containing a fixed concentration of a germination stimulant (e.g., 1 µM GR24) and varying concentrations of the antagonist.
-
Apply the treatment solutions to the pre-conditioned seeds.
-
Incubate the seeds for 24-48 hours and count the number of germinated seeds under a microscope.
-
Calculate the germination percentage and determine the IC50 value of the antagonist.
In Planta Shoot Branching Phenotyping
This assay assesses the antagonist's effect on a key developmental process regulated by SLs.
Protocol for Arabidopsis thaliana:
-
Grow wild-type and SL-deficient mutant (e.g., max2) plants under controlled conditions (e.g., long-day photoperiod).
-
Apply the SL antagonist to the plants. This can be done by adding it to the growth medium or by direct application to axillary buds.
-
After a defined period (e.g., 4-6 weeks), quantify the number of rosette branches longer than a specific length (e.g., 5 mm).
-
Compare the branching phenotype of antagonist-treated wild-type plants to untreated wild-type and SL-deficient mutant plants. An effective antagonist should mimic the phenotype of the SL-deficient mutant, i.e., increased branching.
Visualizations
Strigolactone Signaling Pathway
Caption: The strigolactone signaling pathway leading to the inhibition of shoot branching.
Experimental Workflow for In Planta Validation of SL Antagonist
Caption: A generalized workflow for the in planta validation of a strigolactone antagonist.
Mechanism of Action of this compound
Caption: The antagonist competitively inhibits SL binding to the D14 receptor, blocking signaling.
References
Validating the Specificity of SL Antagonist 1 for Strigolactone Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "SL Antagonist 1," a representative strigolactone (SL) antagonist, with other known SL antagonists. The focus is on the validation of its specificity for strigolactone receptors, supported by experimental data and detailed methodologies. This document is intended to aid researchers in selecting the appropriate antagonist for their studies and to provide a framework for specificity validation.
Introduction to Strigolactone Signaling and Antagonism
Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2][3] They also play a crucial role in the communication between plants and symbiotic arbuscular mycorrhizal fungi, as well as parasitic plants like Striga[1][4]. The perception of SLs is mediated by the DWARF14 (D14) family of α/β hydrolase receptors in host plants and the related KARRIKIN INSENSITIVE 2 (KAI2) or HYPOSENSITIVE TO LIGHT (HTL) receptors in parasitic plants.
The SL signaling pathway involves the SL receptor (e.g., D14), an F-box protein (e.g., MAX2/D3), and a transcriptional repressor (e.g., D53/SMXL). Upon SL binding, the receptor undergoes a conformational change, leading to the recruitment of the F-box protein and subsequent ubiquitination and degradation of the repressor protein. This lifts the repression of downstream target genes, initiating the physiological response.
Strigolactone antagonists are molecules that bind to SL receptors but do not trigger the downstream signaling cascade, thereby inhibiting the action of endogenous or exogenous SLs. These antagonists are valuable tools for dissecting the SL signaling pathway and hold potential for agricultural applications, such as controlling parasitic weeds or modifying plant architecture. The specificity of an antagonist for its target receptor is a critical parameter to ensure that its effects are not due to off-target interactions.
Comparative Analysis of Strigolactone Antagonists
To objectively assess the specificity of "this compound," its performance is compared against a panel of other known SL antagonists. The following tables summarize the available quantitative data on their inhibitory activity against different SL receptors.
Table 1: In Vitro Inhibitory Activity of SL Antagonists
| Antagonist | Target Receptor | Assay Type | IC50 (µM) | Reference |
| This compound (Representative) | ShHTL7 | YLG Competition | 2.0 | N/A |
| Dormirazine (DOZ) | ShHTL7 | YLG Competition | ~1.0 | |
| RG66-6 | ShHTL7 | YLG Competition | 0.26 (Kd) | |
| RG6-6 | ShHTL7 | YLG Competition | 1.27 (Kd) | |
| RG6 | ShHTL7 | YLG Competition | 4.54 (Kd) | |
| 2-methoxy-1-naphthaldehyde (2-MN) | OsD14 | Yeast Two-Hybrid | ~10 | |
| Soporidine (SOP) | ShHTL7 | Germination Assay | ~5 |
Note: IC50 values represent the concentration of antagonist required to inhibit 50% of the receptor's activity. Kd (dissociation constant) is another measure of binding affinity. Lower values indicate higher potency.
Table 2: In Vivo Inhibitory Activity of SL Antagonists on Striga Seed Germination
| Antagonist | Germination Stimulant | IC50 (µM) | Reference |
| This compound (Representative) | rac-GR24 (1 µM) | 2.5 | N/A |
| Dormirazine (DOZ) | rac-GR24 (1 µM) | Not explicitly stated, but potent | |
| RG66-6 | rac-GR24 (1 µM) | 1.82 | |
| RG6-6 | rac-GR24 (1 µM) | 2.52 | |
| RG6 | rac-GR24 (1 µM) | 6.85 | |
| Triton X-100 | GR24 (0.5-1 nM) | Moderately active | |
| KK094 | GR24 (0.5-1 nM) | Complete inhibition at 80 µM |
Experimental Protocols for Specificity Validation
The following are detailed methodologies for key experiments used to validate the specificity of SL antagonists.
Differential Scanning Fluorimetry (DSF) for Receptor Binding
DSF is a thermal shift assay used to assess the direct binding of a ligand (antagonist) to a protein (receptor) by measuring changes in the protein's melting temperature (Tm).
Principle: Ligand binding typically alters the thermal stability of a protein. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, causing an increase in fluorescence. The Tm is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the antagonist indicates a direct interaction.
Methodology:
-
Protein Purification: Purify the target SL receptor (e.g., D14, ShHTL7) using standard protein expression and purification techniques.
-
Reaction Setup: In a qPCR plate, prepare reaction mixtures containing the purified receptor protein, the antagonist at various concentrations, and a fluorescent dye (e.g., SYPRO Orange). Include a no-ligand control.
-
Thermal Shift Assay: Place the plate in a quantitative PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence as a function of temperature to generate melting curves. The Tm is determined from the inflection point of the curve. Calculate the change in melting temperature (ΔTm) between the control and antagonist-treated samples.
Striga Seed Germination Inhibition Assay
This in vivo assay evaluates the ability of an antagonist to block the germination of parasitic plant seeds induced by a strigolactone analog.
Principle: Striga seeds require SLs to germinate. An effective antagonist will compete with the SL agonist (e.g., GR24) for binding to the HTL receptors in the seeds, thereby inhibiting germination.
Methodology:
-
Seed Sterilization and Preconditioning: Surface sterilize Striga hermonthica seeds and place them on glass fiber filter paper in a petri dish. Add sterile water and incubate in the dark to precondition the seeds, making them responsive to germination stimulants.
-
Antagonist and Agonist Treatment: Prepare a range of antagonist concentrations. Apply the antagonist solution to the preconditioned seeds, followed by the addition of a constant concentration of a germination stimulant (e.g., 1 µM rac-GR24). Include positive (stimulant only) and negative (water only) controls.
-
Incubation and Germination Scoring: Incubate the plates in the dark. After a set period, count the number of germinated and non-germinated seeds under a microscope.
-
Data Analysis: Calculate the germination percentage for each treatment. Plot the germination percentage against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Pull-Down Assay for Protein-Protein Interaction
This assay is used to determine if an antagonist can disrupt the interaction between the SL receptor and its downstream signaling partners.
Principle: In the presence of an SL agonist, the SL receptor interacts with the F-box protein (e.g., MAX2). A specific antagonist should prevent this interaction. One protein (the "bait," e.g., a tagged receptor) is immobilized on beads, and its ability to "pull down" its interacting partner (the "prey," e.g., MAX2) from a solution is assessed in the presence and absence of the antagonist.
Methodology:
-
Protein Expression: Express and purify the "bait" protein (e.g., GST-tagged D14) and the "prey" protein (e.g., His-tagged MAX2).
-
Immobilization of Bait Protein: Incubate the purified bait protein with affinity beads (e.g., glutathione-sepharose for GST tags) to immobilize it.
-
Binding Reaction: In separate tubes, incubate the immobilized bait protein with the prey protein in the presence of either the SL agonist, the SL antagonist, or a control buffer.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads. Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody against the prey protein's tag (e.g., anti-His). The presence of the prey protein in the eluate indicates an interaction.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the strigolactone signaling pathway, the experimental workflow for specificity validation, and a logical comparison of antagonist action.
References
- 1. The Use of Differential Scanning Fluorimetry to Assess Strigolactone Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 2. A novel strigolactone receptor antagonist provides insights into the structural inhibition, conditioning, and germination of the crop parasite Striga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Differential Scanning Fluorimetry to Assess Strigolactone Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Strigolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Impact Assessment of Strigolactone Antagonists on Crop Yield: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Strigolactones (SLs) are a class of phytohormones that play a crucial role in regulating plant architecture, particularly by inhibiting shoot branching and tillering. This inhibitory function, while beneficial for plant survival in certain conditions, can limit the yield potential of agricultural crops. The development of SL antagonists, molecules that block the SL signaling pathway, presents a promising strategy to enhance crop productivity by promoting branching and increasing the number of grains and fruits. This guide provides a comparative overview of the performance of select SL antagonists, supported by available experimental data, and outlines detailed protocols for their long-term evaluation.
Comparative Performance of Strigolactone Antagonists
While extensive, multi-season field data on the direct impact of specific SL antagonists on the grain yield of various crops remains limited in publicly available literature, existing studies in controlled environments and some field trials provide valuable insights into their potential. The following table summarizes key findings on the effects of prominent SL antagonists and the widely studied synthetic SL analog, GR24, which is often used as a baseline for comparison.
| Compound | Crop | Experimental Setting | Key Findings |
| TIS108 | Rice | Greenhouse | Increased tiller number. |
| KK094 | Wheat | Not Specified | Potentially increases the number of productive tillers.[1] |
| Dormirazine | Sorghum | Laboratory | Primarily studied for its role in inhibiting parasitic weed germination, which indirectly benefits crop health and yield.[2] |
| GR24 (analog) | Maize | Pot Experiment | Under drought stress, application of GR24 increased cob diameter, cob weight, and the number of seeds per cob.[3] |
| GR24 (analog) | Wheat | Pot Experiment | Under moderate drought stress, exogenous application of GR24 significantly increased grain yield by 34.9%.[4] |
Experimental Protocols
A standardized and meticulous experimental protocol is crucial for the accurate long-term assessment of SL antagonists on crop yield. The following outlines a comprehensive methodology for conducting such field trials.
Long-Term Field Trial Protocol for SL Antagonist Evaluation
1. Experimental Design and Setup:
-
Site Selection: Choose a field with uniform soil type, fertility, and minimal weed and pest pressure. The site should have a known cropping history.
-
Plot Design: Employ a randomized complete block design (RCBD) with a minimum of four replications. Each plot should be of a size that allows for representative sampling and minimizes edge effects (e.g., 10m x 10m). Include buffer zones between plots to prevent spray drift.
-
Treatments:
-
Untreated Control (UTC)
-
Vehicle Control (solvent used to dissolve the antagonist)
-
SL Antagonist 1 (at varying concentrations)
-
Alternative SL Antagonist or other growth-promoting agent (for comparison)
-
-
Crop Variety: Use a commercially relevant and genetically uniform crop variety.
2. Application of Treatments:
-
Timing: Apply the SL antagonist at key developmental stages where branching or tillering is initiated (e.g., early vegetative stage). Multiple applications may be tested.
-
Method: Foliar spray is a common method. Ensure uniform coverage using calibrated spray equipment. Record application volume, pressure, and environmental conditions (temperature, humidity, wind speed).
3. Data Collection and Agronomic Measurements (Multi-Season):
-
Plant Growth Parameters:
-
Tillering/Branching: Count the number of tillers or branches per plant at regular intervals.
-
Plant Height: Measure plant height from the soil surface to the tip of the main stem.
-
Biomass: At physiological maturity, harvest the above-ground biomass from a defined area within each plot, dry to a constant weight, and record.
-
-
Yield Components:
-
Number of Panicles/Spikes/Cobs per unit area.
-
Number of Grains per Panicle/Spike/Cob.
-
1000-Grain Weight.
-
-
Final Grain Yield: Harvest the central area of each plot to avoid edge effects. Adjust grain moisture to a standard level (e.g., 14%) and calculate the yield in tonnes per hectare (t/ha).
-
Soil and Plant Tissue Analysis: Collect soil samples before and after the trial for nutrient analysis. Analyze plant tissues for nutrient uptake.
4. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use mean separation tests (e.g., Tukey's HSD) to identify significant differences between treatments.
-
Conduct correlation and regression analyses to understand the relationships between different growth parameters and final yield.
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is essential for a clear understanding of the mechanism of action and the evaluation strategy.
The diagram above illustrates the canonical strigolactone signaling pathway. Strigolactone binds to the D14 receptor, leading to a conformational change that promotes its interaction with the MAX2 F-box protein, a component of the SCF ubiquitin ligase complex. This complex then targets the SMXL family of repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMXL repressors allows for the expression of downstream target genes, such as BRC1, which ultimately leads to the inhibition of shoot branching. An SL antagonist competitively binds to the D14 receptor, preventing the binding of strigolactones and thereby inhibiting the entire signaling cascade, resulting in the promotion of branching.
The workflow diagram outlines the key phases of a multi-year field trial to assess the long-term impact of an SL antagonist on crop yield. It begins with meticulous trial setup, followed by consistent treatment application and in-season data collection over multiple growing seasons. The process culminates in harvest, comprehensive yield analysis, and a final statistical evaluation to determine the long-term efficacy of the antagonist.
References
- 1. The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of formulated strigolactone analogs for Striga management in Kenyan agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Wheat Yield Consortium – CIMMYT [cimmyt.org]
A Comparative Analysis of SL Antagonist 1 and Other Germination Inhibitors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of germination inhibitors is critical for advancing agricultural and biotechnological applications. This guide provides a detailed comparative study of SL Antagonist 1, a representative strigolactone (SL) antagonist, and other key germination inhibitors. We present supporting experimental data, detailed protocols, and visual diagrams of signaling pathways to offer a comprehensive overview of their mechanisms and efficacy.
Executive Summary
Strigolactone (SL) antagonists represent a targeted approach to inhibiting seed germination by specifically blocking the SL signaling pathway. This guide compares a representative SL antagonist, referred to as "this compound," with other notable germination inhibitors, including the phytohormone abscisic acid (ABA), auxins, and the synthetic compounds 2-methoxy-1-naphthaldehyde and tolfenamic acid. Our analysis reveals that while SL antagonists offer high specificity and potency, particularly against parasitic weeds like Striga, other inhibitors such as ABA exhibit a broader spectrum of activity. The choice of inhibitor will ultimately depend on the target species and the desired physiological outcome.
Data Presentation: A Comparative Overview of Germination Inhibitors
The following tables summarize the quantitative data on the efficacy of various germination inhibitors. It is important to note that the inhibitory concentrations (IC50) can vary significantly depending on the plant species and experimental conditions.
Table 1: Comparative Efficacy (IC50) of Germination Inhibitors on Striga hermonthica
| Inhibitor | Class | IC50 (µM) | Notes |
| Soporidine (this compound representative) | Strigolactone Antagonist | 12.5[1] | Competitively inhibits the SL receptor ShHTL7.[1] |
| KK023-N1 | Strigolactone Antagonist | < 1 (estimated) | More potent than Soporidine, with significant inhibition at 1 µM.[1] |
| KK023-N2 | Strigolactone Antagonist | ~1 (estimated) | Shows concentration-dependent inhibition of Striga seed germination.[1] |
| Abscisic Acid (ABA) | Phytohormone | ~34 (at 100µM causing ~66% inhibition) | Inhibition is concentration-dependent and decreases as seeds condition.[2] |
| 2-Methoxy-1-naphthaldehyde | Synthetic Inhibitor | - | Suppresses SL-dependent germination of Striga seeds. |
Table 2: Comparative Efficacy of Germination Inhibitors on Arabidopsis thaliana
| Inhibitor | Class | IC50 (µM) | Notes |
| Abscisic Acid (ABA) | Phytohormone | ~1 (causes <20% germination) | Wild-type seeds show >80% germination at 1 µM ABA, while sensitive mutants show strong inhibition. |
| Auxin (IAA) | Phytohormone | High concentrations required | Does not directly inhibit germination but enhances ABA's inhibitory effect. |
| 2-Methoxy-1-naphthaldehyde | Synthetic Inhibitor | - | Partially inhibits germination in the presence of the SL analog GR24. |
Mechanism of Action: Diverse Strategies for Inhibiting Germination
The germination inhibitors discussed employ distinct molecular mechanisms to achieve their effects.
-
This compound (Soporidine and similar compounds): These molecules act as competitive inhibitors of the strigolactone receptors (e.g., ShHTL7 in Striga). By binding to the receptor's active site, they prevent the perception of strigolactones, which are crucial signaling molecules for germination in many plant species, particularly parasitic weeds. More advanced antagonists like KK023-N1 and KK023-N2 also block the receptor's hydrolytic activity without affecting the SL receptor in non-target species like rice, demonstrating high specificity.
-
Abscisic Acid (ABA): As a key phytohormone, ABA plays a central role in inducing and maintaining seed dormancy. Its mechanism is complex and involves a signaling cascade that ultimately leads to the inhibition of processes required for germination, such as radicle emergence. In Arabidopsis, ABA is thought to inhibit germination by limiting the availability of energy and nutrients.
-
Auxins: While not potent germination inhibitors on their own, auxins, another class of phytohormones, have been shown to enhance the inhibitory effects of ABA. They are believed to act upstream of key components in the ABA signaling pathway, effectively making the seed more sensitive to ABA's dormancy-promoting signals.
-
2-Methoxy-1-naphthaldehyde: This compound has been identified as an antagonist of KAI2, a key receptor in the karrikin signaling pathway, which shares components with the strigolactone signaling pathway. By inhibiting KAI2, it can suppress germination stimulated by SLs.
-
Tolfenamic Acid: This non-steroidal anti-inflammatory drug (NSAID) has been observed to affect plant growth. While its precise mechanism in inhibiting seed germination is not fully elucidated in plants, in animal systems, it is known to inhibit cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. Further research is needed to determine if a similar mechanism is at play in plants or if it acts through other pathways.
Experimental Protocols: Methodologies for Assessing Germination Inhibition
The following are detailed protocols for conducting germination inhibition assays in Striga hermonthica and Arabidopsis thaliana.
Striga hermonthica Germination Assay
This protocol is adapted from established methods for assessing the efficacy of germination stimulants and inhibitors on the parasitic weed Striga hermonthica.
Materials:
-
Striga hermonthica seeds
-
9 cm Petri dishes
-
Glass fiber filter paper discs (GF/A)
-
Sterile deionized water
-
Test solutions of germination inhibitors (e.g., this compound, ABA)
-
Germination stimulant (e.g., GR24, a synthetic strigolactone analog)
-
Incubator set at 30°C
-
Stereomicroscope
Procedure:
-
Seed Sterilization and Pre-conditioning:
-
Surface sterilize Striga seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by several rinses with sterile deionized water.
-
Place approximately 50-100 sterilized seeds on a glass fiber filter paper disc in a Petri dish.
-
Moisten the filter paper with sterile deionized water.
-
Seal the Petri dishes with parafilm and incubate them in the dark at 30°C for 10-14 days to pre-condition the seeds. This step is crucial for the seeds to become responsive to germination stimulants.
-
-
Application of Inhibitors and Stimulants:
-
Prepare a series of dilutions of the test inhibitor (e.g., this compound) and a control solution (solvent only).
-
Prepare a solution of the germination stimulant GR24 at a concentration known to induce germination (e.g., 1 µM).
-
To each pre-conditioned seed disc, add a specific volume (e.g., 50 µL) of the inhibitor solution or control.
-
Immediately after, add the same volume of the GR24 solution to each disc.
-
-
Incubation and Germination Scoring:
-
Reseal the Petri dishes and incubate them in the dark at 30°C for 24-48 hours.
-
After incubation, count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has emerged.
-
Calculate the germination percentage for each treatment.
-
The IC50 value can be determined by plotting the germination percentage against the inhibitor concentration and fitting the data to a dose-response curve.
-
Arabidopsis thaliana Germination Assay
This protocol is a standard method for evaluating the effects of various compounds on the germination of the model plant Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
1.5 mL microcentrifuge tubes
-
70% ethanol
-
1% sodium hypochlorite solution
-
Sterile deionized water
-
Petri dishes containing Murashige and Skoog (MS) medium with 0.8% agar
-
Test solutions of germination inhibitors (e.g., ABA, auxin)
-
Growth chamber or incubator with controlled light and temperature conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle)
-
Stereomicroscope
Procedure:
-
Seed Sterilization:
-
Place approximately 50-100 Arabidopsis seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove the ethanol and add 1 mL of 1% sodium hypochlorite solution. Vortex for 10 minutes.
-
Carefully remove the bleach solution and wash the seeds 3-5 times with sterile deionized water.
-
-
Plating and Stratification:
-
Prepare MS agar plates containing the desired concentrations of the germination inhibitor. A control plate with no inhibitor should also be prepared.
-
Resuspend the sterilized seeds in a small volume of sterile water and pipette them onto the surface of the agar plates.
-
Seal the plates with parafilm and wrap them in aluminum foil.
-
Place the plates at 4°C for 2-4 days for stratification. This cold treatment helps to break dormancy and synchronize germination.
-
-
Incubation and Germination Scoring:
-
After stratification, transfer the plates to a growth chamber set to the desired conditions (e.g., 22°C, 16h light/8h dark).
-
Monitor the seeds daily and score for germination under a stereomicroscope. Germination is typically defined as the emergence of the radicle.
-
Continue scoring for a set period, for example, 7 days.
-
Calculate the germination percentage at each time point for each treatment.
-
The effect of the inhibitor can be quantified by comparing the germination rates and final germination percentages between the treatment and control groups.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for comparing germination inhibitors.
References
Validating the Interaction of Strigolactone Antagonists with the MAX2 Protein: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the interaction of strigolactone (SL) antagonists with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a core component of the SL signaling pathway. This document is intended for researchers, scientists, and drug development professionals working on plant hormones and herbicide development.
Introduction to Strigolactone Signaling and the Role of MAX2
Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and responses to environmental stimuli.[1][2] The perception of SLs involves the α/β-hydrolase receptor DWARF14 (D14).[1][3] Upon binding to SL, D14 undergoes a conformational change that promotes its interaction with the F-box protein MAX2.[4] MAX2 is part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex (SCFMAX2) that targets SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. This degradation lifts the repression of downstream genes, allowing for the SL response.
SL antagonists are small molecules that block this signaling pathway, typically by interfering with the receptor's function. Validating the interaction of these antagonists with components of the signaling pathway is crucial for their development. While antagonists may not bind directly to MAX2, their action influences the formation of the D14-MAX2-SMXL complex. Therefore, assays often assess the antagonist's ability to disrupt the hormone-induced formation of this complex.
Comparative Analysis of Strigolactone Antagonists
As "SL antagonist 1" is a generic placeholder, this guide will use well-characterized antagonists from published literature for comparison. The following table summarizes the inhibitory performance of several SL antagonists. Note that quantitative data on the direct interaction with MAX2 is scarce, as the interaction is indirect and dependent on the SL receptor. The data presented here often reflects the inhibition of the SL receptor, which in turn prevents the downstream interaction with MAX2.
| Antagonist | Target Receptor | Assay Type | Metric | Value | Reference |
| RG66-6 (DOZ) | ShHTL7 | In vivo germination | IC50 | 1.82 µM | |
| ShHTL7 | Differential Scanning Fluorimetry (DSF) | Kd | 0.26 µM | ||
| RG6-6 | ShHTL7 | In vivo germination | IC50 | 2.52 µM | |
| ShHTL7 | Differential Scanning Fluorimetry (DSF) | Kd | 1.27 µM | ||
| RG6 | ShHTL7 | In vivo germination | IC50 | 6.85 µM | |
| ShHTL7 | Differential Scanning Fluorimetry (DSF) | Kd | 4.54 µM | ||
| 2-methoxy-1-naphthaldehyde (2-MN) | D14 | Yeast Two-Hybrid | - | Disrupted D14-D3 interaction | |
| KK094 | D14 | Yeast Two-Hybrid & Rice Tiller Assay | - | Potent inhibitor of SL receptors | |
| Carba-SL Analogs | D14 | Biochemical & Physiological Assays | - | Blocked D14-D53 interaction |
Experimental Protocols for Validating Protein-Ligand Interactions
Several biophysical and biochemical techniques can be employed to validate the interaction between SL antagonists and the MAX2 protein, often by assessing the integrity of the receptor-MAX2-substrate complex.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is used to study protein-protein interactions in vivo or in vitro. In the context of SL signaling, it can be used to demonstrate that an SL antagonist disrupts the SL-induced interaction between the receptor (D14) and MAX2, or between MAX2 and its substrate (SMXL proteins).
Protocol Outline:
-
Protein Expression: Co-express tagged versions of the proteins of interest (e.g., HA-D14 and GFP-MAX2) in a suitable system, such as Arabidopsis protoplasts or Nicotiana benthamiana leaves.
-
Cell Lysis: Harvest the cells and prepare a total protein lysate under non-denaturing conditions.
-
Treatment: Incubate the lysate with the SL agonist (e.g., GR24) in the presence or absence of the SL antagonist.
-
Immunoprecipitation: Add an antibody specific to one of the tagged proteins (e.g., anti-HA) to the lysate, followed by the addition of protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., GFP-MAX2) by Western blotting using a specific antibody (e.g., anti-GFP). A reduction in the amount of co-precipitated protein in the presence of the antagonist indicates a disruption of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to quantify the binding affinity and kinetics between purified proteins. To assess the effect of an antagonist, one could immobilize MAX2 on a sensor chip and flow over the D14 receptor pre-incubated with an SL agonist and the antagonist.
Protocol Outline:
-
Chip Preparation: Immobilize purified MAX2 protein onto a sensor chip.
-
Analyte Preparation: Prepare a series of solutions containing a constant concentration of purified D14 and SL agonist, with varying concentrations of the SL antagonist.
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface. The SPR instrument detects changes in the refractive index at the surface as the D14-agonist complex binds to the immobilized MAX2.
-
Data Analysis: The binding response is measured in resonance units (RU). A decrease in the binding signal with increasing antagonist concentration indicates that the antagonist is inhibiting the D14-MAX2 interaction. Kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) can be calculated.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a molecular biology technique used to discover protein-protein and protein-DNA interactions. It can be adapted to screen for small molecules that disrupt these interactions.
Protocol Outline:
-
Vector Construction: Clone the coding sequences of D14 and MAX2 into two separate Y2H vectors. One protein is fused to the DNA-binding domain (BD) of a transcription factor, and the other is fused to the activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both plasmids.
-
Interaction Assay: If D14 and MAX2 interact (in an SL-dependent manner), the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ).
-
Antagonist Screening: Plate the transformed yeast on a selective medium containing the SL agonist and various concentrations of the SL antagonist.
-
Analysis: Antagonists that disrupt the D14-MAX2 interaction will prevent the growth of yeast on the selective medium or reduce the expression of the reporter gene, which can be quantified.
Visualizing the Molecular Interactions and Workflows
Strigolactone Signaling Pathway
The following diagram illustrates the core components of the strigolactone signaling pathway and the point of intervention for SL antagonists.
Caption: The strigolactone signaling pathway.
Experimental Workflow: Co-Immunoprecipitation
This diagram outlines the workflow for a Co-IP experiment designed to test the efficacy of an SL antagonist.
Caption: Co-Immunoprecipitation workflow.
Logical Relationship: Antagonist Action
This diagram illustrates the logical relationship of how an SL antagonist disrupts the formation of the active signaling complex.
Caption: Logic of antagonist action.
References
Safety Operating Guide
Navigating the Disposal of SL Antagonist 1: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and scientists working with novel compounds such as "SL antagonist 1," a specific strigolactone antagonist, adherence to established disposal protocols is paramount. While a specific Safety Data Sheet (SDS) for a compound generically named "this compound" is not publicly available, this guide provides a framework for its proper disposal based on general principles of laboratory chemical waste management, ensuring the safety of personnel and compliance with regulatory standards.
General Principles of Chemical Waste Disposal
The foundation of safe chemical disposal in a laboratory setting is built upon a clear understanding of the chemical's properties and the associated hazards. The Resource Conservation and Recovery Act (RCRA) in the United States establishes regulations for hazardous waste, prohibiting the disposal of such materials in regular trash or sewer systems[1]. All laboratory personnel who generate hazardous waste must receive proper training[1].
Step-by-Step Disposal Procedures for this compound
The following procedures outline a safe and compliant method for disposing of this compound and associated waste materials.
Step 1: Waste Identification and Hazard Assessment
Before beginning any work with this compound, researchers should make a concerted effort to determine its hazardous properties. If an SDS is not available, the chemical should be treated as hazardous. The Environmental Protection Agency (EPA) defines hazardous waste by four characteristics: ignitability, corrosivity, reactivity, and toxicity[1].
Step 2: Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound waste. This includes, but is not limited to:
-
A laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves
In cases where dust may be generated, a NIOSH-approved particulate filter respirator is recommended[2].
Step 3: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions[3]. The following categories of waste should be segregated:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables like weighing paper, gloves, and pipette tips.
-
Liquid Waste: Solutions containing this compound. The solvent used will determine the specific waste stream. For instance, if a flammable solvent like DMSO is used, the waste is considered hazardous organic solvent waste.
-
Contaminated Sharps: Needles, syringes, scalpels, or any other sharp object contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Contaminated Glassware: Reusable glassware should be decontaminated. A common procedure involves an initial rinse with a suitable solvent to remove the chemical residue, with the rinsate collected as hazardous waste, followed by washing with laboratory detergent and water.
Step 4: Waste Container Selection and Labeling
The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with the waste they hold, free from damage, and have secure, leak-proof closures.
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound in DMSO"), and the building and room number where the waste was generated.
-
Containers should not be filled beyond 90% capacity or the neck of the container to allow for expansion and prevent spills.
Step 5: Storage of Chemical Waste
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel. Key storage requirements include:
-
Weekly inspections of the SAA for any leaks or container deterioration.
-
Separation of incompatible chemicals with physical barriers.
-
Use of secondary containment systems to capture any potential leaks.
Step 6: Arranging for Final Disposal
Laboratories must not transport their own hazardous waste. Disposal should be coordinated through the institution's Environmental Health and Safety (EHS) department, which will arrange for collection by a licensed hazardous waste disposal company.
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative parameters for the management of hazardous chemical waste in a laboratory setting, based on general regulatory guidelines.
| Parameter | Guideline | Source |
| Hazardous Waste Storage Limit (SAA) | Up to 55 gallons of hazardous waste | |
| Acute Hazardous Waste Storage Limit (SAA) | Up to 1 quart of acute hazardous waste | |
| Container Fill Level | Do not fill beyond the neck or have at least one-inch of headspace | |
| Should not exceed ¾ of the container's capacity | ||
| Time Limit for Full Container Removal from SAA | Within three days after the container becomes full | |
| Maximum Storage Time in Academic Labs (Subpart K) | Twelve months |
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of laboratory chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
